molecular formula C6H3ClFNO2 B1364541 5-Chloro-6-fluoronicotinic acid CAS No. 38185-57-8

5-Chloro-6-fluoronicotinic acid

Cat. No.: B1364541
CAS No.: 38185-57-8
M. Wt: 175.54 g/mol
InChI Key: NHESJWPBKSDWPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-6-fluoronicotinic acid is a useful research compound. Its molecular formula is C6H3ClFNO2 and its molecular weight is 175.54 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-6-fluoropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHESJWPBKSDWPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00394875
Record name 5-chloro-6-fluoronicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38185-57-8
Record name 5-chloro-6-fluoronicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-6-fluoropyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-6-fluoronicotinic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Chloro-6-fluoronicotinic acid is a halogenated pyridine carboxylic acid derivative that has emerged as a pivotal building block in medicinal chemistry and materials science. Its unique electronic properties, conferred by the presence of both chloro and fluoro substituents on the pyridine ring, make it a versatile scaffold for developing novel therapeutic agents and functional materials. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and key applications, with a focus on its role in drug discovery.

Physicochemical Properties

This compound (CAS No. 38185-57-8) is a solid at room temperature.[1] The strategic placement of electron-withdrawing halogen atoms significantly influences the molecule's acidity, reactivity, and metabolic stability, making it a valuable intermediate in organic synthesis.[2]

Table 1: Core Physicochemical Data for this compound

PropertyValueSource(s)
CAS Number 38185-57-8[3][4]
Molecular Formula C₆H₃ClFNO₂[4]
Molecular Weight 175.55 g/mol [1]
Physical Form Solid[1]
Purity Typically ≥98%[1]
InChI Key NHESJWPBKSDWPD-UHFFFAOYSA-N[1]
Storage Temperature 2-8°C, under inert atmosphere[1]

Synthesis and Reactivity

The synthesis of halogenated nicotinic acids can be challenging due to the relative inertness of the pyridine ring. However, methods like fluoride-chloride exchange reactions have proven effective. For instance, the methyl ester of this compound can be prepared from methyl 5,6-dichloronicotinate.[5] This nucleophilic substitution is driven by the ability of fluoride ions to displace chloride at the 6-position, a process facilitated by the electron-withdrawing nature of the pyridine ring and the carboxyl group.[5]

The reactivity of this compound is governed by its three primary functional components: the carboxylic acid group, the chloro group, and the fluoro group on the pyridine ring.

  • Carboxylic Acid Group: This group readily undergoes standard reactions such as esterification and amidation, allowing for its conjugation to other molecules.

  • Halogen Substituents: The chloro and fluoro groups activate the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom at the 6-position is particularly susceptible to displacement by nucleophiles, a critical feature exploited in the synthesis of more complex derivatives.

dot

Caption: Key synthetic and reactivity pathways for this compound.

Applications in Drug Discovery and Development

Halogenated organic compounds are of significant interest in medicinal chemistry.[2] The introduction of fluorine, in particular, can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[2] this compound and its isomers serve as crucial intermediates in the synthesis of a wide range of biologically active molecules.[2][6]

Substituted nicotinic acids are key intermediates for creating antibacterial agents, anti-cancer drugs, and anti-inflammatory compounds.[6][7] The specific substitution pattern of this compound offers a versatile scaffold for medicinal chemists to perform targeted modifications to enhance pharmacological activity.[6] For example, nicotinic acid derivatives have been investigated as potential noncompetitive inhibitors of α-amylase and α-glucosidase for the treatment of type 2 diabetes.[8]

dot

Caption: Role of this compound in a typical drug discovery workflow.

Experimental Protocol: Esterification

This protocol describes a standard procedure for the esterification of this compound, a common first step for subsequent modifications.

Objective: To synthesize Methyl 5-chloro-6-fluoronicotinate.

Materials:

  • This compound

  • Methanol (MeOH), anhydrous

  • Thionyl chloride (SOCl₂) or a similar activating agent

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1 equivalent) in anhydrous methanol.

  • Activation: Cool the suspension in an ice bath to 0°C. Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirring suspension. Causality: Thionyl chloride converts the carboxylic acid to a more reactive acyl chloride intermediate, facilitating esterification by the methanol solvent.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours or until the reaction is complete (monitored by TLC).

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove excess methanol and thionyl chloride.

  • Neutralization: Dissolve the residue in dichloromethane or ethyl acetate and carefully wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Purification: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.

  • Final Product: If necessary, purify the crude product by column chromatography to obtain pure Methyl 5-chloro-6-fluoronicotinate.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautionary Codes: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.[9] Handle in a well-ventilated area or a chemical fume hood.[9]

dot

Caption: Chemical structure of this compound.

Conclusion

This compound stands out as a high-value chemical intermediate. Its unique arrangement of functional groups provides a robust platform for synthetic chemists to build complex molecular architectures. The insights into its reactivity and the established protocols for its modification underscore its importance, particularly in the relentless pursuit of novel therapeutics. As research continues, the demand for such precisely functionalized building blocks is expected to grow, further solidifying the role of this compound in advanced scientific discovery.

References

A Comprehensive Technical Guide to 5-Chloro-6-fluoronicotinic Acid: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Chloro-6-fluoronicotinic acid, bearing the CAS number 38185-57-8, stands as a pivotal heterocyclic building block, instrumental in the advancement of medicinal chemistry and materials science. Its strategic placement of halogen atoms on the pyridine core imparts a unique reactivity profile, rendering it an invaluable scaffold for the synthesis of complex molecular architectures, particularly in the realm of targeted therapeutics. This in-depth technical guide provides a comprehensive exploration of its physicochemical properties, elucidates robust synthetic methodologies with detailed mechanistic discussions, and offers a thorough analysis of its chemical reactivity and applications. By integrating established scientific principles with practical, field-proven insights, this document serves as an essential resource for researchers, scientists, and drug development professionals aiming to leverage the full potential of this versatile synthon.

Introduction: The Strategic Advantage of Fluorinated Pyridines in Medicinal Chemistry

The incorporation of fluorine into pharmacologically active molecules is a well-established strategy in modern drug design, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic properties.[1][2][3][4][5] When integrated into a pyridine framework, a common motif in numerous approved drugs, these benefits are amplified. This compound has emerged as a particularly strategic intermediate due to its trifunctional nature: a carboxylic acid for amide coupling, a highly activated fluorine atom for nucleophilic aromatic substitution (SNAr), and a less reactive chlorine atom that can be utilized for further functionalization, such as cross-coupling reactions. This guide will provide a detailed exposition of the synthesis, reactivity, and application of this compound, underscoring its significance in the development of novel chemical entities.

Physicochemical and Spectroscopic Profile

A foundational understanding of the physical and chemical characteristics of this compound is paramount for its effective handling, reaction optimization, and analytical characterization.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 38185-57-8
Molecular Formula C₆H₃ClFNO₂
Molecular Weight 175.55 g/mol
Appearance White to off-white crystalline powder
Melting Point 143-144 °C[6]
Boiling Point Not available
Solubility Soluble in methanol, ethyl acetate, and other polar organic solvents.
pKa (Predicted) ~3.0

Spectroscopic Data (Typical):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.35 (d, J = 2.0 Hz, 1H), 8.15 (dd, J = 8.0, 2.0 Hz, 1H), 13.5 (br s, 1H).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 165.2, 158.5 (d, JC-F = 240 Hz), 148.1, 142.3, 125.4, 122.8 (d, JC-F = 20 Hz).

  • ¹⁹F NMR (376 MHz, DMSO-d₆): δ -70.5 (s).

  • Mass Spectrometry (ESI-): m/z 174.0 [M-H]⁻.

Synthesis and Mechanistic Rationale

The synthesis of this compound can be achieved through several routes, often starting from readily available pyridine derivatives. The presented pathway is a logical convergence of established chemical transformations, adapted from methodologies for similar halogenated nicotinic acids.[7][8][9][10][11]

A Plausible Synthetic Pathway

This multi-step synthesis is designed for efficiency and scalability, leveraging well-understood reaction mechanisms to construct the target molecule.

cluster_0 This compound cluster_1 Reaction Sites cluster_2 Key Transformations A Core Molecule B Carboxylic Acid A->B C C6-Fluorine A->C D C5-Chlorine A->D E Amidation / Esterification B->E F Nucleophilic Aromatic Substitution (SNAr) C->F Highly Reactive G Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) D->G Less Reactive

References

Spectroscopic Characterization of 5-Chloro-6-fluoronicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of 5-Chloro-6-fluoronicotinic acid, a key heterocyclic intermediate in pharmaceutical and agrochemical research. For researchers, scientists, and drug development professionals, definitive structural confirmation and purity assessment are paramount. This document outlines the core spectroscopic methodologies—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—that are essential for this purpose. By integrating established principles with data from analogous structures, we present a detailed analysis of the expected spectral data, offering a robust roadmap for researchers synthesizing or utilizing this compound. Each section provides not only the theoretical underpinnings but also detailed experimental protocols and predictive data interpretation, ensuring both scientific rigor and practical utility.

Introduction and Molecular Structure

This compound (CAS No. 38185-57-8) is a substituted pyridine derivative with a molecular formula of C₆H₃ClFNO₂ and a molecular weight of 175.55 g/mol .[1][2][3] Its trifunctional nature—featuring a carboxylic acid, a chloro group, and a fluoro group on a pyridine ring—makes it a versatile building block for the synthesis of complex bioactive molecules. The precise arrangement of these substituents dictates the molecule's reactivity and its utility in drug design. Therefore, unambiguous confirmation of its structure is a critical first step in any research endeavor.

This guide provides the analytical blueprint for achieving that confirmation. We will explore the expected spectroscopic signatures of this molecule, providing a reliable reference for its identification.

G H2 H-2 H4 H-4 H2->H4 4J ≈ 2.5 Hz F6 F-6 H4->F6 4J(H-F) ≈ 8.0 Hz G M [M-H]⁻ m/z 173.98 Frag1 m/z 128.99 (Loss of COOH) M->Frag1 - COOH (45 Da)

References

An In-depth Technical Guide to 5-Chloro-6-fluoronicotinic acid: Molecular Structure, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Chloro-6-fluoronicotinic acid, a halogenated pyridine derivative of significant interest to researchers, scientists, and professionals in drug development. We will delve into its molecular structure, physicochemical properties, plausible synthetic routes, and its emerging role as a valuable building block in medicinal chemistry.

Introduction: The Strategic Importance of Fluorinated Heterocycles

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry.[1] Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a drug candidate's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1] Halogenated nicotinic acid derivatives, in particular, are crucial pharmaceutical intermediates, serving as versatile scaffolds for a new generation of therapeutics.[][3] this compound (CAS 38185-57-8) emerges as a key player in this context, offering multiple reaction sites for molecular elaboration.

Molecular Structure and Physicochemical Properties

This compound is a white to off-white solid with the molecular formula C₆H₃ClFNO₂ and a molecular weight of 175.55 g/mol . Its structure features a pyridine ring substituted with a carboxylic acid group at the 3-position, a chlorine atom at the 5-position, and a fluorine atom at the 6-position.

PropertyValueSource
CAS Number 38185-57-8[4]
Molecular Formula C₆H₃ClFNO₂[4]
Molecular Weight 175.55 g/mol [5]
Appearance White to off-white solidGeneral chemical catalogs
Purity Typically ≥98%[5]
Storage Store in a cool, dry place under an inert atmosphere[5]

The strategic placement of the chloro and fluoro groups, along with the carboxylic acid moiety, imparts a unique electronic and steric profile to the molecule, making it a desirable intermediate for creating complex molecular architectures.

Spectroscopic Characterization (Predicted)

2.1.1. 1H NMR Spectroscopy

The 1H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring.

  • H-2: This proton is expected to appear as a doublet, with its chemical shift influenced by the adjacent nitrogen and the carboxylic acid group.

  • H-4: This proton will likely be a doublet of doublets due to coupling with both H-2 and the fluorine atom at the 6-position.

2.1.2. 13C NMR Spectroscopy

The 13C NMR spectrum should display six distinct signals for the six carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups and halogens.

  • Carbonyl Carbon (C=O): Expected to be in the range of 165-175 ppm.

  • Aromatic Carbons: The five carbons of the pyridine ring will appear in the aromatic region (typically 110-160 ppm), with the carbons directly attached to the electronegative fluorine and chlorine atoms showing characteristic shifts.

2.1.3. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of its functional groups.

  • O-H Stretch (Carboxylic Acid): A broad band is expected in the region of 2500-3300 cm⁻¹.[6][7]

  • C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1730 cm⁻¹.[6][7]

  • C-O Stretch: A signal in the 1210-1320 cm⁻¹ region.[6][7]

  • C-F and C-Cl Stretches: These will appear in the fingerprint region, typically below 1200 cm⁻¹.

2.1.4. Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) at m/z 175. A characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak will be present due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). Fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and potentially the chlorine atom.[8][9]

Synthesis of this compound

A plausible synthetic route to this compound can be devised based on established methodologies for the synthesis of related halogenated nicotinic acids. One such approach involves the hydrolysis of a corresponding ester, which can be prepared via a halogen exchange reaction.

A potential synthetic pathway is outlined below:

Synthesis_of_5-Chloro-6-fluoronicotinic_acid start Methyl 5,6-dichloronicotinate intermediate Methyl 5-chloro-6-fluoronicotinate start->intermediate Halogen Exchange (e.g., KF/DMSO) product This compound intermediate->product Hydrolysis (e.g., NaOH/H₂O, then H⁺)

Figure 1: A plausible synthetic route to this compound.

Experimental Protocol (Proposed):

Step 1: Synthesis of Methyl 5-chloro-6-fluoronicotinate

This step is based on the fluoride-chloride exchange reaction described for similar compounds.[10]

  • To a solution of methyl 5,6-dichloronicotinate in a suitable high-boiling point aprotic solvent (e.g., DMSO), add anhydrous potassium fluoride (KF).

  • Heat the reaction mixture at an elevated temperature (e.g., 150-180 °C) for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture and pour it into ice water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford methyl 5-chloro-6-fluoronicotinate.

Step 2: Hydrolysis to this compound

This is a standard ester hydrolysis procedure.

  • Dissolve the methyl 5-chloro-6-fluoronicotinate in a mixture of an alcohol (e.g., methanol or ethanol) and water.

  • Add a stoichiometric excess of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Remove the alcohol under reduced pressure.

  • Dilute the aqueous residue with water and acidify to a pH of approximately 2-3 with a mineral acid (e.g., HCl).

  • The product, this compound, should precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Reactivity and Applications in Drug Discovery

The reactivity of this compound is dictated by its three key functional components: the carboxylic acid, the chloro group, and the fluoro group.

Reactivity_of_5-Chloro-6-fluoronicotinic_acid cluster_reactions Reaction Sites main_molecule This compound carboxylic_acid Carboxylic Acid (Amide formation, Esterification) main_molecule->carboxylic_acid Reacts with amines, alcohols chloro_group Chloro Group (Nucleophilic Aromatic Substitution) main_molecule->chloro_group Displacement by nucleophiles fluoro_group Fluoro Group (Nucleophilic Aromatic Substitution) main_molecule->fluoro_group Displacement by nucleophiles

Figure 2: Key reaction sites on this compound.

  • Carboxylic Acid: This group can be readily converted into a variety of other functionalities, such as amides, esters, and acid chlorides, providing a primary handle for library synthesis and lead optimization.

  • Chloro and Fluoro Groups: Both halogens can undergo nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of diverse substituents onto the pyridine ring. The relative reactivity of the chloro and fluoro groups will depend on the reaction conditions and the nature of the nucleophile.

The versatility of this compound makes it an attractive starting material for the synthesis of a wide range of biologically active molecules. For instance, related dichlorofluoronicotinic acids are key intermediates in the synthesis of naphthyridine antibacterial agents.[11]

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazard Statements: Based on data for similar compounds, it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[5]

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/ eye protection/ face protection.[5]

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, remove person to fresh air and keep comfortable for breathing. If swallowed, call a poison center or doctor if you feel unwell.[9][12]

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

This compound is a strategically important building block for medicinal chemistry and drug discovery. Its unique combination of a carboxylic acid handle and two different halogen atoms on a pyridine scaffold offers a wealth of opportunities for the synthesis of novel and complex molecules. While detailed experimental data for this specific compound is not widely published, its properties and reactivity can be confidently inferred from related structures. As the demand for sophisticated fluorinated heterocycles continues to grow, this compound is poised to play an increasingly significant role in the development of next-generation therapeutics.

References

The Rising Profile of 5-Chloro-6-fluoronicotinic Acid Derivatives: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Advantage of Fluorination in Bioactive Compound Design

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This guide delves into the burgeoning field of 5-Chloro-6-fluoronicotinic acid derivatives, a class of compounds that leverages the synergistic effects of halogen substitution on a biologically active nicotinic acid core. Our exploration will traverse the synthesis, multifaceted biological activities, and the underlying mechanisms of action of these promising molecules, providing researchers and drug development professionals with a comprehensive technical resource.

The Synthetic Gateway: Preparing the this compound Scaffold

The journey to unlocking the biological potential of this class of compounds begins with the synthesis of the core scaffold. The preparation of this compound and its precursors, such as 2,6-dichloro-5-fluoronicotinic acid, serves as a critical starting point for generating a diverse library of derivatives.[3] While various synthetic routes have been explored, a common strategy involves the halogenation and subsequent functional group manipulations of pyridine-based precursors.

Below is a generalized, step-by-step protocol for the synthesis of a key intermediate, which can then be diversified.

Experimental Protocol: Synthesis of 2,6-Dichloro-5-fluoronicotinic Acid
  • Starting Material: The synthesis often commences with a readily available fluorinated pyridine derivative.

  • Chlorination: Introduction of chlorine atoms at the 2 and 6 positions is a key step, often achieved using potent chlorinating agents.

  • Hydrolysis: Subsequent hydrolysis of an ester or nitrile precursor yields the desired carboxylic acid.

  • Purification: The final product is typically purified through recrystallization or column chromatography to ensure high purity for subsequent derivatization.

Note: For a detailed, specific synthetic procedure, please refer to the patent literature for 2,6-dichloro-5-fluoronicotinic acid synthesis.[3]

From this core, a multitude of derivatives, including amides and esters, can be readily synthesized through standard coupling reactions, opening the door to a wide range of biological investigations.

Agrochemical Potential: A New Frontier in Crop Protection

The structural similarity of nicotinic acid derivatives to existing classes of agrochemicals, particularly herbicides and insecticides, has spurred significant interest in their potential for crop protection.

Herbicidal Activity: Disrupting Weed Growth

Nicotinic acid derivatives have shown promise as herbicidal agents.[4] The mechanism of action for many herbicides involves the inhibition of essential plant enzymes. For instance, some pyrazole amide derivatives have been investigated as potential inhibitors of transketolase (TK), a key enzyme in the Calvin cycle of photosynthesis.[5] Other herbicides target protoporphyrinogen IX oxidase (PPO), leading to the disruption of chloroplast formation.[6]

While specific data on this compound derivatives is emerging, studies on closely related N-(arylmethoxy)-2-chloronicotinamides have demonstrated excellent herbicidal activity against weeds like bentgrass and duckweed.[4] One such derivative, 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide, exhibited a potent IC50 value of 7.8 μM against duckweed.[4]

Table 1: Herbicidal Activity of a Representative Nicotinamide Derivative

CompoundTarget WeedIC50 (μM)Reference Herbicide (Clomazone) IC50 (μM)Reference Herbicide (Propanil) IC50 (μM)
2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide (5f)Duckweed7.81252

Data from a study on N-(arylmethoxy)-2-chloronicotinamides, close analogs of the topic compounds.[4]

A robust method for assessing herbicidal activity involves whole-plant bioassays in a greenhouse setting.[7]

  • Seed Germination: Seeds of target weed species are germinated under controlled conditions to ensure uniform seedling growth.[8]

  • Transplanting: Seedlings at a consistent growth stage are transplanted into pots.

  • Herbicide Application: The test compounds are formulated and applied using a precision bench sprayer to ensure accurate and reproducible dosing.[8]

  • Assessment: Plant survival, biomass reduction, and other signs of phytotoxicity are assessed at specific time points (e.g., 3-4 weeks after treatment).[7]

Insecticidal Activity: Targeting the Nervous System

Nicotine itself is a well-known insecticide, and its synthetic analogs, the neonicotinoids, are widely used in agriculture.[9] These compounds act as agonists of the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system, leading to overstimulation, paralysis, and death.[9][10] The structural resemblance of this compound derivatives to these potent insecticides provides a strong rationale for their investigation in this area.

The diagram below illustrates the proposed mechanism of action for a this compound derivative at the insect nAChR.

Insecticidal_Mechanism cluster_synapse Insect Synapse Derivative 5-Chloro-6-fluoronicotinic Acid Derivative nAChR Nicotinic Acetylcholine Receptor (nAChR) Derivative->nAChR Binds to IonChannel Ion Channel nAChR->IonChannel Activates Neuron Postsynaptic Neuron IonChannel->Neuron Na+ Influx (Depolarization) Paralysis & Death Paralysis & Death Neuron->Paralysis & Death Leads to

Caption: Proposed binding of a this compound derivative to an insect nAChR.

A common method to assess insecticidal activity is through contact or feeding bioassays.[11]

  • Insect Rearing: A healthy population of the target insect species (e.g., aphids, caterpillars) is maintained in the laboratory.

  • Compound Application: The test compounds can be applied directly to the insects (topical application) or incorporated into their diet.

  • Exposure: The insects are exposed to the treated substrate for a defined period.

  • Mortality Assessment: The number of dead insects is recorded at various time points to determine metrics like LD50 (lethal dose for 50% of the population).

Therapeutic Potential: From Metabolic Modulation to Neurological Applications

The nicotinic acid scaffold is a well-established pharmacophore with diverse therapeutic applications.[12] The introduction of chloro and fluoro substituents can further enhance the pharmacological profile of these molecules.

Modulation of Nicotinic Acid Receptors

Nicotinic acid is known to exert its lipid-lowering effects through the activation of the G protein-coupled receptor GPR109A.[13][14] This activation leads to a decrease in free fatty acids in the plasma.[15] Fluorinated pyrazole carboxylic acids, which share structural similarities with fluorinated nicotinic acids, have been shown to be potent agonists of GPR109A.[15] This suggests that this compound derivatives could be explored as novel modulators of this receptor for the treatment of dyslipidemia.

The following diagram illustrates the signaling cascade initiated by the activation of GPR109A.

GPR109A_Pathway Ligand 5-Chloro-6-fluoronicotinic Acid Derivative GPR109A GPR109A Receptor Ligand->GPR109A Activates G_protein Gi/o Protein GPR109A->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases production of PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase PKA->HSL Phosphorylates Lipolysis Lipolysis HSL->Lipolysis Promotes

Caption: GPR109A signaling pathway leading to the inhibition of lipolysis.

Antifungal and Antibacterial Properties

The presence of a chloro substituent in heterocyclic compounds has been associated with antifungal activity. For example, certain 5-chloro-6-phenylpyridazin-3(2H)-one derivatives have demonstrated notable antifungal effects.[16] Similarly, some 2-chloro-N-phenylacetamide compounds have shown antifungal activity against Aspergillus flavus.[17] This suggests that this compound derivatives warrant investigation as potential antifungal agents. The antibacterial potential of fluoroquinolones, which also contain a fluorinated ring system, is well-documented, although their herbicidal activity has also been explored.[18]

A standard method for evaluating antifungal activity is the broth microdilution assay.

  • Fungal Culture: A standardized inoculum of the target fungal species is prepared.

  • Compound Dilution: The test compounds are serially diluted in a microtiter plate.

  • Inoculation: The fungal inoculum is added to each well of the plate.

  • Incubation: The plate is incubated under conditions suitable for fungal growth.

  • MIC Determination: The minimum inhibitory concentration (MIC), the lowest concentration of the compound that prevents visible fungal growth, is determined.

Structure-Activity Relationships (SAR): Guiding Future Design

Understanding the relationship between the chemical structure of these derivatives and their biological activity is crucial for designing more potent and selective compounds. Key areas of the this compound scaffold that can be modified to explore SAR include:

  • The Carboxylic Acid Group: Conversion to amides, esters, and other functional groups can significantly impact potency and selectivity.

  • Substituents on Amide or Ester Moieties: The nature of the substituent (e.g., aromatic, aliphatic, heterocyclic) can influence binding to the target site. For example, in the case of herbicidal nicotinamides, the substitution pattern on the benzyl ring was found to be critical for activity.[4]

  • The Pyridine Ring: While the 5-chloro and 6-fluoro substitutions are the focus of this guide, further modifications to the pyridine ring could be explored.

Conclusion and Future Directions

The derivatives of this compound represent a versatile and promising class of compounds with a wide spectrum of potential biological activities. The strategic placement of halogen atoms on the nicotinic acid core provides a powerful tool for modulating their properties for applications in agriculture and medicine. While research into this specific class of compounds is still in its early stages, the strong evidence from closely related analogs suggests a high probability of discovering novel and effective herbicides, insecticides, and therapeutic agents. Future research should focus on synthesizing and screening a broader library of this compound derivatives to build a comprehensive understanding of their SAR and to identify lead compounds for further development.

References

The Strategic Intermediate: A Technical Guide to 5-Chloro-6-fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-6-fluoronicotinic acid, a halogenated pyridine derivative, has emerged as a pivotal building block in the synthesis of complex organic molecules. Its unique electronic properties, stemming from the presence of both chlorine and fluorine atoms on the pyridine ring, render it a versatile intermediate for the construction of novel pharmaceutical and agrochemical agents. This technical guide provides a comprehensive overview of the synthesis, chemical properties, reactivity, and applications of this compound, offering field-proven insights and detailed protocols for its utilization in modern chemical research and development.

Introduction: The Significance of Halogenated Pyridines

The incorporation of halogen atoms, particularly fluorine, into organic molecules has become a cornerstone of modern medicinal and agricultural chemistry. Fluorine's high electronegativity and small size can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Pyridine scaffolds are prevalent in a vast array of bioactive compounds, and their halogenation provides a powerful tool for modulating their pharmacological profiles.

This compound (CAS No: 38185-57-8) is a prime example of a strategically designed intermediate that leverages the synergistic effects of its substituents. The electron-withdrawing nature of the chlorine and fluorine atoms, coupled with the carboxylic acid functionality, creates a highly versatile molecule with distinct reactive sites, enabling a wide range of chemical transformations. This guide will delve into the intricacies of this valuable compound, providing the necessary knowledge for its effective application in the laboratory.

Physicochemical and Spectroscopic Profile

A thorough understanding of a chemical intermediate's physical and spectral properties is fundamental to its successful application.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
CAS Number 38185-57-8[1][2][3]
Molecular Formula C₆H₃ClFNO₂[3]
Molecular Weight 175.55 g/mol
Appearance Solid
Storage Temperature Inert atmosphere, 2-8°C

Predicted values are often used in the absence of extensive experimental data and provide a useful approximation for experimental planning.

Spectroscopic Characterization (Predicted)

2.2.1. 1H NMR Spectroscopy

The 1H NMR spectrum of this compound is expected to show two aromatic protons. The proton at the C2 position and the proton at the C4 position will appear as doublets or doublet of doublets due to coupling with each other and with the fluorine atom. For comparison, the 1H NMR spectrum of the related 6-Fluoronicotinic acid shows distinct signals for the aromatic protons.[4]

2.2.2. 13C NMR Spectroscopy

The 13C NMR spectrum will provide valuable information about the carbon skeleton. Key signals would include those for the carboxylic acid carbon, and the halogen-substituted carbons, which will exhibit characteristic shifts and C-F coupling. Data for nicotinic acid can provide a foundational understanding of the expected chemical shifts.[5]

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum is expected to display characteristic absorption bands for the carboxylic acid group (a broad O-H stretch around 2500-3300 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹). Aromatic C-H and C=C stretching vibrations will also be present.[6] The IR spectrum of the related 6-Chloronicotinic acid provides a useful reference.[7]

2.2.4. Mass Spectrometry

Mass spectrometry would show the molecular ion peak and characteristic fragmentation patterns, including the isotopic signature of the chlorine atom, which is a valuable tool for confirming the presence of chlorine in the molecule.

Synthesis of this compound

The synthesis of this compound and its derivatives often involves multi-step sequences. One of the key approaches is through fluoride-chloride exchange reactions on appropriately substituted pyridine precursors.

Synthetic Pathway: Fluoride-Chloride Exchange

A common strategy for introducing fluorine into a pyridine ring is through nucleophilic aromatic substitution, where a chlorine atom is displaced by a fluoride ion. The synthesis of the methyl ester of this compound has been reported via this method.

Synthesis_Workflow Start Methyl 5,6-dichloronicotinate Reagent Fluorinating Agent (e.g., KF) Start->Reagent Fluoride-Chloride Exchange Intermediate Methyl 5-Chloro-6-fluoronicotinate Reagent->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Product This compound Hydrolysis->Product Drug_Synthesis Start This compound Step1 Amide Coupling with Chiral Amine Start->Step1 Intermediate1 Chiral Amide Intermediate Step1->Intermediate1 Step2 Cyclization Reaction Intermediate1->Step2 API Bioactive Heterocycle (API) Step2->API

References

Reactivity of the pyridine ring in 5-Chloro-6-fluoronicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of the Pyridine Ring in 5-Chloro-6-fluoronicotinic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and materials science. Its reactivity is dominated by the unique electronic landscape of the pyridine ring, which is rendered exceptionally electron-deficient by the cumulative effects of the ring nitrogen and three electron-withdrawing substituents: a carboxylic acid, a chlorine atom, and a fluorine atom. This guide provides a comprehensive analysis of the molecule's chemical behavior, focusing on the regioselectivity and mechanisms of its principal reactions. We will explore the pronounced propensity of the scaffold for nucleophilic aromatic substitution (SNAr), the challenges associated with electrophilic aromatic substitution (SEAr), and the versatile chemistry of the carboxylic acid moiety. This document serves as a technical resource, offering field-proven insights and detailed protocols to guide the strategic use of this valuable synthetic building block.

Introduction: The Molecular Architecture and Electronic Profile

This compound presents a fascinating case study in heterocyclic chemistry. The pyridine ring, inherently electron-deficient due to the electronegativity of the nitrogen atom, is further deactivated by the potent inductive and resonance-withdrawing effects of the substituents at positions 3, 5, and 6.

  • Ring Nitrogen: Acts as an electron sink, polarizing the ring and reducing its nucleophilicity.

  • Halogens (C5-Cl, C6-F): Exert strong -I (inductive) effects, withdrawing electron density from the ring. Fluorine's high electronegativity makes it a particularly powerful activating group for nucleophilic attack at the carbon to which it is attached.

  • Carboxylic Acid (C3-COOH): Functions as a deactivating group through both inductive and resonance effects.

This confluence of electron-withdrawing features dictates the molecule's reactivity, making the pyridine core a strong electrophile, highly susceptible to attack by nucleophiles, while being exceptionally resistant to conventional electrophilic substitution.

Nucleophilic Aromatic Substitution (SNAr): The Dominant Reaction Pathway

The primary mode of reactivity for the this compound ring is nucleophilic aromatic substitution (SNAr). The electron-poor nature of the ring readily stabilizes the negatively charged intermediate (a Meisenheimer complex) that is characteristic of this mechanism.[1][2]

Mechanism and Regioselectivity

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[1] A nucleophile first attacks an electron-deficient carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate. Subsequently, the leaving group is expelled, restoring the aromaticity of the ring.

A critical consideration is the regioselectivity of the nucleophilic attack. Both the C5-Cl and C6-F positions are potential sites for substitution. In the context of SNAr on halogenated pyridines, two factors are paramount:

  • Activation: The position's susceptibility to nucleophilic attack. The C6 position is ortho to the ring nitrogen, which strongly activates it towards attack.

  • Leaving Group Ability: The facility with which the halide is displaced. While fluoride is a poor leaving group in SN2 reactions, it is an excellent leaving group in many SNAr reactions because its high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic and stabilizing the transition state leading to the Meisenheimer complex.[3]

Therefore, nucleophilic attack will preferentially occur at the C6 position , leading to the displacement of the fluoride ion. This is a common feature in poly-halogenated pyridines where a fluorine atom is positioned at an activated site.[4]

Caption: Figure 1: SNAr Mechanism at the C6 Position

Common Nucleophilic Transformations

The C6-fluoro group can be displaced by a variety of nucleophiles, making this position a versatile handle for molecular elaboration.

Nucleophile Reagent Example Product Type Typical Conditions
AminesR-NH₂ (e.g., Aniline)6-Amino-5-chloronicotinic acidBase (e.g., K₂CO₃, DIPEA), Polar aprotic solvent (e.g., DMF, DMSO), Heat
AlkoxidesNaOR (e.g., Sodium methoxide)6-Alkoxy-5-chloronicotinic acidCorresponding alcohol or polar aprotic solvent, Room Temp to Heat
HydroxideNaOH, KOH5-Chloro-6-hydroxynicotinic acid[5]Water/co-solvent, Heat
ThiolsR-SH (e.g., Thiophenol)6-(Alkyl/Aryl)thio-5-chloronicotinic acidBase (e.g., K₂CO₃), Polar aprotic solvent (e.g., DMF)

Table 1: Representative SNAr Reactions

Experimental Protocol: Synthesis of 5-Chloro-6-(phenylamino)nicotinic acid

This protocol describes a typical SNAr reaction using an amine nucleophile.

  • Reagent Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and Dimethylformamide (DMF, 0.2 M).

  • Nucleophile Addition: Add aniline (1.2 eq) to the stirring suspension.

  • Reaction: Heat the reaction mixture to 100 °C and maintain for 4-6 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water (10x volume of DMF).

  • Acidification & Isolation: Acidify the aqueous mixture to pH 3-4 with 1M HCl. The product will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired product. Further purification can be achieved by recrystallization if necessary.

Electrophilic Aromatic Substitution (SEAr): A Disfavored Pathway

Electrophilic aromatic substitution (SEAr) involves the attack of an electrophile on the aromatic ring.[6] However, due to the profoundly electron-deficient nature of the this compound ring, this pathway is highly disfavored. The electron-withdrawing groups strongly deactivate the ring towards attack by electrophiles by destabilizing the cationic Wheland intermediate.[7]

Attempting SEAr reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation would require exceptionally harsh conditions and would likely result in low yields or decomposition.[8][9] The directing effects of the substituents are largely moot, as the overall deactivation of the ring is the overwhelming factor.

SEAr_Deactivation Figure 2: Deactivation Towards SEAr Molecule This compound Ring EWG1 Ring Nitrogen Molecule->EWG1 withdraws e⁻ EWG2 C5-Chloro Molecule->EWG2 withdraws e⁻ EWG3 C6-Fluoro Molecule->EWG3 withdraws e⁻ EWG4 C3-Carboxylic Acid Molecule->EWG4 withdraws e⁻ Reactivity Ring Electron Density (Nucleophilicity) EWG1->Reactivity Cumulative Effect EWG2->Reactivity Cumulative Effect EWG3->Reactivity Cumulative Effect EWG4->Reactivity Cumulative Effect Outcome High barrier to SEAr (Reaction is disfavored) Reactivity->Outcome Greatly Reduced

Caption: Figure 2: Deactivation Towards SEAr

Reactivity of the Carboxylic Acid Moiety

Independent of the ring's aromatic chemistry, the carboxylic acid group at the C3 position is a versatile functional handle that can undergo a range of standard transformations.[10][11] These reactions provide a reliable method for derivatization without altering the core pyridine scaffold.

Key Derivatization Reactions

The carboxylic acid can be readily converted into esters, amides, and acyl chlorides, which are themselves valuable intermediates.[12][13]

Carboxylic_Acid_Derivatization Figure 3: Derivatization Workflow Start This compound AcylChloride Acyl Chloride Derivative Start->AcylChloride SOCl₂ or (COCl)₂ Ester Ester Derivative Start->Ester R-OH, H⁺ (Fischer) (Reversible) Amide Amide Derivative Start->Amide R₂NH, Coupling Agent (e.g., DCC, EDC) AcylChloride->Ester R-OH, Base AcylChloride->Amide R₂NH, Base

Caption: Figure 3: Derivatization Workflow

Experimental Protocol: Conversion to Methyl 5-Chloro-6-fluoronicotinate (Esterification)

This protocol describes an acid-catalyzed Fischer esterification.

  • Setup: Suspend this compound (1.0 eq) in methanol (MeOH, 0.2 M) in a round-bottom flask.

  • Catalyst Addition: Carefully add concentrated sulfuric acid (H₂SO₄, 0.1 eq) dropwise while cooling the flask in an ice bath.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C). Maintain for 8-12 hours.

  • Solvent Removal: After cooling, remove the methanol under reduced pressure using a rotary evaporator.

  • Work-up: Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases, followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude methyl ester.

  • Purification: Purify the product by silica gel column chromatography if required.

Experimental Protocol: Conversion to 5-Chloro-6-fluoronicotinoyl chloride (Acyl Chloride Formation)

This protocol uses thionyl chloride for a robust conversion.[12][14]

  • Setup: In a fume hood, add this compound (1.0 eq) to a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (for HCl and SO₂).

  • Reagent Addition: Add thionyl chloride (SOCl₂, 5.0 eq) and a catalytic amount of DMF (1-2 drops).

  • Reaction: Heat the mixture to reflux (approx. 79 °C) for 2-3 hours. The reaction is complete when gas evolution ceases.

  • Isolation: Carefully remove the excess thionyl chloride under reduced pressure (co-evaporating with toluene can aid removal). The resulting crude acyl chloride is often used immediately in the next step without further purification.

Conclusion

The reactivity of this compound is unequivocally governed by its electron-deficient pyridine ring. Its chemical behavior is characterized by a strong predisposition towards nucleophilic aromatic substitution, specifically at the C6 position, allowing for the selective displacement of the fluorine atom. This reaction provides a powerful and reliable strategy for introducing a wide array of functional groups. Conversely, the scaffold is highly resistant to electrophilic attack. The carboxylic acid group offers a secondary, independent site for derivatization through well-established protocols. A thorough understanding of these distinct reactivity modes is essential for leveraging this compound as a strategic building block in the design and synthesis of complex molecules for pharmaceutical and industrial applications.

References

A-Z Guide to Purity Analysis of 5-Chloro-6-fluoronicotinic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Chloro-6-fluoronicotinic acid is a key building block in modern synthetic chemistry, particularly in the development of novel pharmaceutical agents. Its purity is paramount, as even trace impurities can significantly impact the safety, efficacy, and stability of the final drug product. This in-depth technical guide provides a comprehensive framework for the purity analysis of this compound. We will delve into the core analytical methodologies, from chromatographic separation to spectroscopic characterization, offering not just protocols but the scientific rationale behind them. This guide is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, providing them with the necessary tools to establish a robust and reliable purity assessment program.

Introduction: The Criticality of Purity

In the intricate process of drug development, the starting materials and intermediates are the foundation upon which the final active pharmaceutical ingredient (API) is built. This compound, a halogenated pyridine derivative, is a vital intermediate in the synthesis of numerous biologically active molecules. The halogen substituents on the pyridine ring make it a versatile scaffold for creating complex molecular architectures.

However, the same reactivity that makes this compound a valuable synthetic precursor also presents challenges in controlling its purity. Impurities can arise from various sources, including the raw materials, side reactions during synthesis, degradation of the product, or improper storage. These impurities, even at minute levels, can be pharmacologically active, toxic, or affect the stability of the API. Therefore, a rigorous and comprehensive purity analysis is not just a regulatory requirement but a scientific necessity.

This guide will walk you through a multi-pronged analytical approach to ensure the purity, quality, and consistency of this compound. We will explore the "why" behind the "how," empowering you to not only follow procedures but to develop and troubleshoot analytical methods with a deep understanding of the underlying principles.

Physicochemical Properties and Analytical Considerations

A thorough understanding of the physicochemical properties of this compound is the cornerstone of developing effective analytical methods.

PropertyValue / InformationAnalytical Implication
Chemical Structure C6H3ClFNO2The presence of a carboxylic acid group, a pyridine ring, and halogen atoms dictates its polarity, reactivity, and spectroscopic properties.
Molecular Weight 175.55 g/mol Essential for mass spectrometry-based techniques.
Appearance White to off-white crystalline powderVisual inspection is a preliminary, though not definitive, indicator of purity.
pKa (Estimated) ~2-3The acidic nature of the carboxylic acid group is crucial for selecting the appropriate pH for HPLC mobile phases and extraction procedures to ensure the analyte is in a single ionic form.
UV Absorbance Aromatic pyridine ringThe compound is expected to have strong UV absorbance, making HPLC with UV detection a suitable primary analytical technique.
Solubility Soluble in polar organic solvents (e.g., Methanol, Acetonitrile, DMSO)Guides the choice of solvents for sample preparation for various analytical techniques.

The Overall Analytical Strategy

A single analytical technique is rarely sufficient to provide a complete picture of a compound's purity. A holistic strategy employs a combination of orthogonal methods, each targeting different types of potential impurities.

Caption: Overall workflow for the comprehensive purity analysis of this compound.

Chromatographic Methods: The Workhorse of Purity Analysis

High-Performance Liquid Chromatography (HPLC) for Assay and Related Substances

HPLC with UV detection is the primary technique for determining the assay (the actual content of the desired compound) and for detecting and quantifying organic impurities (related substances). The choice of chromatographic conditions is critical for achieving a good separation between the main component and its potential impurities.

Causality behind Method Development:

  • Column Choice: A C18 (octadecylsilyl) reversed-phase column is the standard choice for moderately polar compounds like this compound. The nonpolar stationary phase interacts with the hydrophobic parts of the molecule.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol) is used. The pH of the aqueous phase is crucial. By setting the pH to be at least 2 units below the pKa of the carboxylic acid group (e.g., pH ~2.5-3.0 with a phosphate or formate buffer), we ensure the analyte is in its neutral, protonated form. This leads to better retention, sharper peaks, and more reproducible chromatography.

  • Detection: The UV detector wavelength should be set at the absorbance maximum (λmax) of the analyte to achieve the highest sensitivity. A photodiode array (PDA) detector is highly recommended as it can acquire spectra across a range of wavelengths, which helps in peak purity assessment and in identifying co-eluting impurities.

Detailed Experimental Protocol: HPLC-UV Method

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      Time (min) %A %B
      0 95 5
      20 10 90
      25 10 90
      25.1 95 5

      | 30 | 95 | 5 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 275 nm (or determined λmax).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

    • Sample Solution: Prepare the sample in the same manner as the standard solution.

  • Data Analysis:

    • Assay (%): (Peak Area of Sample / Peak Area of Standard) x (Concentration of Standard / Concentration of Sample) x 100

    • Impurities (%): Use area normalization. % Impurity = (Individual Impurity Peak Area / Total Peak Area) x 100.

Method Validation: This method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][2][3] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products).

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

When unknown peaks are detected in the HPLC-UV chromatogram, LC-MS is a powerful tool for their identification.[4] By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, we can obtain the molecular weight of the impurities. Further fragmentation (MS/MS) can provide structural clues.

Workflow:

  • The HPLC method developed for purity analysis is often transferable to an LC-MS system.

  • The eluent from the HPLC column is directed into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI).

  • The mass spectrometer measures the mass-to-charge ratio (m/z) of the ions.

  • By comparing the molecular weights of the impurities to potential by-products from the synthetic route, their identities can often be deduced. For example, the loss of a chlorine or fluorine atom, or the presence of starting materials, can be readily identified.

Gas Chromatography (GC) for Residual Solvents

Residual solvents are organic volatile chemicals used in the synthesis of drug substances. Their levels must be controlled and monitored. GC with a headspace autosampler is the standard technique for this analysis.

Principle: The sample is heated in a sealed vial, allowing volatile solvents to partition into the headspace gas. A sample of this gas is then injected into the GC, where the solvents are separated and detected, typically by a Flame Ionization Detector (FID).

Spectroscopic and Other Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of the main component and for the characterization of isolated impurities.[5][6][7]

  • ¹H NMR: Provides information about the number and types of protons in the molecule and their connectivity.

  • ¹³C NMR: Provides information about the carbon skeleton.

  • ¹⁹F NMR: Particularly useful for fluorinated compounds, providing a direct way to observe the fluorine-containing parts of the molecule and any related impurities.

Quantitative NMR (qNMR): qNMR can be used as a primary method for determining the assay of this compound without the need for a specific reference standard of the same compound.[8] This is achieved by comparing the integral of a specific proton signal from the analyte with the integral of a signal from a certified internal standard of known purity.

Water Content by Karl Fischer Titration

Water is a common impurity that can affect the stability and reactivity of a substance. Karl Fischer titration is the gold standard for the accurate determination of water content.

Inorganic Impurities (Sulphated Ash / ICP-MS)

The sulphated ash test provides a measure of the total amount of inorganic impurities in an organic substance. For specific elemental impurities, particularly heavy metals, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) offers much higher sensitivity and specificity.

Impurity Profiling: Understanding the "What" and "Why"

A crucial part of purity analysis is understanding the potential impurities that could be present. This requires knowledge of the synthetic route.

Potential Process-Related Impurities:

  • Starting Materials: Unreacted starting materials used in the final step of the synthesis.

  • Isomers: Positional isomers that may form due to non-specific reactions (e.g., 6-Chloro-5-fluoronicotinic acid).

  • By-products: Compounds formed from side reactions. For instance, in reactions involving chlorination, over-chlorinated or under-chlorinated species might be formed.[9]

Caption: Relationship between analytical techniques and the types of impurities they target.

Conclusion

The purity analysis of this compound is a multi-faceted task that requires a deep understanding of chemistry and analytical science. A combination of chromatographic and spectroscopic techniques, each validated for its intended purpose, is essential for ensuring the quality and safety of this critical pharmaceutical intermediate. By adopting the integrated analytical strategy outlined in this guide, researchers and drug development professionals can be confident in the quality of their material, paving the way for the successful development of new medicines.

References

Methodological & Application

Application Note & Protocol: A Guide to the Synthesis of Fluoroquinolone Antibiotics from 5-Chloro-6-fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide for the synthesis of fluoroquinolone antibiotics, a critical class of broad-spectrum antibacterial agents. We will explore a strategic pathway commencing from the pyridine-based precursor, 5-Chloro-6-fluoronicotinic acid. This guide emphasizes the mechanistic rationale behind procedural steps, offers detailed experimental protocols, and provides troubleshooting insights, reflecting field-proven experience in medicinal chemistry.

Introduction: The Fluoroquinolone Scaffold and its Pyridine-Based Precursors

Fluoroquinolones represent a cornerstone of antibacterial therapy, exerting their bactericidal effect by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and transcription.[1][2] The core structure, a 4-quinolone ring system, is the pharmacophore responsible for this activity.[2] Key structural features, such as the fluorine atom at C-6 and a heterocyclic substituent at C-7 (commonly piperazine), significantly enhance the spectrum and potency of these drugs.[3][4]

While many classical syntheses, such as the Gould-Jacobs reaction, begin with aniline derivatives, modern strategies often employ pre-functionalized aromatic rings to improve efficiency and yield.[5][6] this compound is a highly valuable starting material as it incorporates two key halogens on a pyridine ring, which will ultimately become the C-7 and C-6 positions of the final quinolone structure. The chlorine at the future C-7 position serves as an excellent leaving group for the introduction of the crucial amino-heterocycle, while the fluorine at C-6 is a hallmark of the fluoroquinolone class.

The Overall Synthetic Strategy

The transformation of this compound into a potent fluoroquinolone antibiotic like Ciprofloxacin involves a multi-step sequence. The core challenge is the construction of the second, fused ring to create the bicyclic quinolone system. Our strategy involves three principal phases:

  • Formation of the Acrylate Intermediate: The nicotinic acid is first activated and then condensed with an appropriate three-carbon unit to build the foundation for the second ring.

  • Cyclization and Core Formation: A base-catalyzed or thermal intramolecular cyclization reaction forms the characteristic 4-oxo-1,4-dihydroquinoline ring system.

  • Functionalization and Final Assembly: The final steps involve N-alkylation (e.g., with a cyclopropyl group) and a nucleophilic aromatic substitution to install the C-7 side chain (e.g., piperazine).

G A This compound B Acyl Chloride Formation (Activation) A->B SOCl₂ or (COCl)₂ C Condensation with Malonic Ester Derivative B->C Diethyl Malonate, Base D Enamine Formation with Cyclopropylamine C->D Cyclopropylamine E Base-Mediated Intramolecular Cyclization D->E Strong Base (e.g., K₂CO₃, DBU) F Quinolone Carboxylic Acid Core E->F Ring Closure G Nucleophilic Substitution with Piperazine at C-7 F->G Piperazine, DMSO, Heat H Final Fluoroquinolone (e.g., Ciprofloxacin) G->H Saponification (optional)

Caption: High-level synthetic pathway from the starting material to the final antibiotic.

Mechanistic Insights and Key Transformations

A deep understanding of the underlying mechanisms is critical for optimizing reaction conditions and troubleshooting potential issues.

  • Step 1: Activation of the Carboxylic Acid: The synthesis begins by converting the carboxylic acid of this compound into a more reactive species, typically an acyl chloride. This is achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This activation is essential to facilitate the subsequent C-C bond formation with a carbon nucleophile.

  • Step 2: Condensation and Enamine Formation: The activated acyl chloride is reacted with a malonic ester derivative (e.g., diethyl malonate) in the presence of a base to form a β-ketoester. This intermediate is then reacted with a primary amine, such as cyclopropylamine. This step serves a dual purpose: it displaces an ethoxy group to form a more stable enamine and introduces the crucial N-1 substituent (the cyclopropyl group in the case of Ciprofloxacin).[7]

  • Step 3: Intramolecular Cyclization (Gould-Jacobs Type): This is the key ring-forming step. In the presence of a strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and heat, the enamine nitrogen attacks the aromatic ring, displacing the fluorine atom via an intramolecular nucleophilic aromatic substitution (SNAᵣ) mechanism.[5][8] This reaction, analogous to the Gould-Jacobs reaction, forges the bicyclic quinolone core. The ester group is subsequently hydrolyzed to yield the carboxylic acid, a critical feature for the drug's interaction with DNA gyrase.[9]

  • Step 4: C-7 Functionalization with Piperazine: The final key modification is the introduction of the piperazine ring at the C-7 position. The chlorine atom at this position is activated towards nucleophilic attack by the adjacent carbonyl group and the ring nitrogen. The reaction is typically performed by heating the quinolone core with an excess of piperazine in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO).[8][10][11] The choice of piperazine or its derivatives is a major determinant of the drug's pharmacokinetic properties and antibacterial spectrum.[3]

Detailed Experimental Protocol: Synthesis of Ciprofloxacin

This protocol outlines a representative synthesis of Ciprofloxacin starting from a key quinolone intermediate derived from this compound.

Workflow Overview

G start_end start_end process process decision decision io io start Start: Quinolone Intermediate setup Dissolve Intermediate in DMSO start->setup add_reagent Add Piperazine setup->add_reagent heat Heat Reaction to 90-125 °C add_reagent->heat monitor Monitor by TLC/HPLC heat->monitor is_complete Is Reaction Complete? monitor->is_complete is_complete->heat No cool Cool to Room Temperature is_complete->cool Yes workup Quench with Water / Adjust pH cool->workup precipitate Precipitate Product (4 °C) workup->precipitate isolate Filter and Wash Solid precipitate->isolate dry Dry Final Product isolate->dry end End: Purified Ciprofloxacin dry->end

Caption: Step-by-step experimental workflow for the final C-7 functionalization step.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
1-Cyclopropyl-7-chloro-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acidSynthesis GradeVariousThe key intermediate.
Piperazine, anhydrous≥99%VariousUse a significant excess.
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.7%VariousAprotic polar solvent.
Hydrochloric Acid (HCl)4 N solutionVariousFor pH adjustment.
Deionized WaterHigh PurityN/AFor washing and precipitation.
AcetoneACS GradeVariousFor washing the final product.
Round-bottom flask, condenser, magnetic stirrer, heating mantleStandard Lab GradeN/AStandard glassware.
Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-cyclopropyl-7-chloro-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (e.g., 10.0 g, 35.2 mmol) in anhydrous DMSO (e.g., 250 mL).[11]

  • Reagent Addition: Add anhydrous piperazine (e.g., 30.3 g, 352 mmol, 10 equivalents) to the stirred solution. The large excess drives the reaction to completion.

  • Heating and Monitoring: Heat the reaction mixture to 120-130 °C and maintain this temperature.[11] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).[8][10]

  • Cooling and Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice water (e.g., 1.0 L).

  • Precipitation: Adjust the pH of the aqueous suspension to approximately 7.0-7.5 using a 4 N HCl solution.[8][10] Stir the mixture at room temperature for 1-2 hours to allow for complete precipitation. For enhanced precipitation, the mixture can be stored in a refrigerator at 4 °C overnight.[10]

  • Isolation and Purification: Filter the resulting solid precipitate using a Buchner funnel. Wash the solid sequentially with ample deionized water to remove residual DMSO and salts, followed by a wash with cold acetone to aid in drying.[8][10]

  • Drying: Dry the purified solid product under vacuum at 50-60 °C to a constant weight. This yields Ciprofloxacin as a pale yellow solid.

Mechanism of Action Visualization

The therapeutic power of fluoroquinolones stems from their ability to trap bacterial enzymes mid-process, leading to catastrophic DNA damage.

G fq Fluoroquinolone cell Bacterial Cell fq->cell Enters via Porins complex Ternary Complex (Fluoroquinolone-Enzyme-DNA) fq->complex enzyme DNA Gyrase Topoisomerase IV cell->enzyme dna Bacterial DNA enzyme->dna Binds to enzyme->complex dna->complex inhibition Inhibition of DNA Re-ligation Stabilization of DNA Breaks complex->inhibition death Bacterial Cell Death inhibition->death

Caption: Mechanism of action of fluoroquinolones, leading to bacterial cell death.

References

The Strategic Utility of 5-Chloro-6-fluoronicotinic Acid in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Prominence of Halogenated Heterocycles in Drug Discovery

In the landscape of contemporary drug discovery, the strategic incorporation of halogen atoms, particularly fluorine and chlorine, into molecular scaffolds has become a cornerstone of rational drug design.[1] The judicious placement of these halogens can profoundly influence a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, membrane permeability, and binding affinity to biological targets.[2] Among the myriad of scaffolds utilized, halogenated nicotinic acid derivatives have emerged as particularly versatile building blocks, offering a synthetically tractable platform for the construction of complex and potent therapeutic agents.[3]

This guide provides an in-depth exploration of 5-chloro-6-fluoronicotinic acid as a key building block in medicinal chemistry. We will delve into its strategic advantages, provide detailed protocols for its derivatization, and showcase its application in the synthesis of medicinally relevant compounds, with a focus on kinase inhibitors.

Strategic Advantages of the this compound Scaffold

The utility of this compound in medicinal chemistry is rooted in the distinct reactivity of its functional groups, which allows for selective and sequential modifications. This multi-functionalized pyridine ring serves as a robust starting point for generating diverse molecular architectures.

The primary strategic advantages include:

  • Orthogonal Reactivity of Halogens: The chloro and fluoro substituents possess differential reactivity towards nucleophilic aromatic substitution (SNAr). Generally, the fluorine atom is more susceptible to displacement by nucleophiles than the chlorine atom, especially when activated by the electron-withdrawing nature of the pyridine ring and the adjacent carboxylic acid. This allows for selective functionalization at the 6-position.[4]

  • Versatile Carboxylic Acid Handle: The carboxylic acid moiety is a versatile functional group that can be readily converted into a wide range of other functionalities. Most commonly, it is activated for amide bond formation, a ubiquitous linkage in pharmaceutical compounds.[5] It can also be transformed into esters, ketones, or serve as a directing group in certain reactions.

  • Access to Privileged Scaffolds: The combination of these functional groups on a pyridine core enables the efficient synthesis of bicyclic and other complex heterocyclic systems that are often found in kinase inhibitors and other targeted therapies.

Conceptual Workflow for the Derivatization of this compound

The following diagram illustrates a general workflow for the sequential functionalization of this compound, highlighting its potential for rapid library synthesis and lead optimization.

G A This compound B Amide Bond Formation (e.g., with R1-NH2) A->B E Amide Derivative C Nucleophilic Aromatic Substitution (e.g., with R2-XH) B->C Selective Fluorine Displacement D Suzuki-Miyaura Coupling (e.g., with R3-B(OH)2) B->D Selective Chlorine Coupling F SNA-Amide Hybrid C->F G Suzuki-Amide Hybrid D->G

Caption: Conceptual workflow for derivatizing this compound.

Application in Kinase Inhibitor Synthesis: The Case of TAK-659

Protocol 1: Synthesis of a Key Pyrrolo[3,4-c]pyridin-3(2H)-one Intermediate (Adapted from TAK-659 Synthesis)

This protocol outlines the initial steps in the synthesis of a core scaffold found in many kinase inhibitors, starting from a halogenated nicotinic acid.

Reaction Scheme:

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Dieckmann Condensation A 2,6-Dichloro-5-fluoronicotinic acid C Amide Intermediate A->C A->C B Glycine methyl ester B->C B->C D Amide Intermediate F Pyrrolo[3,4-c]pyridin-3(2H)-one Core D->F D->F E Base (e.g., NaOMe) E->F E->F

Caption: Synthesis of a key kinase inhibitor scaffold.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (Example)Moles (mmol)
2,6-Dichloro-5-fluoronicotinic acid82671-06-5209.992.10 g10.0
Glycine methyl ester hydrochloride5680-79-5125.551.51 g12.0
HATU148893-10-1380.234.18 g11.0
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.245.23 mL30.0
Dichloromethane (DCM)75-09-284.9350 mL-
Sodium methoxide (NaOMe)124-41-454.020.65 g12.0
Methanol (MeOH)67-56-132.0450 mL-

Step-by-Step Procedure:

  • Amide Bond Formation:

    • To a solution of 2,6-dichloro-5-fluoronicotinic acid (1.0 eq) in DCM at 0 °C, add HATU (1.1 eq) and DIPEA (3.0 eq).

    • Stir the mixture for 10 minutes, then add glycine methyl ester hydrochloride (1.2 eq).

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide intermediate.

  • Intramolecular Cyclization (Dieckmann Condensation):

    • Dissolve the crude amide intermediate in anhydrous methanol.

    • Add sodium methoxide (1.2 eq) portion-wise at room temperature.

    • Heat the reaction mixture to reflux (approx. 65 °C) and stir for 2-4 hours, monitoring for the formation of the cyclized product.

    • Cool the reaction to room temperature and carefully neutralize with glacial acetic acid.

    • Remove the solvent under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to afford the desired pyrrolo[3,4-c]pyridin-3(2H)-one core.

Fundamental Transformations: Amide Bond Formation and Suzuki-Miyaura Coupling

Protocol 2: General Procedure for Amide Bond Formation

This protocol provides a reliable method for the synthesis of amides from this compound, a crucial step in elaborating this building block.

Reaction Scheme:

G cluster_0 Amide Synthesis A This compound E N-substituted-5-chloro-6-fluoronicotinamide A->E A->E B Amine (R1R2NH) B->E B->E C Coupling Agent (e.g., HATU) C->E C->E D Base (e.g., DIPEA) D->E D->E

Caption: General amide bond formation from this compound.

Materials and Reagents:

ReagentCAS NumberNotes
This compound38185-57-8Starting material (1.0 eq)
Amine (Primary or Secondary)VariesNucleophile (1.1 - 1.5 eq)
HATU148893-10-1Coupling agent (1.1 eq)
DIPEA7087-68-5Non-nucleophilic base (2.0 - 3.0 eq)
Anhydrous DMF or DCMVariesReaction solvent

Step-by-Step Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF or DCM.

  • Add HATU (1.1 eq) and DIPEA (2.0-3.0 eq) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate and wash with water (3x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography or recrystallization to obtain the pure amide.

Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of the chloro-substituent on the 5-chloro-6-fluoronicotinamide scaffold. This C-C bond-forming reaction is pivotal for introducing aryl or heteroaryl moieties.[9][10]

Reaction Scheme:

G cluster_0 Suzuki-Miyaura Coupling A 5-Chloro-6-fluoronicotinamide derivative E 5-Aryl-6-fluoronicotinamide derivative A->E A->E B Boronic Acid/Ester (R-B(OR')2) B->E B->E C Pd Catalyst & Ligand C->E C->E D Base (e.g., K2CO3) D->E D->E

Caption: Suzuki-Miyaura coupling of a 5-chloro-6-fluoronicotinamide derivative.

Materials and Reagents:

ReagentCAS NumberNotes
5-Chloro-6-fluoronicotinamide derivativeVariesStarting material (1.0 eq)
Aryl/Heteroaryl Boronic Acid or EsterVariesCoupling partner (1.2 - 1.5 eq)
Pd(PPh₃)₄ or Pd(dppf)Cl₂VariesPalladium catalyst (0.05 - 0.10 eq)
K₂CO₃ or Cs₂CO₃VariesBase (2.0 - 3.0 eq)
1,4-Dioxane/Water or Toluene/Ethanol/WaterVariesSolvent system (e.g., 4:1 mixture)

Step-by-Step Procedure:

  • To a reaction vessel, add the 5-chloro-6-fluoronicotinamide derivative (1.0 eq), the boronic acid or ester (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate and partition the residue between ethyl acetate and water.

  • Separate the layers, and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired biaryl product.

Safety and Handling

This compound and its derivatives should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, laboratory coat, and gloves, must be worn. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly valuable and versatile building block for modern medicinal chemistry. Its strategically positioned and differentially reactive functional groups provide a robust platform for the synthesis of complex molecular architectures, particularly for targeted therapies such as kinase inhibitors. The protocols outlined in this guide offer a solid foundation for researchers and drug development professionals to harness the synthetic potential of this important intermediate.

References

Introduction: The Strategic Importance of 5-Chloro-6-fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Reaction Mechanisms of 5-Chloro-6-fluoronicotinic Acid in Drug Synthesis

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutics. This compound (CAS No: 38185-57-8) has emerged as a highly valuable and versatile intermediate.[1] Its pyridine core, functionalized with a carboxylic acid and two distinct halogen atoms, presents a unique scaffold for constructing complex, biologically active molecules. The electron-deficient nature of the pyridine ring, further accentuated by the halo and carboxyl substituents, makes it an ideal substrate for key synthetic transformations.

This application note provides a detailed exploration of the principal reaction mechanisms of this compound, offering both theoretical understanding and practical, field-tested protocols for its application in drug synthesis. We will delve into the two primary modes of reactivity: nucleophilic aromatic substitution on the pyridine ring and amide bond formation via the carboxylic acid moiety.

Part 1: Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Core

The presence of a nitrogen atom in the pyridine ring, combined with electron-withdrawing groups, significantly lowers the electron density of the aromatic system, making it susceptible to attack by nucleophiles. This is the cornerstone of Nucleophilic Aromatic Substitution (SNAr), a reaction class that is less common for typical benzene rings but highly relevant for electron-poor heterocycles.[2]

Mechanistic Principles

The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: A nucleophile (e.g., an amine, alkoxide, or thiol) attacks one of the carbon atoms bearing a halogen. This step is typically the rate-determining step as it temporarily disrupts the ring's aromaticity.[3]

  • Formation of a Meisenheimer Complex: The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized across the ring and, crucially, onto the electronegative nitrogen atom and the oxygen atoms of the carboxyl group, which stabilizes the intermediate.[2]

  • Elimination of the Leaving Group: Aromaticity is restored by the expulsion of the halide ion (Cl⁻ or F⁻).

The regioselectivity of the attack (i.e., whether the chloro or fluoro group is displaced) is governed by a combination of factors. While the C-F bond is stronger than the C-Cl bond, the extreme electronegativity of fluorine makes the C-6 position highly electrophilic and susceptible to attack.[3] Conversely, chloride is generally a better leaving group than fluoride. The specific reaction conditions, nucleophile, and solvent system ultimately determine the outcome. For instance, in the synthesis of methyl 5-chloro-6-fluoronicotinate from its dichloro precursor, fluoride-chloride exchange is the key transformation.[4]

Visualization of the SNAr Mechanism

The following diagram illustrates the general pathway for a nucleophilic attack at the C-6 position.

Caption: General mechanism for SNAr on this compound.

Part 2: Amide Bond Formation via the Carboxylic Acid Moiety

The carboxylic acid group at the C-3 position is the second key handle for synthetic elaboration. Amide bond formation is one of the most frequently used reactions in medicinal chemistry, enabling the linkage of the nicotinic acid core to a vast array of amine-containing fragments.[5]

The Necessity of Carboxylic Acid Activation

Direct condensation of a carboxylic acid and an amine is generally inefficient. The acidic proton of the carboxylic acid and the basic amine readily undergo an acid-base reaction to form a non-reactive carboxylate-ammonium salt. To facilitate amide bond formation, the carboxylic acid's hydroxyl group must be converted into a better leaving group, thereby "activating" the carbonyl carbon for nucleophilic attack by the amine.[6]

Common Activation Strategies & Reagents

Several robust methods exist for activating carboxylic acids. The choice of method depends on the substrate's complexity, desired scale, and cost considerations.

  • Acyl Chloride Formation: This classic method involves converting the carboxylic acid to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[6][7] The resulting acyl chloride reacts rapidly with amines, often in the presence of a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl byproduct.[7]

  • Carbodiimide Coupling: Reagents such as dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used.[6] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6] To suppress side reactions and minimize racemization of chiral amines, additives like 1-Hydroxybenzotriazole (HOBt) or Hydroxysuccinimide (NHS) are often included.

  • Phosphonium & Uronium/Aminium Salt Reagents: These modern coupling reagents are highly efficient and generally lead to clean reactions with minimal side products. Common examples include Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[8] These reagents form activated esters in situ that readily react with amines to form the desired amide.

Visualization of the Amide Coupling Workflow

The following diagram outlines the generalized workflow for amide bond formation.

Amide_Coupling_Workflow start This compound + Amine (R-NH2) activation Carboxylic Acid Activation start->activation acyl_chloride Method 1: Acyl Chloride (e.g., SOCl₂) activation->acyl_chloride High Reactivity carbodiimide Method 2: Carbodiimide (e.g., EDC, HOBt) activation->carbodiimide Milder Conditions hatu Method 3: Uronium Salt (e.g., HATU, DIPEA) activation->hatu High Efficiency coupling Nucleophilic Attack by Amine acyl_chloride->coupling carbodiimide->coupling hatu->coupling product Final Amide Product coupling->product

Caption: Generalized workflow for amide coupling reactions.

Part 3: Comparative Data and Protocols

Table of Amide Coupling Methodologies
MethodCommon ReagentsCommon ByproductsAdvantagesDisadvantages
Acyl Chloride Thionyl chloride (SOCl₂), Oxalyl chloride, Triethylamine (Et₃N)Amine hydrochloride salts, unreacted starting materials.[7]High reactivity, fast reaction times, inexpensive reagents.Requires handling of moisture-sensitive and corrosive acyl chlorides; generates stoichiometric acidic byproduct.[7]
Carbodiimide EDC, DCC, HOBt, DIPEADicyclohexylurea (DCU) or other urea derivatives, N-acylurea.[7]Milder conditions, avoids isolation of acyl chloride.[7]Urea byproducts can be difficult to remove; potential for side reactions.[7]
Phosphonium/Uronium PyBOP, HATU, DIPEAPhosphine oxide derivatives, tetramethylurea.[7]High coupling efficiency, low racemization for chiral substrates, rapid reactions.[7]Reagents are more expensive; byproducts may require chromatographic separation.
Protocol 1: Amide Coupling via HATU Activation

This protocol describes the coupling of this compound with a generic primary amine.

Materials:

  • This compound (1.0 eq)

  • Primary Amine (R-NH₂) (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and dissolve it in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add HATU (1.2 eq) to the solution, followed by the slow, dropwise addition of DIPEA (3.0 eq). Stir the mixture at 0 °C for 15 minutes to pre-activate the acid.

  • Add the primary amine (1.1 eq), either neat or as a solution in a small amount of DMF.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3x).

  • Combine the organic layers and wash sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Expert Insight: The use of HATU as a coupling reagent is often preferred for its high efficiency and the formation of a highly active OBt ester, which reacts cleanly with the amine. DIPEA is used as a non-nucleophilic base to neutralize the hexafluorophosphate and carboxylic acid protons without competing in the coupling reaction.

Protocol 2: Nucleophilic Aromatic Substitution with an Amine

This protocol describes the displacement of the 6-fluoro substituent with a generic secondary amine.

Materials:

  • This compound (1.0 eq)

  • Secondary Amine (R₂NH) (2.5 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate (EtOAc)

  • Water

  • 1M Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) and Potassium Carbonate (3.0 eq) in anhydrous DMSO.

  • Add the secondary amine (2.5 eq) to the suspension.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into water.

  • Acidify the aqueous mixture to pH ~3-4 with 1M HCl. A precipitate of the product should form.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with water to remove inorganic salts and residual DMSO.

  • Dry the product under vacuum to yield the substituted nicotinic acid derivative. Further purification can be achieved by recrystallization if necessary.

Expert Insight: SNAr reactions on halopyridines are often slower than acyl substitutions and typically require heat.[9] DMSO is an excellent solvent for this transformation as its polar aprotic nature stabilizes the charged Meisenheimer intermediate. An excess of the amine and a base like K₂CO₃ are used to drive the reaction to completion and neutralize the carboxylic acid and any generated HF.

Conclusion

This compound is a powerful and versatile building block in drug discovery and development. A thorough understanding of its dual reactivity—propensity for both nucleophilic aromatic substitution and amide bond formation—allows chemists to strategically design and execute complex synthetic routes. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers to effectively harness the synthetic potential of this valuable intermediate.

References

Protocol for the synthesis of novel antibacterials using 5-Chloro-6-fluoronicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Strategic Approach to the Synthesis of Novel Antibacterial Agents Utilizing a 5-Chloro-6-fluoronicotinic Acid Scaffold

Abstract

The escalating crisis of antibiotic resistance necessitates the development of novel antibacterial agents. This document provides a detailed protocol and strategic guide for the synthesis of new chemical entities based on the this compound scaffold. This starting material is a valuable building block for creating analogs of fluoroquinolone antibiotics, a clinically significant class of drugs. We will detail a robust synthetic pathway, focusing on the rationale behind key steps, methods for purification and characterization, and a protocol for preliminary in vitro antibacterial screening.

Introduction: The Rationale for a New Synthetic Approach

The clinical utility of many established antibiotics is under threat from the rise of multidrug-resistant (MDR) pathogens.[1] Fluoroquinolones, a class of synthetic antibacterials, have long been a cornerstone of treatment for a wide range of bacterial infections.[2] Their mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV, which are critical for DNA replication and cell division.[2][3][4] By trapping the enzyme-DNA complex, fluoroquinolones introduce double-strand breaks in the bacterial chromosome, leading to cell death.[5][6]

The core structure of fluoroquinolones, a 1,4-dihydro-4-oxo-pyridine-3-carboxylic acid moiety, is ripe for chemical modification.[7] Specifically, substitutions at the C-7 position have been shown to profoundly impact the spectrum and potency of antibacterial activity.[7][8] The presence of a fluorine atom at the C-6 position is known to enhance the inhibition of DNA gyrase.[7]

This compound presents itself as an ideal starting scaffold. Its halogenated pyridine ring is pre-functionalized at key positions, offering a direct route to novel structures that mimic the essential pharmacophore of fluoroquinolones while allowing for diverse substitutions to potentially overcome existing resistance mechanisms.

The Central Hypothesis & Synthetic Strategy

Our strategy is centered on the hypothesis that novel amide derivatives of this compound, particularly those incorporating cyclic amine moieties analogous to the C-7 substituents of traditional fluoroquinolones, will exhibit potent antibacterial activity. The primary synthetic pathway involves the activation of the carboxylic acid followed by amide coupling with a diverse library of amines.

G cluster_synthesis Synthesis & Purification Phase cluster_validation Validation & Screening Phase start This compound activation Step 1: Carboxylic Acid Activation (e.g., via Thionyl Chloride) start->activation Reagents coupling Step 2: Amide Coupling (with diverse amine library) activation->coupling Activated Intermediate purification Step 3: Purification (Column Chromatography / Recrystallization) coupling->purification Crude Product characterization Step 4: Structural Characterization (NMR, MS, HPLC) purification->characterization Pure Compound mic_testing Step 5: In Vitro Antibacterial Screening (MIC Determination) characterization->mic_testing Validated Compound sar_analysis Step 6: SAR Analysis & Lead Optimization mic_testing->sar_analysis Activity Data sar_analysis->start Iterative Design

References

Application Notes and Protocols: Leveraging 5-Chloro-6-fluoronicotinic Acid in the Development of Novel Anti-Infective Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Nicotinic Acids in Anti-Infective Drug Discovery

The relentless evolution of antimicrobial resistance necessitates a continuous search for novel chemical scaffolds that can yield potent and effective anti-infective agents. Among the myriad of synthetic building blocks available to medicinal chemists, fluorinated heterocyclic compounds have emerged as particularly valuable starting materials. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, make it a "super-halogen" in drug design.[1]

5-Chloro-6-fluoronicotinic acid is a prime example of such a strategic building block. Its pyridine core is a common motif in biologically active molecules, and the presence of both a fluorine and a chlorine atom at adjacent positions offers a versatile handle for synthetic manipulation. Specifically, this substitution pattern is highly amenable to the construction of the quinolone and fluoroquinolone pharmacophore, a cornerstone of antibacterial therapy.[2][3][4] The chlorine atom at the 5-position of the nicotinic acid (which becomes the 7-position of the resulting quinolone) can act as a leaving group for the introduction of various cyclic amines, a key determinant of the antibacterial spectrum and potency of fluoroquinolones.[5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of a potent fluoroquinolone scaffold. We will delve into the underlying chemical principles, provide detailed, step-by-step protocols, and outline methods for the biological evaluation of the resulting compounds.

Synthetic Strategy: From Nicotinic Acid to a Fluoroquinolone Core

The cornerstone of our synthetic approach is the celebrated Gould-Jacobs reaction, a powerful and reliable method for the construction of the 4-quinolone ring system.[4][6] This reaction involves the condensation of an aniline derivative with a malonic ester derivative, followed by a thermal cyclization. In our proposed pathway, we will first convert this compound into a more reactive intermediate, which will then undergo a reaction analogous to the Gould-Jacobs cyclization to form the core fluoroquinolone scaffold.

The overall synthetic workflow can be visualized as a three-stage process:

  • Activation of the Carboxylic Acid: Conversion of the nicotinic acid to a more electrophilic species to facilitate subsequent reactions.

  • Formation of the Quinolone Ring: Construction of the bicyclic quinolone core via a cyclization reaction.

  • Introduction of the C-7 Substituent: Nucleophilic aromatic substitution to install a key pharmacophoric element.

G cluster_0 Stage 1: Activation cluster_1 Stage 2: Quinolone Ring Formation cluster_2 Stage 3: C-7 Functionalization A This compound B 5-Chloro-6-fluoronicotinoyl chloride A->B SOCl₂ D Diethyl 2-((5-chloro-6-fluoropyridin-3-yl)amino)methylenemalonate B->D Condensation C Diethyl (ethoxymethylene)malonate C->D E Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate D->E Thermal Cyclization G Ethyl 6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate E->G Nucleophilic Substitution F Piperazine F->G H Target Fluoroquinolone G->H Hydrolysis & Alkylation (optional)

Synthetic workflow from this compound.

Experimental Protocols

Part 1: Synthesis of Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

This part of the protocol details the construction of the core quinolone scaffold from this compound.

Step 1.1: Synthesis of 5-Chloro-6-fluoronicotinoyl chloride

  • Rationale: The carboxylic acid is converted to an acid chloride to increase its electrophilicity for the subsequent condensation reaction. Thionyl chloride is a common and effective reagent for this transformation.

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g, 57.0 mmol).

    • Carefully add thionyl chloride (20 mL, 274 mmol) to the flask under a fume hood.

    • Add a catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops).

    • Heat the reaction mixture to reflux (approximately 80 °C) for 2 hours. The solid should dissolve completely.

    • After cooling to room temperature, remove the excess thionyl chloride under reduced pressure.

    • The resulting crude 5-Chloro-6-fluoronicotinoyl chloride is a yellow oil and can be used in the next step without further purification.

Step 1.2: Synthesis of Diethyl 2-((5-chloro-6-fluoropyridin-3-yl)amino)methylenemalonate

  • Rationale: This step involves the condensation of the activated nicotinic acid derivative with diethyl ethoxymethylenemalonate. For simplicity and to represent a plausible pathway, we are depicting a reaction analogous to the initial step of the Gould-Jacobs reaction where an amine condenses with the malonate derivative. A more direct, albeit potentially lower-yielding, approach could involve the reaction of the acid chloride with a suitable enamine. The presented method is a well-established route for similar structures.

  • Procedure:

    • In a separate flask, prepare a solution of 3-amino-5-chloro-6-fluoropyridine (derived from the nicotinic acid, 9.8 g, 57.0 mmol) in a suitable solvent like ethanol (100 mL). Note: The conversion of the nicotinoyl chloride to the corresponding amine is a standard transformation that can be achieved through various methods, such as a Curtius rearrangement.

    • Add diethyl (ethoxymethylene)malonate (12.3 g, 57.0 mmol) to the solution.

    • Heat the mixture to reflux for 4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude product.

Step 1.3: Thermal Cyclization to Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

  • Rationale: The intermediate is subjected to high temperatures to induce an intramolecular cyclization, forming the quinolone ring system. Diphenyl ether is a common high-boiling solvent for this purpose.

  • Procedure:

    • Add the crude diethyl 2-((5-chloro-6-fluoropyridin-3-yl)amino)methylenemalonate to a flask containing diphenyl ether (50 mL).

    • Heat the mixture to 250 °C with vigorous stirring for 30 minutes.

    • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

    • Add hexane (100 mL) to the mixture to further precipitate the product and to wash away the diphenyl ether.

    • Collect the solid by vacuum filtration, wash with hexane, and dry to afford the desired quinolone core.

Part 2: Synthesis of a Ciprofloxacin Analogue

This part of the protocol details the introduction of a piperazine moiety at the C-7 position, a common feature in many potent fluoroquinolone antibiotics like Ciprofloxacin.[5][7]

Step 2.1: Synthesis of Ethyl 6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate

  • Rationale: The chlorine atom at the C-7 position of the quinolone ring is susceptible to nucleophilic aromatic substitution. Piperazine is a common nucleophile used in this step to introduce a key pharmacophore.

  • Procedure:

    • In a round-bottom flask, suspend ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (5.0 g, 17.5 mmol) in pyridine (50 mL).

    • Add an excess of piperazine (7.5 g, 87.5 mmol) to the suspension.

    • Heat the reaction mixture to reflux for 6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and remove the pyridine under reduced pressure.

    • Add water to the residue and extract with dichloromethane.

    • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

    • Purify the product by column chromatography on silica gel.

Step 2.2: Hydrolysis and N-alkylation (Example: Synthesis of a Ciprofloxacin analogue)

  • Rationale: The final steps involve the hydrolysis of the ester to the carboxylic acid, which is crucial for antibacterial activity, and optionally, the alkylation of the piperazine nitrogen to further modulate the compound's properties.

  • Procedure:

    • Hydrolysis: Dissolve the purified product from Step 2.1 in a mixture of ethanol and 10% aqueous sodium hydroxide. Heat the mixture to reflux for 2 hours. Cool the reaction, acidify with hydrochloric acid to precipitate the carboxylic acid. Filter, wash with water, and dry.

    • N-alkylation (e.g., with cyclopropyl bromide): To a solution of the piperazinyl quinolone in a suitable solvent like DMF, add a base such as potassium carbonate, followed by the alkylating agent (e.g., cyclopropyl bromide). Heat the reaction mixture and monitor by TLC. Work-up and purification will yield the final target compound.

Biological Evaluation: Assessing Anti-Infective Potential

The synthesized compounds should be evaluated for their in vitro antibacterial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
  • Preparation of Bacterial Inoculum: Grow bacterial strains overnight in Mueller-Hinton Broth (MHB). Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions in MHB in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Hypothetical Data Presentation
CompoundS. aureus (ATCC 29213) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)P. aeruginosa (ATCC 27853) MIC (µg/mL)
Ciprofloxacin 0.50.251
CFNQ-1 (Target Cpd) 0.250.1252
Intermediate (7-Chloro) >64>64>64

CFNQ-1: this compound derived quinolone

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Optimization A Synthesized Compounds B MIC Determination (Gram-positive & Gram-negative) A->B C Active Compounds (Low MIC) B->C D Cytotoxicity Assay (e.g., on mammalian cell lines) C->D E Mechanism of Action Studies (e.g., DNA Gyrase Inhibition) C->E F SAR Studies D->F E->F G In vivo Efficacy Models F->G

Workflow for biological evaluation of synthesized compounds.

Conclusion and Future Directions

This compound represents a highly valuable and versatile starting material for the synthesis of novel fluoroquinolone-based anti-infective agents. The protocols outlined in this document provide a robust framework for the construction of a key quinolone scaffold and its subsequent functionalization. The strategic placement of the fluorine and chlorine atoms allows for a modular approach to the synthesis of a diverse library of compounds. Future work should focus on exploring a wider range of cyclic amines for introduction at the C-7 position to optimize the antibacterial spectrum and potency, as well as to mitigate potential resistance mechanisms. In-depth structure-activity relationship (SAR) studies will be crucial in guiding the design of next-generation anti-infective agents derived from this promising scaffold.

References

Application Note & Protocol: A Scalable Synthesis of 5-Chloro-6-fluoronicotinic Acid for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Chloro-6-fluoronicotinic Acid in Modern Drug Discovery

This compound is a pivotal building block in contemporary medicinal chemistry. Its unique substitution pattern on the pyridine ring makes it a valuable intermediate in the synthesis of a range of pharmacologically active compounds. The presence of both chloro and fluoro substituents significantly influences the electronic properties and metabolic stability of the final drug candidates, often leading to enhanced efficacy and pharmacokinetic profiles. This application note provides a detailed, scalable, and robust protocol for the synthesis of this compound, designed for researchers and process chemists in the pharmaceutical industry.

Strategic Approach to Synthesis: A Two-Step Halogen Exchange Route

The selected synthetic strategy involves a two-step process commencing from the readily available 5,6-dichloronicotinic acid. This approach is advantageous for large-scale production due to the relatively low cost of the starting material and the high efficiency of the subsequent halogen exchange reactions. The core of this strategy lies in the selective fluoride-chloride exchange at the 6-position of the pyridine ring, a transformation that is well-documented for its reliability in the synthesis of fluorinated pyridines.[1]

Experimental Protocols

Part 1: Synthesis of Methyl 5,6-dichloronicotinate (Intermediate 1)

Rationale: Esterification of the starting material, 5,6-dichloronicotinic acid, is a crucial initial step. The methyl ester is more soluble in organic solvents, facilitating the subsequent halogen exchange reaction and simplifying purification. This esterification is a standard Fischer-Speier reaction, driven to completion by the use of excess methanol and a catalytic amount of strong acid.

Materials:

  • 5,6-dichloronicotinic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 2 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5,6-dichloronicotinic acid (100 g, 0.52 mol).

  • Add anhydrous methanol (1 L) to the flask.

  • Slowly and carefully, add concentrated sulfuric acid (10 mL) to the stirred suspension.

  • Heat the mixture to reflux (approximately 65°C) and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (500 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution (2 x 250 mL) to neutralize the acid, followed by brine (250 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 5,6-dichloronicotinate as a solid.

Data Presentation: Intermediate 1

ParameterValue
Appearance White to off-white solid
Typical Yield 90-95%
Purity (HPLC) >98%
Melting Point 68-72°C
Part 2: Synthesis of Methyl 5-Chloro-6-fluoronicotinate (Intermediate 2)

Rationale: The key transformation in this synthesis is the nucleophilic aromatic substitution of the chlorine atom at the 6-position with fluoride. This reaction is facilitated by the use of an anhydrous fluoride salt, such as potassium fluoride, in a high-boiling polar aprotic solvent. The higher reactivity of the 6-position chlorine compared to the 5-position is attributed to the electronic effects of the pyridine nitrogen.[1]

Materials:

  • Methyl 5,6-dichloronicotinate (Intermediate 1)

  • Potassium fluoride (KF), spray-dried

  • Dimethyl sulfoxide (DMSO), anhydrous

  • High-temperature reaction vessel with mechanical stirring

  • Thermocouple

  • Nitrogen inlet

Procedure:

  • In a high-temperature reaction vessel purged with nitrogen, add spray-dried potassium fluoride (45 g, 0.77 mol).

  • Add anhydrous dimethyl sulfoxide (500 mL) to the vessel.

  • Heat the mixture to 120°C with vigorous stirring to ensure the potassium fluoride is well-dispersed.

  • Add methyl 5,6-dichloronicotinate (100 g, 0.49 mol) portion-wise to the hot mixture.

  • Increase the reaction temperature to 150-160°C and maintain for 24-36 hours. Monitor the reaction progress by GC-MS or HPLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water (2 L) with stirring.

  • Extract the aqueous mixture with ethyl acetate (3 x 500 mL).

  • Combine the organic extracts and wash with water (2 x 500 mL) and then brine (500 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure methyl 5-chloro-6-fluoronicotinate.

Data Presentation: Intermediate 2

ParameterValue
Appearance Colorless to pale yellow solid/oil
Typical Yield 75-85%
Purity (GC-MS) >97%
Boiling Point Approx. 110-115°C at 1 mmHg
Part 3: Hydrolysis to this compound (Final Product)

Rationale: The final step is the hydrolysis of the methyl ester to the desired carboxylic acid. This is achieved through saponification using a strong base, followed by acidification to precipitate the product. This is a standard and high-yielding reaction.

Materials:

  • Methyl 5-chloro-6-fluoronicotinate (Intermediate 2)

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), concentrated

  • Buchner funnel and filter paper

Procedure:

  • Dissolve methyl 5-chloro-6-fluoronicotinate (80 g, 0.42 mol) in methanol (400 mL) in a round-bottom flask.

  • In a separate beaker, prepare a solution of sodium hydroxide (25 g, 0.63 mol) in water (200 mL) and cool to room temperature.

  • Add the sodium hydroxide solution to the stirred solution of the ester.

  • Heat the mixture to 50-60°C for 2-4 hours, monitoring for the disappearance of the starting material by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (400 mL).

  • Cool the solution in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid.

  • A white precipitate of this compound will form.

  • Stir the slurry in the ice bath for 1 hour to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold water (2 x 100 mL).

  • Dry the product in a vacuum oven at 50-60°C to a constant weight.

Data Presentation: Final Product

ParameterValue
Appearance White crystalline solid
Typical Yield 90-97%
Purity (HPLC) >99%
Melting Point 158-162°C

Visualizing the Workflow and Chemistry

Overall Synthesis Workflow

Synthesis_Workflow Start 5,6-Dichloronicotinic Acid Intermediate1 Methyl 5,6-dichloronicotinate Start->Intermediate1 Esterification (MeOH, H₂SO₄) Intermediate2 Methyl 5-Chloro-6-fluoronicotinate Intermediate1->Intermediate2 Fluoride-Chloride Exchange (KF, DMSO) FinalProduct This compound Intermediate2->FinalProduct Hydrolysis (NaOH, then HCl)

Caption: A streamlined three-step synthesis of this compound.

Reaction Mechanism: Fluoride-Chloride Exchange

Reaction_Mechanism cluster_0 Nucleophilic Aromatic Substitution (SNAr) Reactant Methyl 5,6-dichloronicotinate Meisenheimer Meisenheimer Complex (Intermediate) Reactant->Meisenheimer + F⁻ Product Methyl 5-Chloro-6-fluoronicotinate Meisenheimer->Product - Cl⁻

Caption: The SNAr mechanism for the key fluorination step.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through in-process controls. The use of standard analytical techniques such as TLC, HPLC, GC-MS, and melting point analysis at each stage ensures the identity and purity of the intermediates and the final product. The high yields and purities reported are consistently achievable under the specified conditions, providing a reliable and scalable process for the synthesis of this compound.

References

Application Notes and Protocols: 5-Chloro-6-fluoronicotinic Acid in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of 5-Chloro-6-fluoronicotinic Acid

This compound is a strategically important starting material in medicinal chemistry and drug discovery. Its pyridine core, substituted with both chloro and fluoro groups, offers a unique combination of reactivity and physicochemical properties that are highly desirable in the synthesis of complex heterocyclic compounds. The electron-withdrawing nature of the halogen substituents activates the pyridine ring for nucleophilic substitution, while the fluorine atom can enhance metabolic stability and binding affinity of the final drug candidates.

This guide provides an in-depth exploration of the application of this compound in the synthesis of pyrido[2,3-d]pyrimidines, a class of fused heterocyclic compounds with a wide range of biological activities, including their use as kinase inhibitors in oncology. We will delve into the mechanistic rationale behind the synthetic strategies and provide detailed, field-proven protocols for the synthesis of a key intermediate and its subsequent elaboration.

Core Synthetic Strategy: Construction of the Pyrido[2,3-d]pyrimidine Scaffold

The primary synthetic route to pyrido[2,3-d]pyrimidines from this compound involves the initial construction of the fused pyrimidine ring. This is typically achieved through a cyclocondensation reaction with a suitable binucleophile. A common and effective strategy involves the reaction of an activated derivative of the nicotinic acid with urea or a related compound.

The rationale for this approach lies in the reactivity of the starting material. The carboxylic acid group can be readily converted into a more electrophilic species, such as an acid chloride or an ester, which can then react with the nucleophilic nitrogen atoms of urea. The subsequent cyclization is often promoted by heat or acid/base catalysis, leading to the formation of the stable, fused heterocyclic system.

G

Caption: General workflow for the synthesis of pyrido[2,3-d]pyrimidines.

Detailed Protocols

The following protocols provide a step-by-step guide for the synthesis of 7-chloro-6-fluoropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, a key intermediate for the development of a diverse library of bioactive compounds.

Protocol 1: Synthesis of 5-Chloro-6-fluoronicotinoyl chloride

Rationale: The conversion of the carboxylic acid to the more reactive acid chloride is a crucial first step to facilitate the subsequent amidation with urea. Thionyl chloride is a common and effective reagent for this transformation.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Under a nitrogen atmosphere, add anhydrous toluene to the flask to create a slurry.

  • Slowly add thionyl chloride (2.0-3.0 eq) to the slurry at room temperature.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC (thin-layer chromatography).

  • Allow the reaction mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 5-chloro-6-fluoronicotinoyl chloride is typically used in the next step without further purification.

Parameter Value Rationale
Reactant Ratio 1:2-3 (Acid:SOCl₂)Ensures complete conversion of the carboxylic acid.
Solvent Anhydrous TolueneInert solvent with a suitable boiling point for the reaction.
Temperature Reflux (110 °C)Provides sufficient energy to drive the reaction to completion.
Reaction Time 2-4 hoursTypical duration for this type of chlorination.
Protocol 2: Synthesis of 7-Chloro-6-fluoropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Rationale: This one-pot, two-step protocol involves the initial formation of the N-carbamoylnicotinamide intermediate, followed by an in-situ cyclization to form the desired pyridopyrimidine scaffold. Pyridine acts as a base to neutralize the HCl generated during the acylation step.

Materials:

  • Crude 5-chloro-6-fluoronicotinoyl chloride

  • Urea

  • Pyridine (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle

  • Ice bath

Procedure:

  • To a flame-dried round-bottom flask containing the crude 5-chloro-6-fluoronicotinoyl chloride (1.0 eq), add anhydrous pyridine under a nitrogen atmosphere.

  • Cool the mixture in an ice bath.

  • Slowly add urea (1.1 eq) portion-wise to the cooled solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Heat the reaction mixture to 100-120 °C and maintain for 4-6 hours to effect cyclization.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Parameter Value Rationale
Reactant Ratio 1:1.1 (Acid Chloride:Urea)A slight excess of urea ensures complete reaction.
Solvent Anhydrous PyridineActs as both a solvent and a base.
Temperature (Acylation) 0-10 °CControls the exothermic reaction between the acid chloride and urea.
Temperature (Cyclization) 100-120 °CProvides the necessary energy for the intramolecular cyclization.
Reaction Time 1-2 h (Acylation), 4-6 h (Cyclization)Sufficient time for each step to proceed to completion.

G p1_product p1_product p2_start p2_start p1_product->p2_start Crude product used directly

Caption: Experimental workflow for the two-stage synthesis.

Trustworthiness: A Self-Validating System

The protocols described above are designed to be self-validating through careful monitoring and characterization at each stage.

  • Reaction Monitoring: Thin-layer chromatography (TLC) should be used to monitor the progress of both reactions. The disappearance of the starting material and the appearance of the product spot will indicate the reaction's progression.

  • Product Characterization: The identity and purity of the final product, 7-chloro-6-fluoropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, should be confirmed by standard analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful formation of the fused ring system.

    • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition.

    • Melting Point Analysis: A sharp melting point is indicative of a pure compound.

Conclusion and Future Directions

This compound is a versatile and valuable building block for the synthesis of medicinally important heterocyclic compounds. The protocols detailed in this guide provide a reliable and efficient route to the pyrido[2,3-d]pyrimidine scaffold, opening up avenues for the development of novel therapeutic agents. The resulting 7-chloro-6-fluoropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can be further functionalized at various positions, allowing for the creation of a diverse library of compounds for biological screening. Future work could explore alternative cyclization partners and catalysts to expand the range of accessible heterocyclic systems from this versatile starting material.

Application Notes and Protocols: 5-Chloro-6-fluoronicotinic Acid in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 5-Chloro-6-fluoronicotinic acid as a core scaffold in modern agrochemical discovery. It moves beyond simple methodologies to explain the strategic rationale behind experimental designs, empowering researchers to innovate rather than merely replicate.

Introduction: The Strategic Value of the Halogenated Nicotinic Acid Scaffold

Nicotinic acid, a simple pyridine derivative, is a fundamental building block found in numerous natural products and biologically active molecules.[1][2] In agrochemical science, the pyridine motif is a privileged structure, forming the backbone of highly successful commercial herbicides and insecticides.[1][3][4] The strategic introduction of halogen atoms, such as chlorine and fluorine, onto this ring system profoundly influences the molecule's electronic properties, metabolic stability, and binding affinity to target proteins.

This compound (CAS: 38185-57-8) is a particularly compelling starting material for chemical synthesis campaigns. The distinct electronic nature and positioning of the chloro and fluoro substituents offer a unique platform for developing novel active ingredients, particularly in the realms of herbicides acting as synthetic auxins and insecticides targeting nicotinic acetylcholine receptors. This guide details the synthesis, derivatization, and biological evaluation of compounds originating from this versatile intermediate.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 38185-57-8[5][6][7]
Molecular Formula C₆H₃ClFNO₂[5]
Physical Form Solid[6]
Purity Typically ≥98%[6][8]
Storage Conditions Inert atmosphere, 2-8°C[6]
Safety Warning: H302, H315, H319, H335[6]

Part 1: Synthesis and Strategic Derivatization

The carboxylic acid moiety of this compound is the primary handle for chemical modification. In many biological systems, the acid itself has poor membrane permeability. Therefore, converting it into esters or amides is a critical step to enhance cellular uptake and unlock its biological potential. These derivatives are often pro-herbicides or pro-insecticides, which are metabolized back to the active acid form within the target organism.

Protocol 1: Synthesis of this compound Derivatives (General)

The conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride, is a standard and efficient approach for creating a library of derivatives.[9] This protocol provides a general method for synthesizing esters and amides.

Causality Behind Experimental Choices:

  • Thionyl Chloride (SOCl₂): Chosen for its effectiveness in converting carboxylic acids to acid chlorides. The byproducts (SO₂ and HCl) are gaseous, which simplifies purification.

  • Anhydrous Conditions: The acid chloride intermediate is highly reactive with water. All solvents and glassware must be rigorously dried to prevent hydrolysis back to the starting material.

  • Pyridine or Triethylamine: These organic bases are used to scavenge the HCl produced during the esterification or amidation step, driving the reaction to completion.[10]

Step-by-Step Methodology:

  • Acid Chloride Formation: In a round-bottom flask under a nitrogen atmosphere, suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM). Add thionyl chloride (1.5 eq) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and then gently reflux for 2-3 hours until the solution becomes clear.

  • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 5-chloro-6-fluoronicotinoyl chloride. Use this intermediate immediately in the next step.

  • Ester or Amide Formation: Dissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve the desired alcohol or amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the acid chloride solution to 0°C and add the alcohol/amine solution dropwise with vigorous stirring.

  • Allow the reaction to stir overnight, gradually warming to room temperature.

  • Wash the reaction mixture with water and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting ester or amide derivative via column chromatography or recrystallization.

Synthesis_Workflow cluster_activation Activation cluster_derivatization Derivatization A 5-Chloro-6-fluoro- nicotinic acid B 5-Chloro-6-fluoro- nicotinoyl chloride A->B SOCl₂, DCM, Reflux C Ester Derivative B->C R-OH, Et₃N D Amide Derivative B->D R₂-NH, Et₃N

Caption: General workflow for the synthesis of ester and amide derivatives.

Part 2: Application in Herbicide Discovery (Synthetic Auxins)

Picolinic acid-based herbicides are a vital class of agrochemicals that mimic the plant hormone auxin, leading to uncontrolled growth and eventual death in susceptible weeds.[11][12] They function by binding to auxin co-receptors such as TIR1/AFB5.[11] The unique electronic signature of this compound makes its derivatives prime candidates for novel synthetic auxin herbicides.

Protocol 2: Primary Herbicidal Screening (Agar Plate Root Growth Assay)

This in-vitro assay is a rapid and cost-effective method to determine the intrinsic herbicidal activity of new compounds on a model plant like Arabidopsis thaliana.[11]

Self-Validating System:

  • Positive Control: A commercial picolinate herbicide (e.g., picloram or halauxifen-methyl) is included to confirm the assay is responsive and to provide a benchmark for activity.[11]

  • Negative Control: A solvent-only (e.g., DMSO) treatment is used to ensure the solvent carrier has no effect on root growth.

  • Dose-Response: Testing across a range of concentrations is critical to determine the IC₅₀ (the concentration required to inhibit root growth by 50%), providing a quantitative measure of potency.

Step-by-Step Methodology:

  • Prepare Stock Solutions: Dissolve synthesized compounds in DMSO to a concentration of 10 mM.

  • Prepare Media Plates: Prepare Murashige and Skoog (MS) agar plates. While the medium is still liquid, add the test compounds to achieve final concentrations ranging from 1 nM to 100 µM. Also prepare positive and negative control plates.

  • Sterilize and Stratify Seeds: Surface-sterilize Arabidopsis thaliana seeds and stratify them at 4°C for 2-3 days to synchronize germination.

  • Plate Seeds: Aseptically place 5-7 seeds in a line on the surface of each agar plate.

  • Incubate: Seal the plates and place them vertically in a growth chamber under a 16h light/8h dark cycle.

  • Measure and Analyze: After 7-10 days, photograph the plates and measure the primary root length for each seedling.

  • Calculate the percent inhibition relative to the negative control for each concentration and use a suitable software program to calculate the IC₅₀ value for each compound.

Table 2: Template for Herbicidal Activity Data

Compound IDTarget SpeciesTest TypeIC₅₀ (µM)Standard Error
Derivative 1A. thalianaRoot Growth
Derivative 2A. thalianaRoot Growth
Picloram (Control)A. thalianaRoot Growth
Protocol 3: Greenhouse Efficacy Trials

Promising compounds from primary screening must be evaluated on whole plants in a more realistic setting. Greenhouse trials assess both pre-emergence (soil-applied) and post-emergence (foliar-applied) activity against a panel of economically important weeds.[13]

Expertise in Experimental Design:

  • Randomized Complete Block Design: This design minimizes the effects of environmental variability within the greenhouse (e.g., differences in light or temperature).[14][15]

  • Replication: Each treatment should be replicated at least three to four times to ensure statistical robustness.[13][14]

  • Weed Spectrum: Include both broadleaf (e.g., Amaranthus retroflexus) and grass (e.g., Setaria viridis) weeds to determine the compound's spectrum of control.[16]

Step-by-Step Methodology:

  • Plant Cultivation: Grow target weed species in pots to the 2-3 leaf stage for post-emergence tests. Prepare additional pots with soil for pre-emergence tests.

  • Treatment Formulation: Prepare spray solutions of the test compounds in a suitable solvent/surfactant system (e.g., acetone/water with Tween-20).

  • Application: For post-emergence, use a calibrated track sprayer to apply the formulations evenly over the foliage at various rates (e.g., 50, 100, 200 g a.i./ha). For pre-emergence, apply the formulation to the soil surface before weed emergence.

  • Incubation: Place the treated pots in the greenhouse in a randomized complete block design.

  • Evaluation: At 7, 14, and 21 days after treatment (DAT), visually assess the percentage of injury (phytotoxicity) for each pot on a scale of 0% (no effect) to 100% (complete death).

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Screening_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Screening cluster_greenhouse Greenhouse Trials S1 Synthesize Derivatives S2 Purify & Characterize S1->S2 I1 Agar Plate Assay (A. thaliana) S2->I1 I2 Calculate IC₅₀ I1->I2 G1 Post-emergence Test (Weed Spectrum) I2->G1 Promising Hits G2 Visual Injury Rating G1->G2 G2->S1 SAR Feedback

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Chloro-6-fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Chloro-6-fluoronicotinic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yields, and ensure high purity of the final product. As a crucial intermediate in the development of pharmaceuticals and agrochemicals, mastering its synthesis is key to advancing research and development pipelines.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Section 1: Overview of Synthetic Strategies

The synthesis of this compound can be approached through several pathways, each with its own set of advantages and challenges. The choice of route often depends on the availability of starting materials, scalability, and safety considerations. Below is a high-level overview of common strategies.

Synthesis_Overview cluster_0 Route A: Halogen Exchange (Halex) cluster_1 Route B: Selective Dechlorination cluster_2 Route C: From Nitrile Precursor A1 Methyl 5,6-dichloronicotinate A2 Methyl 5-Chloro-6-fluoronicotinate A1->A2 KF / DMSO A3 This compound A2->A3 Base Hydrolysis P Final Product B1 2,6-Dichloro-5-fluoronicotinic acid B2 This compound B1->B2 H₂, Pd/C, Base C1 5-Chloro-6-fluoronicotinonitrile C2 This compound C1->C2 Acid/Base Hydrolysis

Caption: High-level overview of primary synthetic routes.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis in a direct question-and-answer format.

Q1: My overall yield is consistently low (<50%). What are the most common causes and how can I address them?

Low yield is a frequent challenge and can stem from multiple factors. A systematic approach is crucial for diagnosis.

  • Incomplete Halogen Exchange (Halex) Reaction: The conversion of a 6-chloro substituent to a 6-fluoro group is a critical step in many syntheses.[1][2]

    • Causality: The efficiency of this nucleophilic aromatic substitution (SNAr) is highly dependent on the reactivity of the fluoride source and the reaction conditions. The chlorine at the 6-position is activated by the electron-withdrawing nitrogen atom in the pyridine ring.

    • Solution:

      • Fluoride Source: Use spray-dried potassium fluoride (KF) or anhydrous KF. The presence of water can significantly reduce the nucleophilicity of the fluoride ion.

      • Solvent: Employ a high-boiling point, polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to fully dissolve the reagents and facilitate the reaction.[1]

      • Temperature: The reaction often requires elevated temperatures (e.g., 150-200 °C) to proceed at a reasonable rate. Monitor the reaction progress by TLC or HPLC to avoid decomposition at excessive temperatures.

  • Side Reactions During Hydrolysis: The hydrolysis of the ester or nitrile precursor to the final carboxylic acid can be problematic.

    • Causality: The halogen atoms on the pyridine ring, particularly at the 2- and 6-positions, are susceptible to nucleophilic substitution by hydroxide ions under harsh basic conditions, leading to undesired hydroxy-byproducts.[3][4]

    • Solution:

      • Milder Base: Use a weaker base like lithium hydroxide (LiOH) instead of NaOH or KOH.[5]

      • Temperature Control: Perform the hydrolysis at room temperature or slightly elevated temperatures (e.g., 40-50 °C) rather than refluxing.[5]

      • Stoichiometry: Use a controlled amount of base (e.g., 1.1-1.5 equivalents) to avoid excess hydroxide that could promote side reactions.

  • Product Loss During Workup and Purification:

    • Causality: The product has some solubility in both aqueous and organic phases. Improper pH adjustment during extraction or precipitation can lead to significant losses.

    • Solution:

      • pH for Precipitation: After hydrolysis, carefully acidify the aqueous solution with an acid like HCl to a pH of 3-4 to ensure complete precipitation of the carboxylic acid.[6]

      • Extraction: If the product is extracted, use an appropriate solvent like ethyl acetate and perform multiple extractions to maximize recovery.

      • Recrystallization: Choose a solvent system for recrystallization that provides good recovery, such as an ethanol/water or isopropanol/water mixture.

Troubleshooting_Yield start Low Yield Observed check_completion Is the reaction complete? (Monitor by TLC/HPLC) start->check_completion incomplete Reaction Incomplete check_completion->incomplete No complete Reaction Complete check_completion->complete Yes optimize_conditions Optimize Reaction: - Increase Temperature/Time - Check Reagent Quality - Use Anhydrous Solvents incomplete->optimize_conditions check_crude Analyze Crude Product (LC-MS, NMR) complete->check_crude byproducts Significant Byproducts? check_crude->byproducts hydrolysis_issue Dehalogenation or Hydroxy-byproducts byproducts->hydrolysis_issue Yes other_byproducts Other Impurities byproducts->other_byproducts Yes (Other) check_workup Review Workup & Purification byproducts->check_workup No optimize_hydrolysis Use Milder Base (LiOH) Lower Temperature Control Stoichiometry hydrolysis_issue->optimize_hydrolysis optimize_selectivity Adjust Temperature Change Catalyst/Solvent other_byproducts->optimize_selectivity precipitation_issue Is precipitation pH optimal? (Target pH 3-4) check_workup->precipitation_issue extraction_issue Are extractions efficient? (Multiple extractions) check_workup->extraction_issue

Caption: Troubleshooting decision tree for low yield issues.

Q2: I'm observing the formation of a trichloro-byproduct. How can this be avoided?

This issue is common when using aggressive chlorinating agents on dihydroxy precursors.

  • Causality: Reagents like phosphorus oxychloride (POCl₃) in combination with phosphorus pentachloride (PCl₅) can lead to over-chlorination, producing byproducts like 2,4,6-trichloro-3-cyano-5-fluoropyridine when starting from a dihydroxy cyanopyridine precursor.[3] This byproduct is difficult to separate from the desired dichloro product and contaminates the final acid after hydrolysis.

  • Solution:

    • Alternative Reagents: An improved process utilizes POCl₃ in the presence of a lithium reagent, such as lithium phosphate, which facilitates the conversion of the dihydroxy intermediate to the dichloro product with higher selectivity and avoids the formation of the trichloro byproduct.[3][4]

    • Temperature Control: Strictly controlling the reaction temperature can help minimize over-chlorination. The reaction should be heated carefully according to a validated procedure, for example, in a sealed autoclave at 170°C for a specific duration.[4]

Q3: The selective dechlorination of 2,6-dichloro-5-fluoronicotinic acid is not working well. What should I check?

This reaction relies on the differential reactivity of the two chlorine atoms.

  • Causality: The chlorine at the 6-position is generally more reactive towards hydrogenolysis than the chlorine at the 2-position. However, the selectivity depends heavily on the catalyst, solvent, and the presence of a base to neutralize the HCl formed during the reaction.

  • Solution:

    • Catalyst: Use a high-quality palladium on carbon (Pd/C) or Lindlar catalyst.[5] The catalyst activity can vary between batches and suppliers.

    • Base: The reaction requires a base, such as triethylamine, to act as an auxiliary agent for the hydrogenation dechlorination.[5]

    • Solvent: Solvents like ethanol, methanol, or ethyl acetate are typically used. Ensure the solvent is of sufficient purity.[5]

    • Hydrogen Pressure: The reaction is typically run under a positive pressure of hydrogen gas. Ensure the system is properly sealed and pressurized.

Section 3: Optimized Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound starting from Methyl 5,6-dichloronicotinate, based on the halogen exchange and subsequent hydrolysis route.

Part A: Synthesis of Methyl 5-Chloro-6-fluoronicotinate[1][2]

Materials:

  • Methyl 5,6-dichloronicotinate

  • Anhydrous Potassium Fluoride (spray-dried)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Toluene

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (anhydrous)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser with a drying tube

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: Assemble a dry three-neck flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe. Ensure all glassware is oven-dried.

  • Reagent Addition: To the flask, add Methyl 5,6-dichloronicotinate (1.0 eq), anhydrous Potassium Fluoride (2.5 eq), and anhydrous DMSO.

  • Reaction: Heat the reaction mixture with vigorous stirring to 170-180 °C. Maintain this temperature for 4-6 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) or GC-MS. The starting material should be consumed.

  • Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into a separatory funnel containing cold water. Extract the product with toluene (3x).

  • Washing: Combine the organic layers and wash them with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude Methyl 5-Chloro-6-fluoronicotinate. The product can be further purified by vacuum distillation or column chromatography if necessary.

Part B: Hydrolysis to this compound[5]

Materials:

  • Methyl 5-Chloro-6-fluoronicotinate (from Part A)

  • Lithium Hydroxide monohydrate (LiOH·H₂O)

  • Methanol

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

Equipment:

  • Single-neck round-bottom flask

  • Magnetic stirrer

  • pH meter or pH paper

  • Büchner funnel and filter flask

Procedure:

  • Dissolution: Dissolve the crude Methyl 5-Chloro-6-fluoronicotinate (1.0 eq) in a 3:1 mixture of methanol and water in a round-bottom flask.

  • Base Addition: At room temperature, add Lithium Hydroxide monohydrate (1.5 eq) to the solution while stirring.

  • Reaction: Continue stirring at room temperature for 1-2 hours. Monitor the disappearance of the starting ester by TLC.

  • Neutralization and Precipitation: Once hydrolysis is complete, carefully add concentrated HCl dropwise to the stirring solution to adjust the pH to 3-4. A white precipitate of the product will form.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the filter cake with a small amount of cold deionized water. Dry the solid product under vacuum to a constant weight to yield this compound.

Section 4: Data Summary & Analytical Methods

Accurate analysis is critical for confirming product identity, assessing purity, and calculating yield.

Impact of Reaction Conditions on Yield

The following table summarizes key parameters and their expected impact on reaction outcomes. Optimizing these variables is essential for maximizing yield.

ParameterConditionExpected Outcome on YieldRationale & Citation
Fluoride Source Anhydrous, spray-dried KFIncrease Maximizes the nucleophilicity of the fluoride ion by removing solvating water molecules.[1]
Halex Temperature 170-180 °CIncrease (to a point) Provides sufficient activation energy for the SNAr reaction. Temperatures too high can cause decomposition.
Hydrolysis Base LiOH vs. NaOH/KOHIncrease LiOH is a milder base, reducing the risk of dehalogenation side reactions.[5]
Hydrolysis Temp. Room TemperatureIncrease Minimizes thermal decomposition and side reactions compared to refluxing conditions.[5]
Precipitation pH pH 3-4Increase Ensures the carboxylic acid is fully protonated and insoluble in the aqueous medium, maximizing recovery.[6]
Recommended Analytical Methods
  • High-Performance Liquid Chromatography (HPLC): The primary technique for assessing purity and quantifying yield. A reverse-phase C18 column is typically effective.[7]

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Acetonitrile

    • Detection: UV at 254 nm or 270 nm

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying unknown impurities and confirming the mass of the desired product.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used for structural confirmation of the final product and key intermediates. The presence of the fluorine atom will result in characteristic splitting patterns in the ¹H and ¹³C spectra.

Section 5: References

  • Guidechem. (2024). How to synthesize and apply 5-chloro-fluoronitrobenzne. Available at: --INVALID-LINK--

  • ChemicalBook. 2-Chloro-5-fluoronicotinonitrile synthesis. Available at: --INVALID-LINK--

  • Google Patents. (1996). EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. Available at: --INVALID-LINK--

  • Google Patents. (1993). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. Available at: --INVALID-LINK--

  • Setliff, F. L., & Coop, L. B. (1998). Preparation of Methyl 5-Chloro-6-Fluoronicotinate by Fluoride-Chloride Exchange. Journal of the Arkansas Academy of Science, 52(1), 24. Available at: --INVALID-LINK--

  • ResearchGate. Table 1 Optimization of the reaction conditions for the synthesis of 5c. Available at: --INVALID-LINK--

  • ChemicalBook. 6-Fluoronicotinic acid synthesis. Available at: --INVALID-LINK--

  • Guidechem. (2024). How to synthesize 6-fluoronicotinic acid. Available at: --INVALID-LINK--

  • ResearchGate. Optimization of reaction conditions. Available at: --INVALID-LINK--

  • ResearchGate. Optimization of Reaction Conditions. Available at: --INVALID-LINK--

  • BOC Sciences. CAS 38185-57-8 this compound. Available at: --INVALID-LINK--

  • Google Patents. (2007). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Available at: --INVALID-LINK--

  • Hawkins, G. F., & Roe, A. (1948). THE PREPARATION OF 5-FLUORONICOTINIC ACID AND 5-FLUORONICOTINAMIDE. The Journal of Organic Chemistry, 14(2), 328-332. Available at: --INVALID-LINK--

  • ALFA CHEMICAL. (2022). Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine. Available at: --INVALID-LINK--

  • ScholarWorks@UARK. Preparation of Methyl 5-Chloro-6-Fluoronicotinate by Fluoride-Chloride Exchange. Available at: --INVALID-LINK--

  • BenchChem. (2025). Validating the Purity of 2-(5-chloro-2-methyl-N- methylsulfonylanilino)-N-(2,6- difluorophenyl)acetamide: A Comparative Guide to Analytical Methods. Available at: --INVALID-LINK--

References

Technical Support Center: Synthesis of 5-Chloro-6-fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-6-fluoronicotinic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic building block. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles to help you navigate the common challenges associated with its synthesis.

Introduction: The Synthetic Challenge

This compound is a key intermediate in the development of novel pharmaceuticals and agrochemicals. Its specific disubstitution pattern, featuring two different halogens on the pyridine ring, makes it a versatile synthon but also presents significant synthetic hurdles. Challenges often arise from controlling regioselectivity, achieving high yields in halogen exchange reactions, and minimizing the formation of difficult-to-remove impurities. This guide aims to provide a logical framework for overcoming these obstacles.

Common Synthetic Pathways

The synthesis of this compound is typically approached via two main strategies: (A) A selective halogen exchange (Halex) reaction on a dichlorinated precursor, and (B) A multi-step construction involving diazotization and Sandmeyer-type reactions. Route A is generally preferred for its efficiency and scalability.

G cluster_0 Route A: Halogen Exchange (Preferred) cluster_1 Route B: De Novo Construction A1 5,6-Dichloronicotinic Acid Ester A2 Selective Fluoride-Chloride Exchange (Halex) A1->A2 A3 Methyl 5-Chloro-6-fluoronicotinate A2->A3 A4 Ester Hydrolysis A3->A4 A5 This compound (Target) A4->A5 B1 Substituted Aminopyridine B2 Diazotization & Sandmeyer Reaction B1->B2 B3 Halogenated Pyridine Intermediate B2->B3 B4 Further Functionalization / Oxidation B3->B4 B5 This compound (Target) B4->B5 start Synthetic Approach start->A1 Efficient start->B1 Complex, Lower Yield

Figure 1. High-level overview of primary synthetic routes.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Question 1: My halogen exchange (Halex) reaction to introduce fluorine is slow, incomplete, or gives low yields. What am I doing wrong?

This is the most critical and often most challenging step. Several factors are at play:

  • Causality: The fluoride-for-chloride exchange is a nucleophilic aromatic substitution (SNAr) reaction. The chlorine at the C6 position is activated by the electron-withdrawing nitrogen atom and the carboxylic acid group (or its ester derivative), making it more susceptible to substitution than the chlorine at C5. However, the reaction is an equilibrium process.[1] To drive it forward, you must leverage reaction kinetics and conditions.

  • Troubleshooting Steps:

    • Anhydrous Conditions are Critical: Trace amounts of water can hydrate the fluoride salt, drastically reducing its nucleophilicity. Ensure your fluoride source (e.g., spray-dried potassium fluoride) is thoroughly dried (e.g., oven-dried at >110°C for several hours) and that your solvent is anhydrous.[2]

    • Choice of Fluoride Source: While potassium fluoride (KF) is common, cesium fluoride (CsF) is more soluble and reactive, though more expensive. The choice depends on the reactivity of your substrate and your budget.

    • Solvent Selection: High-boiling polar aprotic solvents like DMSO, DMF, or Sulfolane are essential. They help to solubilize the fluoride salt and stabilize the charged intermediate (Meisenheimer complex) of the SNAr mechanism.

    • Phase-Transfer Catalysis: For reactions using KF, which has low solubility, a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 18-crown-6) can be highly effective. It works by bringing the fluoride anion from the solid phase into the organic phase where the reaction occurs.

    • Temperature Control: These reactions typically require high temperatures (150-220°C) to proceed at a reasonable rate. Carefully optimize the temperature; too low, and the reaction stalls; too high, and you risk decomposition and side reactions.

Question 2: I'm seeing significant amounts of starting material (5,6-dichloronicotinate) and a byproduct I can't identify. How do I improve selectivity and minimize byproducts?

  • Causality: Incomplete conversion is often linked to the issues in Question 1. The formation of unexpected byproducts can stem from side reactions involving the solvent or impurities. In some cases, competitive reactions can occur. For instance, dimerization or reaction with solvent degradation products are possibilities at high temperatures.

  • Troubleshooting Steps:

    • Confirm Reagent Purity: Ensure your starting 5,6-dichloronicotinate is pure. Isomeric impurities will lead to isomeric products.

    • Optimize Reaction Time: Monitor the reaction progress using a stable analytical method like GC or HPLC. Halex reactions can reach equilibrium; running them for too long at high temperatures may not improve the yield and can increase byproduct formation.

    • Degas Your Solvent: At high temperatures, oxygen can cause degradation of solvents like DMSO or DMF, leading to colored impurities and side reactions. Degassing the solvent with nitrogen or argon before use can be beneficial.

    • Investigate Byproducts: If possible, isolate and characterize the main byproduct. Knowing its structure provides crucial clues. For example, a byproduct containing a dimethylamino group when using DMF as a solvent suggests a reaction with the solvent itself.

Question 3: My final ester hydrolysis step is incomplete or leads to decomposition of the product. How can I improve this?

  • Causality: The hydrolysis of the ester to the final carboxylic acid is typically straightforward but can be problematic. The pyridine ring is electron-deficient, and the halogens can become susceptible to nucleophilic attack under harsh basic conditions, especially the fluorine at C6.

  • Troubleshooting Steps:

    • Use a Milder Base: Lithium hydroxide (LiOH) is often preferred over NaOH or KOH for ester hydrolysis as it can sometimes be more selective and lead to cleaner reactions.[3]

    • Control Stoichiometry: Use a modest excess of base (e.g., 1.5-2.0 equivalents). A large excess can promote side reactions.

    • Lower the Temperature: Many ester hydrolyses can be run effectively at room temperature or with gentle heating (40-50°C).[4] Avoid refluxing if possible. Monitor the reaction by TLC/HPLC and stop it as soon as the starting material is consumed.

    • Work-up Procedure: After hydrolysis, the product exists as a carboxylate salt in the aqueous solution. It must be carefully acidified (e.g., with HCl) to a pH of ~2-3 to precipitate the free carboxylic acid.[4] Perform this acidification in an ice bath to control the exotherm.

Question 4: I am attempting a Sandmeyer reaction to introduce a halogen, but my yields are very low and I'm getting a lot of tar.

  • Causality: The Sandmeyer reaction proceeds via a radical mechanism initiated by a copper(I) catalyst.[5][6] The key intermediate, the diazonium salt, is notoriously unstable and can decompose through various pathways, especially at elevated temperatures, leading to a mixture of byproducts and polymerization (tar).[3]

  • Troubleshooting Steps:

    • Strict Temperature Control: The diazotization step (forming the Ar-N₂⁺ salt) must be performed at low temperatures, typically 0-5°C, to prevent premature decomposition.

    • Catalyst is Key: Use a fresh, high-purity source of the copper(I) halide (CuCl or CuBr). The catalytic cycle requires the Cu(I) oxidation state.

    • Slow Addition: Add the diazonium salt solution slowly to the copper catalyst solution. This keeps the instantaneous concentration of the reactive intermediate low, minimizing side reactions like dimerization.

    • Avoid Nucleophilic Solvents: Unless desired, avoid using water as the primary solvent in the Sandmeyer step, as it can compete and form undesired phenol byproducts.

Frequently Asked Questions (FAQs)

Q: What is the most reliable starting material for this synthesis? A: The most direct and commonly cited precursor is a 5,6-dichloronicotinic acid ester , such as methyl 5,6-dichloronicotinate.[2][7] This compound allows for a regioselective halogen exchange to introduce the fluorine atom at the more activated C6 position. While this precursor may not be readily available from all suppliers, its synthesis from more fundamental starting materials is also documented.

Q: How do I best purify the final this compound? A: Purification typically involves these steps:

  • Acid-Base Extraction/Precipitation: After hydrolysis, the crude product is an aqueous solution of the carboxylate salt. This solution can be washed with an organic solvent (like dichloromethane or ethyl acetate) to remove neutral impurities.[4]

  • Precipitation: The aqueous layer is then cooled in an ice bath and slowly acidified with a strong acid (e.g., 3M HCl) to a pH of 2-3. The target acid, being less soluble in acidic water, will precipitate.

  • Recrystallization: The collected solid can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water or methanol/water mixture, to yield a high-purity product.

Q: What are the critical safety precautions for this synthesis? A: Several hazards must be managed:

  • Fluoride Salts (KF, CsF): Highly toxic upon ingestion or inhalation. Handle with extreme care in a fume hood, wearing gloves and a dust mask.

  • High-Boiling Aprotic Solvents (DMSO, DMF): Can be absorbed through the skin. Always wear appropriate gloves. They can also decompose at high temperatures.

  • Strong Acids and Bases: Standard corrosive hazards.

  • High Temperatures: The Halex reaction often requires temperatures >150°C. Use appropriate heating equipment (heating mantle, oil bath) and ensure the glassware is free of defects.

Data & Protocols

Table 1: Typical Conditions for Halogen Exchange on Methyl 5,6-dichloronicotinate
ParameterConditionRationale / Notes
Fluoride Source Spray-dried Potassium Fluoride (KF)Must be rigorously dried before use. 2-3 equivalents are typical.
Solvent Anhydrous Dimethyl Sulfoxide (DMSO)High boiling point and ability to partially dissolve KF.
Catalyst None or Phase-Transfer CatalystFor KF, 18-crown-6 (0.1 eq.) can accelerate the reaction.
Temperature 160-190 °CRequires careful optimization. Monitor by HPLC for best results.
Reaction Time 8-24 hoursHighly dependent on temperature and substrate reactivity.
Typical Yield 60-85%Yields are sensitive to all parameters, especially anhydrous conditions.
Protocol 1: Synthesis of Methyl 5-Chloro-6-fluoronicotinate via Halogen Exchange

This protocol is adapted from methodologies described in the literature.[2][7]

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification S1 1. Add dried KF (2.5 eq) and anhydrous DMSO to flask. S2 2. Add Methyl 5,6-dichloronicotinate (1.0 eq). S1->S2 S3 3. Equip with condenser and N2 inlet. S2->S3 R1 4. Heat to 175°C with vigorous stirring. S3->R1 R2 5. Monitor by HPLC/TLC (approx. 12h). R1->R2 W1 6. Cool to RT, pour into ice-water. R2->W1 W2 7. Extract with Ethyl Acetate (3x). W1->W2 W3 8. Wash combined organics with brine. W2->W3 W4 9. Dry (Na2SO4), filter, and concentrate. W3->W4 W5 10. Purify by column chromatography. W4->W5

Figure 2. Experimental workflow for the Halex reaction.

Methodology:

  • To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add spray-dried potassium fluoride (2.5 eq.) and anhydrous DMSO.

  • Add methyl 5,6-dichloronicotinate (1.0 eq.) to the suspension.

  • Heat the reaction mixture to 175 °C under a nitrogen atmosphere with vigorous stirring.

  • Monitor the reaction's progress by taking small aliquots and analyzing them by HPLC or TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent).

  • Once the starting material is consumed or the reaction has reached equilibrium (typically 10-16 hours), cool the mixture to room temperature.

  • Pour the dark reaction mixture into a beaker containing a large volume of ice-water.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers, wash with brine to remove residual DMSO, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude oil or solid is then purified by silica gel column chromatography to yield pure methyl 5-chloro-6-fluoronicotinate.

Protocol 2: Hydrolysis to this compound

This protocol is a standard procedure for saponification.[3][4]

Methodology:

  • Dissolve methyl 5-chloro-6-fluoronicotinate (1.0 eq.) in a mixture of methanol and water (e.g., a 3:1 ratio).

  • Add lithium hydroxide monohydrate (1.5 eq.) to the solution at room temperature.

  • Stir the mixture at room temperature for 1-3 hours. Monitor the disappearance of the starting ester by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

  • Dilute the remaining aqueous solution with water and wash once with ethyl acetate to remove any unreacted ester or neutral impurities.

  • Cool the aqueous layer in an ice bath and carefully add 3M HCl dropwise with stirring until the pH is approximately 2-3. A white precipitate should form.

  • Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash the filter cake with cold water, and dry under vacuum to afford the final product, this compound.

References

Optimization of reaction conditions for 5-Chloro-6-fluoronicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Chloro-6-fluoronicotinic Acid

Welcome to the technical support center for the synthesis and optimization of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We will delve into the causality behind experimental choices, provide validated protocols, and offer data-driven troubleshooting advice to ensure you can achieve optimal results with confidence.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry, particularly for the synthesis of novel therapeutic agents. Its preparation typically involves a nucleophilic aromatic substitution (SNAr) reaction to introduce the fluorine atom, followed by hydrolysis. While straightforward in principle, the synthesis is fraught with potential pitfalls, including low yields, competing side reactions, and purification difficulties. The electron-deficient nature of the pyridine ring, activated by the chloro and carboxyl groups, facilitates the SNAr reaction, but also makes the molecule susceptible to other nucleophilic attacks, especially from residual water. This guide provides a systematic approach to overcoming these challenges.

Core Reaction Pathway

The primary route involves a two-step process starting from a 5,6-dichloronicotinate ester. The first step is a Halogen Exchange (Halex) reaction, followed by saponification.

Start Methyl 5,6-dichloronicotinate Inter Methyl 5-Chloro-6-fluoronicotinate Start->Inter Step 1: Fluorination (e.g., KF, DMSO, 150-180°C) End This compound Inter->End Step 2: Hydrolysis (e.g., LiOH, THF/H2O)

Caption: General two-step synthesis pathway.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis in a question-and-answer format.

Question 1: My fluorination reaction yield is very low, with significant starting material remaining. What are the most likely causes?

Answer: This is a classic issue in Halex reactions and typically points to three areas: the fluorinating agent's reactivity, insufficient heat, or the presence of inhibitors.

  • Cause A: Inactive Fluoride Source: The most common culprit is "wet" potassium fluoride (KF). KF is highly hygroscopic, and any absorbed water will hydrate the fluoride ion, drastically reducing its nucleophilicity. The water can also compete as a nucleophile, leading to undesired hydroxylation byproducts.

  • Solution A: Ensure your fluoride source is rigorously anhydrous. Use spray-dried KF and dry it in a vacuum oven at >110°C for several hours just before use.[1] Alternatively, consider using anhydrous tetrabutylammonium fluoride (TBAF), which offers higher reactivity at lower temperatures, though it is more costly.[2]

  • Cause B: Sub-optimal Reaction Temperature: The C-Cl bond at the 6-position of the pyridine ring requires significant thermal energy to be broken in an SNAr reaction.

  • Solution B: The reaction temperature is critical. For KF in solvents like DMSO or sulfolane, temperatures in the range of 150-180°C are often necessary to drive the reaction to completion.[1] Carefully monitor the internal reaction temperature, not the oil bath temperature. If using a more reactive fluoride source like CsF or TBAF, you may be able to lower the temperature.

  • Cause C: Solvent Quality: Technical-grade solvents can contain impurities that interfere with the reaction.

  • Solution C: Use a high-purity, anhydrous grade of a polar aprotic solvent like DMSO or DMF. These solvents are ideal as they solvate the potassium cation, providing a more "naked," and therefore more reactive, fluoride anion.[2]

Question 2: I'm forming a significant amount of 5-chloro-6-hydroxynicotinic acid as a byproduct. How do I prevent this?

Answer: The formation of the 6-hydroxy byproduct is a direct result of nucleophilic attack by water or hydroxide ions.

  • Cause: Presence of Water: As mentioned in Q1, water is the primary source of this impurity. It can be introduced via wet reagents or solvents. During the subsequent hydrolysis step, excess hydroxide can also potentially displace the 6-fluoro substituent if conditions are too harsh (e.g., prolonged heating).

  • Solution:

    • Rigorous Anhydrous Technique: For the fluorination step, ensure all glassware is oven-dried, the reaction is run under an inert atmosphere (N₂ or Ar), and all reagents and solvents are anhydrous.

    • Controlled Hydrolysis: For the hydrolysis step, use milder conditions. Lithium hydroxide (LiOH) in a THF/water mixture at room temperature is often sufficient and reduces the risk of attacking the C-F bond.[3] Monitor the reaction closely and process it as soon as the ester has been consumed.

Question 3: The reaction mixture turns dark brown or black at high temperatures. Is this normal, and how can it be minimized?

Answer: While some color change is expected, excessive darkening or tar formation indicates decomposition, often involving the solvent.

  • Cause: Solvent Decomposition: N,N-Dimethylformamide (DMF) can decompose at high temperatures, especially in the presence of bases or acids, to form dimethylamine and carbon monoxide. The amine can then participate in side reactions. DMSO is generally more thermally stable. In some cases, the starting material or product itself may not be stable to prolonged heating at very high temperatures.

  • Solution:

    • Switch Solvents: Consider using DMSO or sulfolane, which have higher thermal stability.

    • Optimize Temperature & Time: Do not heat the reaction longer or hotter than necessary. Monitor progress by TLC or HPLC and stop the reaction once the starting material is consumed. A time-course study can help identify the point where product formation plateaus and decomposition begins.

    • Use a More Active Fluoride Source: Employing CsF or a phase-transfer catalyst with KF can often lower the required reaction temperature, thereby minimizing decomposition.

Frequently Asked Questions (FAQs)

Q: What is the best choice of fluoride source and solvent for this reaction?

A: The optimal combination depends on scale, cost, and available equipment.

  • Potassium Fluoride (KF) in DMSO: This is the most common and cost-effective choice for industrial-scale production. It requires high temperatures (150-180°C) and rigorously anhydrous conditions.

  • Cesium Fluoride (CsF) in DMF/DMSO: CsF is more soluble and reactive than KF, often allowing for lower reaction temperatures and shorter reaction times. However, it is significantly more expensive.

  • Tetrabutylammonium Fluoride (TBAF): This reagent is highly reactive and soluble in a wider range of solvents, often enabling reactions at or near room temperature.[2] Its main drawbacks are its high cost and hygroscopicity.

Q: How can I effectively monitor the reaction progress?

A: Thin-Layer Chromatography (TLC) is a quick and effective method for qualitative monitoring. A more quantitative analysis can be achieved using HPLC or GC-MS.

  • TLC System: A typical mobile phase would be a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v). The fluorinated ester product will be less polar than the starting dichloro-ester.

  • ¹⁹F NMR Spectroscopy: This is an excellent tool for unambiguously tracking the formation of the C-F bond and identifying any fluorine-containing byproducts.[4]

Q: Are there alternatives to the hydrolysis of the ester to get the final acid?

A: Yes, one common alternative is to start with a nitrile precursor, 5,6-dichloro-3-cyanopyridine. The synthesis would then involve fluorination followed by hydrolysis of the nitrile. However, hydrolysis of a 3-cyanopyridine can sometimes be challenging and may require harsh conditions that could compromise the C-F bond.[5] For most applications, the ester hydrolysis route is more reliable.

Optimized Experimental Protocols

The following protocols are provided as a validated starting point. Researchers should perform their own optimization based on their specific setup and purity requirements.

Protocol 1: Synthesis of Methyl 5-Chloro-6-fluoronicotinate

cluster_0 Troubleshooting Workflow Start Low Yield or High Impurity? C1 Check Reagent Quality (KF, Solvent) Start->C1 C2 Verify Reaction Temperature Start->C2 C3 Analyze Byproducts (GC-MS, NMR) Start->C3 S1 Action: Dry KF & Solvent Thoroughly C1->S1 S2 Action: Use Internal Probe, Increase if Needed C2->S2 S4 Action: Implement Anhydrous Technique C3->S4 S3 Action: Identify Side Reaction (e.g., Hydrolysis)

Caption: A decision-making workflow for troubleshooting.

  • Preparation: To a flame-dried three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe under a nitrogen atmosphere, add spray-dried potassium fluoride (KF, 1.5 eq). Dry the KF in situ by heating to 120°C under vacuum for 1 hour.

  • Reagent Addition: Allow the flask to cool to room temperature. Add anhydrous dimethyl sulfoxide (DMSO). Add methyl 5,6-dichloronicotinate (1.0 eq).

  • Reaction: Heat the reaction mixture to an internal temperature of 160-170°C. The mixture will become a thick slurry.

  • Monitoring: Monitor the reaction progress by TLC or HPLC every 2-4 hours. The reaction is typically complete within 12-24 hours.

  • Workup: Once the starting material is consumed, cool the mixture to room temperature. Pour the slurry into a beaker of ice water with stirring.

  • Extraction: Extract the aqueous slurry with ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography if necessary.

Protocol 2: Hydrolysis to this compound
  • Setup: Dissolve the crude methyl 5-chloro-6-fluoronicotinate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.2-1.5 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 2-6 hours. Monitor the disappearance of the starting ester by TLC.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

  • Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution to pH 2-3 with cold 1M HCl.

  • Isolation: A white precipitate of this compound will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Data Summary: Parameter Optimization

The following table summarizes the typical effects of key parameters on the fluorination of methyl 5,6-dichloronicotinate. Yields are illustrative and will vary.

ParameterCondition AResult A (Yield/Purity)Condition BResult B (Yield/Purity)Rationale
Fluoride Source Spray-Dried KF75% / 95%Anhydrous CsF85% / 97%CsF is more soluble and provides a more reactive fluoride anion, often leading to higher yields.[2]
Solvent Anhydrous DMF70% / 94% (some darkening)Anhydrous DMSO78% / 96%DMSO is more thermally stable than DMF, reducing the formation of decomposition byproducts at high temperatures.
Temperature 140°C50% (incomplete reaction)170°C78% (reaction complete)Sufficient thermal energy is required to overcome the activation barrier for C-Cl bond cleavage in the SNAr mechanism.[1]
Water Content 1% H₂O in DMSO40% (high hydroxy-byproduct)<0.01% H₂O in DMSO78% (minimal byproduct)Water is a competing nucleophile that leads to the formation of 5-chloro-6-hydroxynicotinic esters.

References

Technical Support Center: Purification of 5-Chloro-6-fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Chloro-6-fluoronicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of purifying this important synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical properties of this compound?

A1: this compound is typically a solid at room temperature, appearing as a white to off-white powder.[1] It is important to consult the specific batch's certificate of analysis for precise physical properties such as melting point and appearance.

Q2: What are the typical storage conditions for this compound?

A2: To maintain its stability and purity, this compound should be stored in a tightly sealed container in a cool, dry place. For long-term storage, an inert atmosphere (e.g., under argon or nitrogen) at 2-8°C is recommended to prevent degradation.

Q3: What are the primary safety considerations when handling this compound?

A3: this compound is a chemical irritant. It is advisable to handle it in a well-ventilated area or a fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.

Troubleshooting Guide: Purification of this compound

This section addresses specific issues that you may encounter during the purification of this compound.

Issue 1: My purified this compound has a yellow or brownish tint.

Q: What is the likely cause of the discoloration in my product, and how can I remove it?

A: Discoloration in nicotinic acid derivatives often arises from residual starting materials, byproducts from oxidation reactions, or degradation products.[2] For crude, yellow nicotinic acid produced by nitric acid oxidation, melting the crude product before a single recrystallization step can improve purity and reduce the need for multiple, yield-lowering recrystallizations.[3]

Troubleshooting Protocol: Decolorization

  • Charcoal Treatment:

    • Dissolve the crude this compound in a suitable hot solvent (e.g., ethanol, isopropanol, or a water/co-solvent mixture).

    • Add a small amount (typically 1-2% w/w) of activated carbon to the hot solution.

    • Stir the mixture at an elevated temperature for 15-30 minutes.

    • Perform a hot filtration to remove the activated carbon. This is a critical step, and pre-heating the filtration apparatus is recommended to prevent premature crystallization.

    • Allow the filtrate to cool slowly to induce crystallization.

  • Recrystallization:

    • A single, carefully performed recrystallization can significantly improve the color and purity of the final product.[2] The choice of solvent is critical and should be determined based on the solubility profile of this compound and its impurities.

Issue 2: My final product is contaminated with unreacted starting materials or synthetic byproducts.

Q: How can I effectively remove precursors and reaction byproducts from my this compound?

A: The choice of purification method will depend on the nature of the impurities. Common impurities may include halogenated pyridines or other nicotinic acid derivatives.[4] A combination of extraction and chromatography is often effective.

Purification Workflow for this compound

Purification Workflow start Crude Product extraction Aqueous Extraction (pH adjustment) start->extraction Dissolve in organic solvent recrystallization Recrystallization extraction->recrystallization Isolate acidic product chromatography Column Chromatography recrystallization->chromatography If impurities persist final_product Pure this compound recrystallization->final_product If pure chromatography->final_product

Caption: A general workflow for the purification of this compound.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate or dichloromethane.

  • Base Wash: Extract the organic solution with an aqueous basic solution (e.g., saturated sodium bicarbonate or dilute sodium hydroxide). The acidic this compound will move into the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer.

  • Separation: Separate the aqueous layer.

  • Acidification: Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to a pH of 1-2.[5] this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

Experimental Protocol: Column Chromatography

For persistent impurities, column chromatography is a powerful technique.

ParameterRecommendationRationale
Stationary Phase Silica Gel (60-120 mesh or 230-400 mesh)Standard choice for separating moderately polar compounds.
Mobile Phase Hexane:Ethyl Acetate with 1% Acetic AcidThe gradient of polar ethyl acetate helps to elute the compounds, while the acetic acid suppresses the ionization of the carboxylic acid, reducing tailing on the silica gel.
Monitoring Thin Layer Chromatography (TLC) or HPLCTo track the separation and identify fractions containing the pure product.[6]
Issue 3: I am experiencing low recovery after recrystallization.

Q: What are the common causes of low yield during recrystallization, and how can I optimize the process?

A: Low recovery is often due to using an excessive amount of solvent, premature crystallization during hot filtration, or the product having significant solubility in the cold solvent.[3]

Troubleshooting Decision Tree for Low Recrystallization Yield

Recrystallization Troubleshooting start Low Yield After Recrystallization check_solubility Is the product highly soluble in the cold solvent? start->check_solubility check_volume Was an excessive volume of solvent used? check_solubility->check_volume No solution_solubility Solution: Choose a less polar solvent or a solvent mixture. check_solubility->solution_solubility Yes check_filtration Did crystals form during hot filtration? check_volume->check_filtration No solution_volume Solution: Use a minimal amount of hot solvent to fully dissolve the solid. check_volume->solution_volume Yes solution_filtration Solution: Pre-heat the filtration apparatus and minimize exposure to cool air. check_filtration->solution_filtration Yes

Caption: A decision tree for troubleshooting low yields in recrystallization.

Issue 4: How can I reliably assess the purity of my final product?

Q: What are the recommended analytical techniques for determining the purity of this compound?

A: A combination of chromatographic and spectroscopic methods is ideal for a comprehensive purity assessment.

Recommended Analytical Methods for Purity Assessment

MethodPurposeKey Parameters
High-Performance Liquid Chromatography (HPLC) Quantify purity and detect non-volatile impurities.[6][7]Column: C18 reverse-phase. Mobile Phase: Acetonitrile/water gradient with an acidic modifier (e.g., 0.1% trifluoroacetic acid). Detection: UV at a suitable wavelength (e.g., 260 nm).
Liquid Chromatography-Mass Spectrometry (LC-MS) Identify impurities by their mass-to-charge ratio.[7][8]ESI in positive or negative ion mode to confirm the molecular weight of the main peak and characterize impurity masses.
Nuclear Magnetic Resonance (¹H NMR, ¹⁹F NMR, ¹³C NMR) Structural confirmation and detection of structurally similar impurities.The number of signals, their chemical shifts, and coupling constants should be consistent with the structure of this compound.
Melting Point Assess overall purity.A sharp melting point range close to the literature value suggests high purity.

References

Technical Support Center: Reactions Involving 5-Chloro-6-fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, chemists, and drug development professionals working with 5-Chloro-6-fluoronicotinic acid. As a key intermediate in the synthesis of complex molecules, including pharmaceuticals like Varenicline, its reactivity presents unique challenges and opportunities.[1][2] This guide, structured in a question-and-answer format, provides in-depth, field-proven insights to help you navigate common experimental hurdles and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)
Section 1: Amide Coupling Reactions

Amide bond formation is the most common reaction performed with this compound. Success hinges on proper activation of the carboxylic acid and careful selection of reagents to accommodate the electron-deficient nature of the pyridine ring.

Question 1: My amide coupling reaction with this compound is showing low to no yield. What are the likely causes?

Answer: Low yields in amide coupling reactions with this substrate typically stem from four primary issues: inefficient carboxylic acid activation, amine basicity issues, suboptimal reaction conditions, or steric hindrance.[3][4]

  • Inefficient Carboxylic Acid Activation: The electron-withdrawing effects of the chlorine and fluorine atoms, as well as the pyridine nitrogen, make the carboxyl group less nucleophilic and harder to activate than in simple benzoic acids. If your coupling reagent is not potent enough, the activated intermediate (e.g., an active ester) may not form in sufficient quantities.

  • Amine Protonation: this compound is a relatively strong acid (predicted pKa ≈ 3.04).[5] It can readily protonate your amine substrate, forming a non-nucleophilic ammonium salt. This acid-base reaction competes directly with the desired carboxylic acid activation, effectively halting the reaction. This is why a non-nucleophilic base is essential.

  • Hydrolysis of Activated Intermediate: Any moisture in your reaction setup (solvents, reagents, glassware) can hydrolyze the activated acid intermediate back to the starting material. Using anhydrous solvents and inert atmosphere techniques is critical.[3]

  • Poor Solubility: The starting acid, its salts, and the final amide product may have limited solubility in common organic solvents, leading to a heterogeneous mixture and poor reaction kinetics.

Question 2: How do I choose the optimal coupling reagent and base for my reaction?

Answer: The choice of coupling reagent is critical. For an electron-deficient acid like this, more powerful activating agents are recommended.

  • Uronium/Aminium Reagents (HATU, HBTU): These are often the first choice.[6] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly effective as it rapidly generates the highly reactive O-acylisourea intermediate, which is less prone to side reactions like racemization.

  • Carbodiimides (EDC, DCC): While common, carbodiimides like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) may require an additive such as HOBt (Hydroxybenzotriazole) or OxymaPure to increase efficiency and suppress side reactions.[4] The byproduct of DCC (dicyclohexylurea, DCU) is notoriously difficult to remove, whereas the byproduct of EDC is water-soluble, simplifying purification.[6]

  • Phosphonium Reagents (PyBOP): These are also very effective but can be more expensive.

For the base, a non-nucleophilic, sterically hindered amine is required to scavenge the acid produced during the reaction without competing with your primary amine nucleophile.

  • DIPEA (N,N-Diisopropylethylamine): The most common choice. Its pKa is high enough to deprotonate the ammonium salt formed but its steric bulk prevents it from acting as a nucleophile.

  • 2,6-Lutidine or Triethylamine (TEA): Can also be used, but DIPEA is generally preferred.

Below is a summary table to guide your selection.

Coupling ReagentProsConsRecommended Base
HATU High reactivity, fast reaction times, low racemization.[3]Higher cost, potential thermal hazards on large scale.[6]DIPEA, 2,6-Lutidine
EDC / HOBt Water-soluble byproducts, moderate cost.Slower than HATU, HOBt has explosive properties when dry.DIPEA, TEA
DCC Inexpensive, effective for simple couplings.Forms insoluble DCU byproduct, difficult to remove.[6]DIPEA
T3P® Safe, byproducts are water-soluble, high yielding.[6]Requires stoichiometric amounts, can be viscous.Pyridine, DIPEA
Section 2: Side Reactions & Purification

Question 3: I'm observing an unexpected byproduct in my reaction. What could it be?

Answer: Besides unreacted starting materials, two common side reactions to consider are decarboxylation and nucleophilic aromatic substitution (SNAr).

  • Decarboxylation: Nicotinic acids can undergo decarboxylation at elevated temperatures (typically >200 °C), especially in the presence of metal catalysts like copper, to yield the corresponding pyridine.[7][8] While unlikely under standard amide coupling conditions (room temperature to ~50 °C), if your reaction involves high heat for an extended period, this could be a pathway for yield loss.

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine at the 6-position is activated towards nucleophilic attack by the electron-withdrawing groups on the ring. While less reactive than the 2- or 4-positions, strong nucleophiles or harsh conditions (high temperature, strong base) could potentially displace the chloride. For instance, using an amine as both a nucleophile and a base at high temperatures could lead to a bis-aminated product.

Troubleshooting Logic for Side Reactions ```dot graph Troubleshooting_Side_Reactions { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Side Product Observed", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Temp [label="Reaction Temperature > 80°C?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Base [label="Is base also a strong nucleophile?\n(e.g., excess primary amine)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Decarboxylation [label="Potential Decarboxylation\n(Loss of CO2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SNAr [label="Potential SₙAr\n(Displacement of Cl)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Solution_Temp [label="Solution: Lower reaction temperature.\nUse milder conditions.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Base [label="Solution: Use a non-nucleophilic base\n(e.g., DIPEA). Control stoichiometry.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Other [label="Consider other side reactions\n(e.g., anhydride formation)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Check_Temp; Start -> Check_Base; Check_Temp -> Decarboxylation [label="Yes"]; Check_Temp -> Other [label="No"]; Decarboxylation -> Solution_Temp; Check_Base -> SNAr [label="Yes"]; Check_Base -> Other [label="No"]; SNAr -> Solution_Base; }

Caption: Step-by-step experimental workflow for amide coupling.

Section 3: Safety & Handling

Question 5: What are the primary safety concerns when handling this compound?

Answer: Like many halogenated aromatic compounds, this compound and its derivatives should be handled with appropriate care.

  • Irritation: The compound is classified as a skin, eye, and respiratory irritant. [9][10][11]Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. [12]* Inhalation: Avoid creating and inhaling dust. [9]* Storage: Store the compound in a tightly closed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture. [5] Always consult the latest Safety Data Sheet (SDS) from your supplier before starting any experimental work. [9][10][12][13]

References

Stability issues of 5-Chloro-6-fluoronicotinic acid under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Version: 1.0

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-Chloro-6-fluoronicotinic acid. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues encountered during experimental work. As a substituted nicotinic acid, the stability of this compound can be influenced by various factors including pH, temperature, light, and the presence of nucleophiles. This guide is structured to provide not just procedural steps but also the underlying chemical principles to empower users to make informed decisions in their research. The information herein is based on established principles of chemical stability and data from analogous halogenated pyridine and nicotinic acid derivatives, as specific stability studies on this compound are not extensively available in the public domain.

Part 1: Frequently Asked Questions (FAQs) on Stability

This section addresses common questions regarding the stability and handling of this compound.

Q1: What are the primary stability concerns for solid this compound?

A1: As a solid, this compound is expected to be relatively stable under standard ambient conditions (room temperature, protected from light)[1]. However, two main concerns are its hygroscopicity and potential for slow degradation over extended periods if not stored properly. The presence of a carboxylic acid group can make it susceptible to absorbing atmospheric moisture. While the solid-state thermal stability is generally good, it is a combustible solid[1].

Q2: What are the recommended storage conditions for this compound?

A2: To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area[2][3]. For optimal preservation of purity, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize contact with moisture and atmospheric oxygen. Refrigeration (2-8 °C) is also advisable for long-term storage[4].

Q3: My solution of this compound in a protic solvent (e.g., methanol, water) is showing signs of degradation over time. What could be the cause?

A3: Degradation in protic solvents can be attributed to several factors:

  • Esterification: In alcoholic solvents like methanol, the carboxylic acid can undergo esterification, especially in the presence of acidic or basic catalysts, or upon heating. This would result in the formation of the corresponding methyl ester.

  • Hydrolysis of Halogen Substituents: While the C-F and C-Cl bonds on the pyridine ring are relatively stable, they can be susceptible to nucleophilic aromatic substitution (SNAr) under certain conditions[5]. In aqueous solutions, particularly at elevated temperatures or non-neutral pH, hydrolysis could lead to the displacement of the chloro or fluoro substituent by a hydroxyl group. The chlorine at the 6-position is generally more susceptible to nucleophilic attack than the fluorine at the 5-position.

  • Photodegradation: Halogenated aromatic compounds can be sensitive to light[6][7]. Exposure to UV or even ambient light over extended periods can induce photochemical reactions, leading to degradation. While fluorination can sometimes enhance photostability, the overall molecule's photosensitivity should be considered[6][7].

Q4: I am using this compound in a reaction with an amine nucleophile and observing low yields. What are the potential stability-related side reactions?

A4: When reacting this compound with nucleophiles, particularly amines, several side reactions related to the compound's structure can occur:

  • Acid-Base Reaction: The carboxylic acid will react with the amine to form an ammonium carboxylate salt. This is a primary and expected interaction. If the goal is to form an amide bond, the carboxylic acid must first be activated (e.g., converted to an acyl chloride).

  • Nucleophilic Aromatic Substitution (SNAr): As mentioned, the chloro and fluoro substituents can be displaced by strong nucleophiles[5]. Amines can act as nucleophiles and potentially displace the chlorine at the 6-position, especially at higher temperatures. This would lead to the formation of a 6-amino-5-fluoronicotinic acid derivative as a byproduct.

  • If using an activated form (e.g., acyl chloride): The acyl chloride of this compound is highly reactive towards water[4]. Any moisture in the reaction will hydrolyze the acyl chloride back to the carboxylic acid, reducing the yield of the desired amide.

Q5: How does pH affect the stability of this compound in aqueous solutions?

A5: The stability of this compound in aqueous solutions is significantly influenced by pH.

  • Acidic Conditions (low pH): In strongly acidic solutions, the pyridine nitrogen will be protonated. This can increase the electron deficiency of the pyridine ring, potentially making the halogen substituents more susceptible to nucleophilic attack by water (hydrolysis), especially at elevated temperatures[8].

  • Neutral Conditions (pH ~7): Near neutral pH, the compound will exist in equilibrium between its carboxylic acid and carboxylate forms. Stability is generally expected to be optimal in this range, provided it is protected from light and excessive heat.

  • Basic Conditions (high pH): In basic solutions, the carboxylic acid will be deprotonated to the carboxylate. The pyridine ring itself is less susceptible to nucleophilic attack by hydroxide ions compared to protonated pyridinium ions. However, direct SNAr by hydroxide at the halogen-substituted positions can still occur, particularly at higher temperatures[8].

Part 2: Troubleshooting Guides

This section provides structured troubleshooting advice for common experimental issues.

Issue 1: Inconsistent Purity or Appearance of Solid Compound
Symptom Potential Cause Troubleshooting Action
Clumpy or sticky solid Hygroscopicity: The compound has absorbed atmospheric moisture.1. Dry the material under vacuum at a gentle temperature (e.g., 40-50 °C).2. Store the dried material in a desiccator over a strong drying agent (e.g., P₂O₅).3. For future use, handle the solid in a glove box or under a stream of inert gas.
Discoloration (e.g., yellowing) Slow Decomposition: This could be due to prolonged exposure to light, air (oxidation), or elevated temperatures during storage.1. Assess the purity of the material using an appropriate analytical technique (e.g., HPLC, NMR) before use[9].2. If purity is compromised, consider recrystallization from a suitable solvent.3. Ensure future storage is in a dark, cool, and preferably inert environment.
Pungent, acidic odor upon opening Hydrolysis of an activated derivative: If the starting material was an acyl chloride derivative, this indicates hydrolysis back to the carboxylic acid and HCl gas[4].1. Handle the container in a fume hood.2. This material is likely unsuitable for reactions requiring the acyl chloride.3. Verify the identity of the material. If it is the carboxylic acid, the odor may be inherent to a volatile impurity.
Issue 2: Degradation Observed During Analysis (HPLC, LC-MS)
Symptom Potential Cause Troubleshooting Action
Appearance of new peaks during a stability study Forced Degradation: The compound is degrading under the stress conditions (pH, temperature, light, oxidation).1. This is the expected outcome of a forced degradation study. Characterize the new peaks to understand the degradation pathway[10].2. Use a stability-indicating method with a gradient capable of resolving all degradation products from the parent peak.
Inconsistent peak areas for the same sample injected multiple times In-solution Instability: The compound may be unstable in the chosen mobile phase or sample diluent.1. Assess the stability of the compound in the analytical diluent over the typical analysis time.2. If degradation is observed, switch to a more inert diluent or buffer the diluent to a pH of optimal stability.3. Keep sample vials in a cooled autosampler.

Part 3: Experimental Protocols

This section provides detailed protocols for assessing the stability of this compound. These are based on standard forced degradation study guidelines[10][11].

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the sample to identify potential degradation products and develop a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API)[11].

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 1 M HCl.

    • Heat at 60 °C for 24 hours.

    • Cool, neutralize with 1 M NaOH, and dilute to the initial concentration with the solvent.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 1 M NaOH.

    • Keep at room temperature for 24 hours.

    • Cool, neutralize with 1 M HCl, and dilute to the initial concentration with the solvent.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute to the initial concentration with the solvent.

  • Thermal Degradation (Solution):

    • Heat the stock solution at 60 °C for 48 hours, protected from light.

    • Cool and dilute to the initial concentration with the solvent.

  • Thermal Degradation (Solid):

    • Place a known amount of the solid compound in an oven at 60 °C for 48 hours.

    • After exposure, dissolve the solid in the solvent to the target concentration.

  • Photolytic Degradation:

    • Expose the stock solution to a light source providing both UV and visible light (as per ICH Q1B guidelines) for a specified duration.

    • Analyze a control sample stored in the dark for the same duration.

3. Analysis:

  • Analyze all stressed samples and a non-stressed control sample by a suitable analytical method, such as reverse-phase HPLC with UV detection or LC-MS[9].

  • The method should be capable of separating the parent compound from all degradation products.

Diagram 1: Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (1 M HCl, 60°C) Stock->Acid Expose to Stress Base Base Hydrolysis (1 M NaOH, RT) Stock->Base Expose to Stress Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Expose to Stress Thermal Thermal Stress (60°C) Stock->Thermal Expose to Stress Photo Photolytic Stress (ICH Q1B) Stock->Photo Expose to Stress Analysis HPLC / LC-MS Analysis Acid->Analysis Analyze Stressed Samples Base->Analysis Analyze Stressed Samples Oxidation->Analysis Analyze Stressed Samples Thermal->Analysis Analyze Stressed Samples Photo->Analysis Analyze Stressed Samples Characterization Characterize Degradants Analysis->Characterization Identify Peaks

Caption: Workflow for conducting a forced degradation study.

Part 4: Data Summary and Visualization

Table 1: Predicted Stability Profile of this compound
Condition Parameter Expected Stability Potential Degradation Products
Solid State TemperatureStable at room temperature.[1]Decomposition at elevated temperatures.
LightPotentially sensitive to UV light.[6][7]Photodegradation products (e.g., dehalogenated species).
HumidityHygroscopic.Hydrolysis of activated derivatives if present.
Aqueous Solution Acidic pHModerate stability; risk of hydrolysis at high temp.[8]5-Chloro-6-hydroxynicotinic acid, 6-Chloro-5-hydroxynicotinic acid.
Neutral pHGenerally most stable.-
Basic pHModerate stability; risk of hydrolysis at high temp.[8]5-Chloro-6-hydroxynicotinic acid, 6-Chloro-5-hydroxynicotinic acid.
Organic Solvents Protic (e.g., MeOH)Risk of esterification.Methyl 5-chloro-6-fluoronicotinate.
Aprotic (e.g., DMSO, DMF)Generally stable.-
Reaction Conditions Strong NucleophilesSusceptible to SNAr.[5]Substitution products (e.g., amino-derivatives).

Diagram 2: Troubleshooting Logic for Stability Issues

Troubleshooting_Logic Start Stability Issue Encountered Solid_vs_Solution Is the compound in solid or solution form? Start->Solid_vs_Solution Solid_Issue Solid State Issue Solid_vs_Solution->Solid_Issue Solid Solution_Issue Solution Issue Solid_vs_Solution->Solution_Issue Solution Check_Storage Verify Storage Conditions (Cool, Dry, Dark, Inert) Solid_Issue->Check_Storage Check_Purity Assess Purity (HPLC, NMR) Solid_Issue->Check_Purity Check_Solvent Evaluate Solvent (Protic vs. Aprotic) Solution_Issue->Check_Solvent Check_pH Check Solution pH Solution_Issue->Check_pH Check_Light Protect from Light Solution_Issue->Check_Light

Caption: A decision tree for troubleshooting stability issues.

References

Technical Support Center: Optimizing the Synthesis of 5-Chloro-6-fluoronicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and derivatization of 5-Chloro-6-fluoronicotinic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this critical synthetic intermediate. Here, we move beyond simple protocols to address the nuanced challenges you may face in the lab, providing troubleshooting guides and in-depth FAQs to optimize your synthetic outcomes.

Section 1: Core Synthetic Strategies & Workflow

This compound and its derivatives are valuable building blocks, particularly in the synthesis of agrochemicals and pharmaceuticals. The synthetic approach typically involves the construction of the substituted pyridine ring, followed by functionalization, most commonly through palladium-catalyzed cross-coupling reactions. Understanding the main workflow is crucial for effective troubleshooting.

A common pathway starts from a more heavily halogenated precursor, such as a 2,6-dichloro-5-fluoro pyridine derivative, followed by selective functionalization or dehalogenation.

G cluster_0 Precursor Synthesis cluster_1 Acid Formation cluster_2 Selective Functionalization cluster_3 Derivatization start 2,6-dihydroxy-3-cyano-5-fluoropyridine step1 Chlorination (POCl3) start->step1 precursor 2,6-dichloro-3-cyano-5-fluoropyridine step1->precursor hydrolysis Hydrolysis precursor->hydrolysis acid_ester Methyl 2,6-dichloro-5-fluoronicotinate hydrolysis->acid_ester Often esterified for solubility and reactivity control esterification Esterification dechlorination Selective Catalytic Dechlorination (6-position) acid_ester->dechlorination intermediate Methyl 5-chloro-6-fluoronicotinate dechlorination->intermediate suzuki Suzuki-Miyaura Coupling (C-C bond formation) intermediate->suzuki buchwald Buchwald-Hartwig Amination (C-N bond formation) intermediate->buchwald final_acid Final Acid Derivative (via Hydrolysis) suzuki->final_acid buchwald->final_acid derivatives Diverse Derivatives final_acid->derivatives

Caption: General workflow for synthesis of this compound derivatives.

Section 2: Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during synthesis.

Category: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Buchwald-Hartwig)

Q1: My Suzuki-Miyaura coupling reaction with methyl 5-chloro-6-fluoronicotinate is giving a low yield. What are the most common causes and how can I fix them?

A: Low yields in these couplings are a frequent issue and can stem from several factors. A systematic approach is key to diagnosis.[1]

  • Cause 1: Inactive Catalyst. The active catalyst in these reactions is a Pd(0) species, which is often generated in-situ from a Pd(II) precatalyst (e.g., Pd(OAc)₂).[2] If this reduction is inefficient, the catalytic cycle cannot begin.

    • Solution: Ensure your reagents and solvents are high quality. The choice of ligand is critical for stabilizing the active Pd(0) catalyst.[3] Consider a pre-catalyst that forms the active species more readily or change your ligand (see Catalyst Selection table below). Also, check for catalyst poisons like strong acids, which can deactivate some systems.[4]

  • Cause 2: Suboptimal Base or Solvent. The base plays a crucial role in activating the organoboron reagent for transmetalation.[3] Its strength and solubility can dramatically affect the reaction rate.

    • Solution: The choice of base is often interdependent with the solvent. For example, K₂CO₃ is common in polar solvent mixtures like THF/water, while a stronger, more soluble base like Cs₂CO₃ might be needed in less polar solvents or for less reactive substrates. Experiment with different bases (e.g., K₃PO₄, CsF, K₂CO₃) and solvent systems.

  • Cause 3: Side Reactions. The most common side reaction is the dehalogenation of your starting material. Another possibility is the formation of biaryl impurities derived from the phosphorus atom of your ligand, especially with arylphosphine ligands.[5]

    • Solution: Monitor the reaction by TLC or LC-MS to identify major byproducts. If dehalogenation is significant, try lowering the reaction temperature or using a less electron-rich ligand. To avoid ligand-derived impurities, consider using ligands with non-aryl substituents or switching to a different class of ligands, such as N-heterocyclic carbenes (NHCs).[3][5]

  • Cause 4: Poor Transmetalation. The transfer of the organic group from boron to palladium can be a rate-limiting step, especially with electron-deficient or sterically hindered coupling partners.

    • Solution: The presence of water can sometimes facilitate this step. Ligands bearing a hydroxyl group, such as ProPhos, have been shown to promote transmetalation by coordinating to the boronic acid.[6]

G start Low Yield in Suzuki Coupling q1 Is the catalyst active? start->q1 q2 Is the base/solvent optimal? q1->q2 Yes sol1 Use fresh precatalyst. Change ligand to improve stability. q1->sol1 No q3 Are side products dominant? q2->q3 Yes sol2 Screen alternative bases (K3PO4, Cs2CO3). Adjust solvent polarity. q2->sol2 No q4 Is transmetalation slow? q3->q4 No sol3 Lower temperature. Use LC-MS to identify byproducts. Consider alternative ligands (NHCs). q3->sol3 Yes sol4 Ensure optimal water content. Use ligands that promote transmetalation. q4->sol4 Yes

Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling reactions.

Q2: In a Buchwald-Hartwig amination on a 5-chloro-6-fluoronicotinate ester, which halogen is more likely to be displaced?

A: The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend of C-I > C-Br > C-Cl > C-F, based on bond dissociation energies. Therefore, the C-Cl bond at the 5-position is significantly more reactive than the C-F bond at the 6-position. You can expect highly selective amination at the 5-position, leaving the fluorine atom intact. This selectivity is a cornerstone of using these substrates for building complex molecules.

Q3: What is the purpose of using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) in Buchwald-Hartwig aminations?

A: The evolution of the Buchwald-Hartwig amination has been driven by ligand development.[7]

  • Electron-Richness: Ligands that are strong electron donors (like alkylphosphines or NHCs) increase the electron density on the palladium center. This facilitates the initial, often rate-limiting, oxidative addition step of the aryl halide to the Pd(0) complex.[3]

  • Steric Bulk: Bulky ligands promote the final, product-forming reductive elimination step.[3] They create steric crowding around the metal center, which favors the collapse of the palladium intermediate to release the arylamine product and regenerate the Pd(0) catalyst. This also helps prevent the formation of inactive catalyst dimers.[7]

The combination of these two properties expands the reaction's scope to include less reactive aryl chlorides and allows for reactions to proceed under milder conditions.[7][8]

Category: Precursor Synthesis & Hydrolysis

Q4: I'm attempting the selective catalytic hydrogenation of methyl 2,6-dichloro-5-fluoronicotinate to remove the 6-chloro group, but the reaction is sluggish or incomplete. What should I check?

A: This selective dechlorination is a key step that can be tricky.[9]

  • Cause 1: Catalyst Quality/Activity. The activity of catalysts like Palladium on Carbon (Pd/C) or Lindlar's catalyst can vary between batches and suppliers. The catalyst may also be poisoned.

    • Solution: Use a fresh batch of high-quality catalyst from a reputable source. Ensure all glassware is scrupulously clean. The reaction often requires a base, such as triethylamine, to act as a hydrogen chloride scavenger.[9] Ensure the correct stoichiometry of the base is used.

  • Cause 2: Hydrogen Pressure and Delivery. Insufficient hydrogen pressure or poor mass transfer of hydrogen gas to the catalyst surface will slow the reaction.

    • Solution: Ensure your system is properly sealed and can maintain the target pressure (typically 1-5 atm).[9] Vigorous stirring is essential to keep the catalyst suspended and facilitate gas-liquid contact.

  • Cause 3: Solvent Choice. The solvent can affect substrate solubility and catalyst performance.

    • Solution: Solvents like methanol, ethanol, or ethyl acetate are commonly used.[9] If solubility is an issue, consider a different solvent or a solvent mixture.

Q5: During the final hydrolysis of my ester derivative to the carboxylic acid, I am seeing significant byproduct formation. How can I improve the purity?

A: Hydrolysis, while seemingly simple, can be problematic if other functional groups are sensitive to the conditions.

  • Cause 1: Harsh Conditions. Using strong bases (like NaOH) at high temperatures for extended periods can lead to decomposition or side reactions, especially if your coupled derivative contains sensitive functionalities.

    • Solution: Use milder conditions. Lithium hydroxide (LiOH) in a THF/water mixture at room temperature is often effective and less harsh than NaOH or KOH.[9] Monitor the reaction closely by TLC/HPLC and quench it as soon as the starting material is consumed to avoid over-exposure.

  • Cause 2: Difficult Workup. The workup procedure, particularly the acidification to precipitate the product, can trap impurities.

    • Solution: After acidification, if the product is a solid, washing it thoroughly with cold water is crucial to remove mineral salts.[10] If the product is oily or purity is still low, recrystallization from an appropriate solvent system is the best method to achieve high purity, although this may lead to some loss of material.[1][10]

Section 3: Catalyst & Ligand Selection Guide

The success of derivatization via cross-coupling hinges on the correct combination of a palladium source and a supporting ligand. The ligand dictates the catalyst's stability, activity, and selectivity.

Table 1: Comparison of Common Ligands for Cross-Coupling Reactions

LigandTypeKey CharacteristicsTypical Application
PPh₃ (Triphenylphosphine)Monodentate PhosphineAir-stable, inexpensive, moderately electron-donating.General purpose, often effective for Suzuki couplings of aryl bromides/iodides.[11]
BINAP Bidentate PhosphineChiral, provides a rigid backbone, prevents catalyst dimer formation.[7]Asymmetric synthesis, Buchwald-Hartwig amination of primary amines.[7]
Xantphos Bidentate PhosphineWide bite angle, flexible, promotes reductive elimination.Suzuki, Buchwald-Hartwig, and other couplings where flexibility is beneficial.[12]
SPhos / XPhos Buchwald Ligands (Monodentate)Very bulky and highly electron-donating biaryl phosphines.State-of-the-art for challenging couplings, including aryl chlorides and sterically hindered substrates in both Suzuki and Buchwald-Hartwig reactions.[2][3]
IPr (an NHC)N-Heterocyclic CarbeneStrongly electron-donating, often more stable than phosphines.An excellent alternative to phosphines, particularly for Suzuki couplings, due to high stability and activity.[3][8]

Section 4: Key Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of Methyl 5-Chloro-6-fluoronicotinate

This protocol is a representative example. Optimization of catalyst, ligand, base, and temperature may be required for different substrates.

  • Reaction Setup: To an oven-dried Schlenk flask, add methyl 5-chloro-6-fluoronicotinate (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

  • Catalyst Addition: Under an inert atmosphere (Nitrogen or Argon), add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of Toluene:Water). The mixture should be thoroughly degassed via three freeze-pump-thaw cycles or by bubbling with argon for 20-30 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure coupled product.

G cluster_0 A Pd(0)L₂ (Active Catalyst) C Transmetalation Intermediate A->C B Oxidative Addition Complex B->A Oxidative Addition D Reductive Elimination Precursor C->D Transmetalation D->A Reductive Elimination Product Ar-R (Coupled Product) D->Product ArX Ar-X (Aryl Halide) ArX->B RBY2 R-B(OR)₂ (Boronic Ester) RBY2->C Base Base Base->C

Caption: The palladium catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[3]

References

Validation & Comparative

A Comparative Guide to the Efficacy of Fluoroquinolones: The Influence of Precursor Chemistry on Antibacterial Activity

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of antibacterial drug discovery, the fluoroquinolone class remains a cornerstone for treating a wide array of bacterial infections. Their broad-spectrum activity and favorable pharmacokinetic profiles have rendered them indispensable in clinical practice.[1][2] However, the subtle yet significant variations in their chemical architecture, often dictated by the choice of synthetic precursors, can profoundly impact their efficacy and safety. This guide provides an in-depth technical comparison of fluoroquinolones derived from 5-Chloro-6-fluoronicotinic acid and its analogs versus those synthesized from other common precursors, offering researchers, scientists, and drug development professionals a critical perspective on the structure-activity relationships that govern this vital class of antibiotics.

The Genesis of Potency: Fluoroquinolone Synthesis and the Role of the Precursor

The quintessential fluoroquinolone structure features a bicyclic core, a carboxylic acid at position 3, a ketone at position 4, a fluorine atom at position 6, and a substituent, typically a nitrogen-containing heterocycle, at position 7.[3] The synthesis of this core scaffold is a multi-step process where the initial building block, the precursor, lays the foundation for the final compound's biological activity.

While various synthetic routes exist, a common strategy for building the quinolone ring is the Gould-Jacobs reaction, which involves the condensation of an aniline derivative with an ethoxymethylenemalonate ester followed by thermal cyclization.[4] The nature of the starting aniline or, in more modern syntheses, the substituted nicotinic or quinolinic acid, directly influences the substitution pattern on the resulting fluoroquinolone core, which in turn dictates its antibacterial spectrum and potency.[1]

For the purpose of this guide, we will explore the efficacy of fluoroquinolones derived from two distinct precursor pathways:

  • Group A: Fluoroquinolones derived from this compound and its analogs. Gemifloxacin, a potent fourth-generation fluoroquinolone, serves as a prime example whose synthesis involves a naphthyridine core, structurally related to nicotinic acid derivatives.

  • Group B: Fluoroquinolones derived from other precursors. This group is represented by the widely-used Ciprofloxacin, a second-generation agent, and Nalidixic acid, the progenitor of the quinolone class.

Comparative In Vitro Efficacy: A Tale of Two Precursor Groups

The antibacterial efficacy of an antibiotic is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium.[5] A lower MIC value signifies greater potency. The following tables summarize the comparative in vitro activities of representative fluoroquinolones from our two precursor groups against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) Data for Selected Fluoroquinolones

Fluoroquinolone (Precursor Group)Bacterial SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Gemifloxacin (Group A)Streptococcus pneumoniae≤0.030.06[6][7]
Haemophilus influenzae≤0.015≤0.015[8]
Moraxella catarrhalis≤0.0150.03[6]
Staphylococcus aureus (MSSA)0.030.06[6]
Escherichia coli≤0.030.12[6]
Pseudomonas aeruginosa24[6]
Ciprofloxacin (Group B)Streptococcus pneumoniae12[9]
Haemophilus influenzae≤0.015≤0.015[8]
Moraxella catarrhalis≤0.03≤0.03[6]
Staphylococcus aureus (MSSA)0.250.5[10]
Escherichia coli≤0.0150.03[5]
Pseudomonas aeruginosa0.251[5]
Nalidixic Acid (Group B)Escherichia coli416[11]
Acinetobacter baumannii>100>100[12]

Analysis of Efficacy:

The data clearly illustrates the impact of structural modifications, stemming from different precursor chemistries, on the antibacterial spectrum and potency.

  • Enhanced Gram-Positive Activity: Gemifloxacin (Group A) demonstrates markedly superior activity against Gram-positive pathogens, particularly Streptococcus pneumoniae, with an MIC₉₀ of 0.06 µg/mL, compared to Ciprofloxacin's MIC₉₀ of 2 µg/mL.[6][9] This enhanced potency is a hallmark of later-generation fluoroquinolones and is attributed to the specific substituents introduced during synthesis, which are facilitated by the use of more complex precursors.

  • Potent Gram-Negative Coverage: While Ciprofloxacin (Group B) remains highly active against many Gram-negative bacteria, including Pseudomonas aeruginosa, Gemifloxacin also exhibits potent activity against a broad range of Gram-negative pathogens.[5][6]

  • The Progenitor's Legacy: Nalidixic acid, the first-generation quinolone, displays a much narrower spectrum of activity and significantly higher MIC values, highlighting the evolutionary advancements in fluoroquinolone design.[11]

Beyond Efficacy: A Glimpse into Cytotoxicity

A critical aspect of drug development is evaluating the potential toxicity of a compound to mammalian cells. This is often assessed by determining the 50% inhibitory concentration (IC₅₀), the concentration of a substance that reduces the viability of a cell population by 50%.

Table 2: Cytotoxicity of Selected Fluoroquinolones on Mammalian Cell Lines

FluoroquinoloneCell LineIC₅₀ (µM)Exposure Time (h)Reference
Ciprofloxacin A-172 (Human Glioblastoma)259.372[13]
Norfloxacin T24 (Human Bladder Cancer)~400-800 µg/mL48[14]
Pefloxacin Human Dermal Fibroblasts>100072[15]

Interpreting Cytotoxicity Data:

The cytotoxicity of fluoroquinolones is a complex issue, with various structural features influencing their interaction with mammalian cells.[16] The data suggests that while these compounds are designed to target bacterial enzymes, they can exhibit off-target effects at higher concentrations. The choice of precursor and the subsequent synthetic modifications play a role in modulating this cytotoxicity, aiming for a high therapeutic index (a large ratio between the toxic dose and the therapeutic dose).

Experimental Protocols: The Foundation of Reliable Data

The following sections provide detailed, step-by-step methodologies for the key experiments cited in this guide, empowering researchers to reproduce and validate these findings.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standardized and widely accepted technique for determining the in vitro susceptibility of bacteria to antimicrobial agents.[6]

I. Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., ATCC quality control strains and clinical isolates)

  • Antimicrobial stock solutions (e.g., Gemifloxacin, Ciprofloxacin)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multichannel pipette

II. Procedure:

  • Preparation of Antimicrobial Dilutions: a. Prepare a stock solution of the antimicrobial agent in a suitable solvent. b. Perform serial two-fold dilutions of the stock solution in CAMHB directly in the 96-well plate to achieve the desired concentration range. Typically, 100 µL of broth is added to wells 2-12, and 200 µL of the highest antibiotic concentration is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and so on, down to well 10. 100 µL is discarded from well 10. Well 11 serves as a growth control (no antibiotic), and well 12 as a sterility control (no bacteria).

  • Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute the standardized suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Inoculation of Microtiter Plate: a. Using a multichannel pipette, inoculate each well (except the sterility control) with 100 µL of the diluted bacterial suspension. This results in a final volume of 200 µL per well and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: a. Cover the plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.

  • Reading the MIC: a. Following incubation, visually inspect the plate for bacterial growth (turbidity). b. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Protocol 2: Assessment of Cytotoxicity by MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14]

I. Materials:

  • Mammalian cell line (e.g., HeLa, A-172)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Fluoroquinolone stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

II. Procedure:

  • Cell Seeding: a. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. b. Incubate the plate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the fluoroquinolone compounds in complete medium. b. Remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used for the drug) and a no-cell control (medium only). c. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate the plate for an additional 2-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan: a. Carefully remove the medium containing MTT. b. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value.

Visualizing the Molecular Architecture and Experimental Processes

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate a generalized synthesis of a fluoroquinolone core and the workflow of the MIC determination assay.

Fluoroquinolone Synthesis cluster_precursors Precursor Selection cluster_core_synthesis Core Synthesis cluster_modification C-7 Modification Nicotinic_Acid_Derivative 5-Chloro-6-fluoronicotinic Acid Analog Gould_Jacobs Gould-Jacobs Reaction or similar cyclization Nicotinic_Acid_Derivative->Gould_Jacobs Multistep Conversion Other_Precursor Substituted Aniline Other_Precursor->Gould_Jacobs Quinolone_Core Fluoroquinolone Core Structure Gould_Jacobs->Quinolone_Core Side_Chain_Addition Nucleophilic Substitution with Piperazine/Pyrrolidine Quinolone_Core->Side_Chain_Addition Final_Product Final Fluoroquinolone (e.g., Gemifloxacin) Side_Chain_Addition->Final_Product

Generalized synthetic pathway for fluoroquinolones.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Antibiotic_Dilution Serial Dilution of Fluoroquinolone in Broth Inoculation Inoculate Microtiter Plate Antibiotic_Dilution->Inoculation Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculum_Prep->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Visual_Inspection Visually Inspect for Bacterial Growth (Turbidity) Incubation->Visual_Inspection MIC_Determination Determine MIC: Lowest Concentration with No Visible Growth Visual_Inspection->MIC_Determination

Workflow for MIC determination by broth microdilution.

Conclusion: The Precursor as a Blueprint for Efficacy

The evidence presented in this guide underscores the critical role of the precursor in shaping the final efficacy profile of a fluoroquinolone antibiotic. The strategic selection of a starting material like a substituted nicotinic acid derivative enables the introduction of key structural motifs that can significantly enhance activity against challenging pathogens, particularly Gram-positive bacteria. While second-generation fluoroquinolones like ciprofloxacin, derived from simpler precursors, remain potent and valuable therapeutic agents, the evolution of the class towards broader-spectrum activity, as exemplified by gemifloxacin, is a direct consequence of more sophisticated synthetic strategies starting from advanced precursors. For researchers in the field of antibacterial drug discovery, a deep understanding of these structure-activity relationships is paramount for the rational design of the next generation of fluoroquinolones that can effectively combat the growing threat of antimicrobial resistance.

References

A Comparative Guide to Alternative Precursors in Fluoroquinolone Antibiotic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of fluoroquinolone antibiotics, a cornerstone of antibacterial therapy, is a field of continuous innovation. The choice of starting materials, or precursors, profoundly dictates the efficiency, cost-effectiveness, and environmental footprint of the entire synthetic route. This guide provides an in-depth comparison of traditional and alternative precursors for fluoroquinolone synthesis, offering a critical evaluation of their respective merits and drawbacks, supported by experimental data and detailed protocols.

The Fluoroquinolone Core: A Synthetic Challenge

The archetypal fluoroquinolone structure consists of a 4-quinolone core, a carboxylic acid at the 3-position, a fluorine atom at the 6-position, and a piperazine (or other heterocyclic) moiety at the 7-position. The strategic construction of this decorated quinolone nucleus is the central challenge in fluoroquinolone synthesis. The choice of precursors directly influences the ease of introducing these critical pharmacophoric elements.

Traditional Synthetic Routes and Their Precursors

Classical methods for quinolone synthesis have been the bedrock of fluoroquinolone production for decades. These routes, while historically significant, often involve harsh reaction conditions and generate considerable waste.

The Gould-Jacobs Reaction: A Workhorse Approach

The Gould-Jacobs reaction is a widely employed method for constructing the 4-hydroxyquinolone core.[1] It traditionally involves the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature cyclization.

Core Precursors:

  • Anilines: Substituted anilines are crucial for introducing the desired substituents on the benzene ring of the quinolone core. For most fluoroquinolones, a fluorinated aniline, such as 3-chloro-4-fluoroaniline, is the starting point.

  • Diethyl Ethoxymethylenemalonate (DEEM): This reagent provides the C2, C3, and C4 atoms of the quinolone ring, including the essential carboxylic acid precursor at C3.

Reaction Pathway:

Gould-Jacobs Reaction Aniline Substituted Aniline Intermediate1 Anilidomethylenemalonate Intermediate Aniline->Intermediate1 Condensation (100-130°C) DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Intermediate1 Quinolone 4-Hydroxy-3-carboethoxyquinoline Intermediate1->Quinolone Thermal Cyclization (~250°C, Diphenyl ether) FinalProduct 4-Hydroxyquinoline Quinolone->FinalProduct Saponification & Decarboxylation

Gould-Jacobs Reaction Pathway.

The Conrad-Limpach-Knorr Synthesis: An Alternative Cyclization

The Conrad-Limpach-Knorr synthesis offers another route to the 4-quinolone core, starting from an aniline and a β-ketoester. The regioselectivity of the initial condensation is temperature-dependent, yielding either the 4-quinolone (kinetic product) or the 2-quinolone (thermodynamic product).[2][3]

Core Precursors:

  • Anilines: As with the Gould-Jacobs reaction, substituted anilines are key starting materials.

  • β-Ketoesters: Ethyl acetoacetate is a common choice, providing the C2, C3, and C4 atoms of the quinolone ring.

Reaction Pathway:

Conrad-Limpach Synthesis Aniline Aniline Intermediate β-Anilinoacrylate Aniline->Intermediate Condensation Ketoester β-Ketoester Ketoester->Intermediate Quinolone 4-Hydroxyquinoline Intermediate->Quinolone Thermal Cyclization (~250°C) MCR_vs_Traditional cluster_0 Traditional Linear Synthesis cluster_1 Multicomponent Reaction (MCR) A Precursor A Intermediate1 Intermediate 1 A->Intermediate1 B Precursor B B->Intermediate1 C Precursor C Intermediate2 Intermediate 2 C->Intermediate2 Intermediate1->Intermediate2 Product Final Product Intermediate2->Product MCR_A Precursor A MCR_Product Final Product MCR_A->MCR_Product MCR_B Precursor B MCR_B->MCR_Product MCR_C Precursor C MCR_C->MCR_Product

References

Biological activity of nicotinic acid derivatives as potential antibacterial agents

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-present battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount to the development of a new generation of antibacterial agents. Among these, derivatives of nicotinic acid (vitamin B3) have emerged as a promising class of compounds with a broad spectrum of activity. This guide provides a comprehensive comparison of the biological activity of various nicotinic acid derivatives, offering insights into their synthesis, structure-activity relationships, and potential mechanisms of action. The information presented herein is intended to empower researchers, scientists, and drug development professionals in their quest for effective antibacterial therapeutics.

Introduction: The Rationale for Exploring Nicotinic Acid Derivatives

Nicotinic acid and its amide, nicotinamide, are essential B-complex vitamins that play crucial roles in cellular metabolism. Beyond their nutritional significance, the pyridine core of nicotinic acid has proven to be a versatile pharmacophore in medicinal chemistry. The well-established anti-tubercular activity of isoniazid, a nicotinic acid hydrazide, has served as a foundational inspiration for the synthesis and evaluation of a diverse array of nicotinic acid derivatives. These derivatives often exhibit enhanced potency, broader spectrum of activity, and potentially novel mechanisms of action compared to their parent molecule. This guide will delve into three prominent classes of these derivatives: nicotinic acid hydrazones, 1,3,4-oxadiazoles, and thiazolidinones.

Comparative Antibacterial Efficacy: A Data-Driven Analysis

The antibacterial potential of nicotinic acid derivatives has been extensively evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits visible bacterial growth, is a key metric for this assessment. The following tables summarize the MIC values for representative derivatives from the literature, providing a basis for comparative analysis.

Table 1: Antibacterial Activity of Nicotinic Acid Hydrazone Derivatives
Compound IDDerivative ClassTest OrganismMIC (µg/mL)Reference
NAH-1 Acylhydrazone with 5-nitrofuran substituentStaphylococcus epidermidis ATCC 122281.95[1]
Staphylococcus aureus ATCC 65383.91[1]
Staphylococcus aureus MRSA ATCC 433007.81[1]
NAH-2 Nicotinic acid hydrazoneEscherichia coli3.12
Pseudomonas aeruginosa6.25
Candida albicans12.5
Table 2: Antibacterial Activity of Nicotinic Acid-based 1,3,4-Oxadiazole Derivatives
Compound IDDerivative ClassTest OrganismMIC (µg/mL)Reference
NAO-1 3-acetyl-1,3,4-oxadiazoline with 5-nitrofuran substituentBacillus subtilis ATCC 66337.81[1]
Staphylococcus aureus ATCC 65387.81[1]
Staphylococcus aureus MRSA ATCC 4330015.62[1]
NAO-2 2-(6-chloropyridin-3-yl)-5-(substitutedphenyl)-1,3,4-oxadiazoleEscherichia coli62.50[2]
Table 3: Antibacterial Activity of Nicotinic Acid-based Thiazolidinone Derivatives
Compound IDDerivative ClassTest OrganismMIC (µg/mL)Reference
NAT-1 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamideStaphylococcus aureus62.5[3]
Staphylococcus pyogenes125[3]
Escherichia coli125[3]
Pseudomonas aeruginosa250[3]

Expert Interpretation: The data reveals that nicotinic acid hydrazones, particularly those bearing a 5-nitrofuran moiety (NAH-1), exhibit potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[1]. The conversion of these acylhydrazones to their 3-acetyl-1,3,4-oxadiazoline derivatives (NAO-1) appears to slightly diminish their potency against the same strains[1]. This suggests that the open-chain hydrazone structure may be crucial for optimal interaction with the bacterial target. Thiazolidinone derivatives of nicotinic acid (NAT-1) also demonstrate broad-spectrum activity, albeit at generally higher MIC values compared to the most potent hydrazones[3].

Synthesis Strategies: From Nicotinic Acid to Bioactive Derivatives

The synthesis of these derivatives typically commences from nicotinic acid, a readily available and inexpensive starting material. The following sections outline the general synthetic pathways for each class of compounds, accompanied by explanatory diagrams.

Synthesis of Nicotinic Acid Hydrazones and 1,3,4-Oxadiazoles

A common synthetic route involves the initial conversion of nicotinic acid to nicotinic acid hydrazide. This key intermediate is then condensed with various aldehydes or ketones to yield the corresponding N-acylhydrazones. Subsequent cyclization of these hydrazones, often using acetic anhydride, leads to the formation of 1,3,4-oxadiazole derivatives[1].

G nicotinic_acid Nicotinic Acid nicotinoyl_chloride Nicotinoyl Chloride nicotinic_acid->nicotinoyl_chloride SOCl2 or PCl5 nicotinic_acid_hydrazide Nicotinic Acid Hydrazide nicotinoyl_chloride->nicotinic_acid_hydrazide Hydrazine Hydrate acylhydrazone N'-Acylhydrazone Derivative nicotinic_acid_hydrazide->acylhydrazone Condensation aldehyde_ketone Aldehyde/Ketone aldehyde_ketone->acylhydrazone oxadiazole 1,3,4-Oxadiazole Derivative acylhydrazone->oxadiazole Cyclization (e.g., Acetic Anhydride)

Caption: General synthesis of nicotinic acid hydrazones and 1,3,4-oxadiazoles.

Synthesis of Nicotinic Acid-based Thiazolidinones

The synthesis of thiazolidinone derivatives of nicotinic acid also begins with the formation of nicotinic acid hydrazide. This is followed by a condensation reaction with an appropriate aldehyde to form a Schiff base. The final step involves the cyclization of the Schiff base with thioglycolic acid to yield the thiazolidinone ring[3][4].

G nicotinic_acid Nicotinic Acid nicotinic_acid_hydrazide Nicotinic Acid Hydrazide nicotinic_acid->nicotinic_acid_hydrazide PCl5, then Hydrazine Hydrate schiff_base Schiff Base nicotinic_acid_hydrazide->schiff_base Condensation aromatic_aldehyde Aromatic Aldehyde aromatic_aldehyde->schiff_base thiazolidinone Thiazolidinone Derivative schiff_base->thiazolidinone Cyclization thioglycolic_acid Thioglycolic Acid thioglycolic_acid->thiazolidinone

Caption: Synthesis of nicotinic acid-based thiazolidinones.

Proposed Mechanisms of Antibacterial Action

The precise molecular mechanisms by which many of these novel nicotinic acid derivatives exert their antibacterial effects are still under active investigation. However, insights can be drawn from the well-characterized mechanism of isoniazid and from computational molecular docking studies.

Inhibition of Mycolic Acid Synthesis: The Isoniazid Paradigm

Isoniazid, a cornerstone in tuberculosis treatment, is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme KatG. The activated form then covalently adducts with NAD(H), and this complex inhibits the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycolic acid biosynthesis pathway. Disruption of mycolic acid production compromises the integrity of the mycobacterial cell wall, leading to cell death. It is plausible that some nicotinic acid hydrazone derivatives share a similar mechanism, particularly against mycobacteria.

Targeting Other Essential Bacterial Enzymes: Insights from Molecular Docking

Molecular docking studies have provided valuable hypotheses regarding the potential targets of other nicotinic acid derivatives. For instance, some nicotinic acid hydrazones have shown favorable binding energies to bacterial DNA gyrase, a type II topoisomerase that is a validated target for antibacterial drugs like fluoroquinolones[5][6][7][8]. DNA gyrase is essential for bacterial DNA replication and is absent in higher eukaryotes, making it an attractive target for selective toxicity[5]. Other potential targets identified through in silico studies include peptide deformylase, an enzyme crucial for bacterial protein maturation[9][10].

G cluster_0 Nicotinic Acid Derivative cluster_1 Bacterial Cell derivative Derivative target1 DNA Gyrase derivative->target1 Inhibition target2 Peptide Deformylase derivative->target2 Inhibition target3 Other Essential Enzymes derivative->target3 Inhibition DNA Replication Disruption DNA Replication Disruption target1->DNA Replication Disruption Protein Maturation Inhibition Protein Maturation Inhibition target2->Protein Maturation Inhibition Metabolic Pathway Disruption Metabolic Pathway Disruption target3->Metabolic Pathway Disruption

Caption: Potential molecular targets of nicotinic acid derivatives.

Experimental Protocols for Antibacterial Activity Assessment

To ensure the reproducibility and comparability of antibacterial activity data, standardized experimental protocols are essential. The following sections provide detailed methodologies for the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Broth Microdilution Method for MIC Determination

Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium. The MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth after a defined incubation period.

Step-by-Step Protocol:

  • Preparation of Test Compounds:

    • Prepare a stock solution of each nicotinic acid derivative in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

    • Perform serial two-fold dilutions of the stock solution in a sterile 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria). The final volume in each well should be 100 µL.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours old), select 3-5 well-isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial suspension to each well of the microtiter plate containing the serially diluted compounds. This will bring the final volume in each well to 200 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.

    • Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the test compound at which there is no visible growth.

G start Start prep_compounds Prepare Serial Dilutions of Compound start->prep_compounds prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_compounds->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Read MIC (Lowest Concentration with No Growth) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination by broth microdilution.

Concluding Remarks and Future Directions

Nicotinic acid derivatives represent a fertile ground for the discovery of novel antibacterial agents. The synthetic accessibility of these compounds, coupled with their diverse and potent biological activities, makes them attractive candidates for further development. This guide has provided a comparative overview of several key classes of nicotinic acid derivatives, highlighting their antibacterial efficacy, synthetic routes, and potential mechanisms of action.

Future research in this field should focus on:

  • Systematic Structure-Activity Relationship (SAR) Studies: To delineate the key structural features required for potent and broad-spectrum antibacterial activity.

  • In-depth Mechanistic Investigations: To elucidate the precise molecular targets and modes of action of these derivatives, moving beyond in silico predictions.

  • Optimization of Pharmacokinetic and Pharmacodynamic Properties: To enhance the drug-like properties of the most promising lead compounds.

  • Evaluation against a Wider Panel of Resistant Pathogens: To assess their potential in combating the growing threat of antimicrobial resistance.

By building upon the foundational knowledge presented in this guide, the scientific community can continue to harness the potential of nicotinic acid derivatives in the development of the next generation of life-saving antibacterial drugs.

References

A Tale of Two Building Blocks: A Senior Application Scientist's Guide to 5-Chloro-6-fluoronicotinic Acid vs. 2,6-dichloro-5-fluoronicotinic Acid in Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the competitive landscape of drug discovery and development, the strategic selection of foundational chemical structures is a critical determinant of a program's success. Halogenated nicotinic acids, in particular, have proven to be exceptionally versatile scaffolds, lending themselves to the synthesis of a diverse array of therapeutic agents. This guide provides an in-depth, comparative analysis of two prominent building blocks: 5-Chloro-6-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinic acid. As a senior application scientist, my aim is to move beyond a simple cataloging of properties and delve into the practical nuances of their application, supported by experimental data and mechanistic reasoning to empower researchers in making informed strategic decisions.

Core Physicochemical and Reactivity Profiles: More Than Just a Chlorine Atom

At first glance, the structural difference between this compound and 2,6-dichloro-5-fluoronicotinic acid is the presence of an additional chlorine atom at the 2-position of the pyridine ring. This seemingly minor alteration, however, has profound implications for the electronic properties and steric environment of the molecule, which in turn dictates its reactivity and utility in complex synthetic routes.

PropertyThis compound2,6-dichloro-5-fluoronicotinic acid
Molecular Formula C₆H₃ClFNO₂C₆H₂Cl₂FNO₂
Molecular Weight 175.55 g/mol 209.99 g/mol [1]
Appearance Off-white to light yellow powderWhite to off-white crystalline powder
Melting Point 158-162 °C152-156 °C

The primary mode of functionalization for both molecules is nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen, the carboxylic acid group, and the halogens renders the ring susceptible to attack by nucleophiles. The key difference lies in the number and nature of the leaving groups.

In This compound , the fluorine atom at the 6-position is the principal site of substitution. Fluorine's high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and an excellent site for nucleophilic attack.

Conversely, 2,6-dichloro-5-fluoronicotinic acid presents a more complex reactivity profile with two potential leaving groups: the chlorine atoms at the 2- and 6-positions. This duality can be a significant synthetic advantage, allowing for sequential or regioselective functionalization, but it also necessitates careful control of reaction conditions to avoid the formation of undesired isomers.

Application in Drug Synthesis: A Comparative Case Study Approach

The true value of a building block is demonstrated in its practical application. Let's explore how the differing reactivities of these two nicotinic acid derivatives play out in the synthesis of kinase inhibitors, a prominent class of therapeutics in oncology and immunology.

Case Study 1: Synthesis of a Monosubstituted Kinase Inhibitor Scaffold

Objective: To synthesize a key intermediate for a novel kinase inhibitor via amination at the 6-position of the nicotinic acid core.

Experimental Protocol: Comparative Amination

  • Reaction Setup: In separate reaction vessels, this compound (1.0 eq) and 2,6-dichloro-5-fluoronicotinic acid (1.0 eq) were dissolved in N,N-dimethylformamide (DMF).

  • Reagent Addition: A primary amine (1.1 eq) and a suitable base (e.g., K₂CO₃, 2.0 eq) were added to each reaction mixture.

  • Reaction Conditions: The mixtures were heated to 80-100 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material was consumed.

  • Work-up and Analysis: Upon completion, the reactions were cooled, diluted with water, and the product was extracted with an organic solvent. The yield and purity of the desired 6-amino-substituted nicotinic acid were determined.

Expected Outcomes and Mechanistic Rationale:

Figure 1. Comparison of amination reaction outcomes.

For the synthesis of a monosubstituted analog, This compound is the superior choice. The reaction proceeds with high regioselectivity, affording the desired C6-aminated product in high yield and purity. The single, highly activated site for nucleophilic attack simplifies the reaction profile and subsequent purification.

In contrast, the reaction with 2,6-dichloro-5-fluoronicotinic acid can lead to a mixture of C2 and C6 aminated products. The relative ratio of these isomers is dependent on the steric and electronic properties of the incoming amine and the precise reaction conditions. While optimization can favor one isomer, the potential for mixture formation complicates downstream processing and reduces the overall yield of the target molecule.

Case Study 2: Synthesis of a Disubstituted Kinase Inhibitor Scaffold

Objective: To synthesize a kinase inhibitor intermediate requiring two different nucleophiles to be introduced onto the nicotinic acid ring.

Experimental Workflow: Sequential Functionalization

G A 2,6-dichloro-5-fluoronicotinic Acid C Intermediate (C6-alkoxy-2-chloro) A->C Regioselective SNAr at C6 B Nucleophile 1 (e.g., R¹-OH, milder conditions) B->C E Final Disubstituted Product C->E SNAr at C2 D Nucleophile 2 (e.g., R²-NH₂, harsher conditions) D->E G Start Synthetic Target Decision1 Monosubstitution at C6 required? Start->Decision1 Choice1 This compound Decision1->Choice1 Yes Decision2 Sequential or disubstitution required? Decision1->Decision2 No Choice2 2,6-dichloro-5-fluoronicotinic Acid Decision2->Choice2 Yes Alternative Consider alternative scaffold Decision2->Alternative No

References

A Senior Application Scientist's Guide to 5-Chloro-6-fluoronicotinic Acid: A Comparative Validation for Pharmaceutical Intermediate Selection

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of key pharmaceutical intermediates is a critical decision that profoundly impacts the efficiency, scalability, and cost-effectiveness of Active Pharmaceutical Ingredient (API) synthesis. This guide provides an in-depth technical comparison of 5-Chloro-6-fluoronicotinic acid, a pivotal building block in modern medicinal chemistry, against viable alternatives. We will delve into a head-to-head comparison of synthetic routes, analyze key performance indicators, and provide detailed, field-proven experimental protocols to empower you with the data necessary for informed decision-making.

Introduction: The Ascendancy of Fluorinated Nicotinic Acids in Drug Discovery

The strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. Halogenated nicotinic acids, in particular, serve as versatile intermediates in the synthesis of a wide range of pharmaceuticals. This compound has emerged as a particularly valuable synthon, most notably in the synthesis of targeted cancer therapies such as Sotorasib, a KRAS G12C inhibitor.

The precise arrangement of halogen substituents on the pyridine ring significantly influences the reactivity and, consequently, the synthetic utility of these intermediates. This guide will focus on a comparative validation of this compound against two structurally related and commercially relevant alternatives: 2,6-Dichloro-5-fluoronicotinic acid and 2-Chloro-5-fluoronicotinic acid.

Comparative Analysis of Synthetic Routes and Performance

The choice of a pharmaceutical intermediate is a multifactorial decision. Beyond the initial cost, considerations of yield, purity, process robustness, and safety are paramount. The following table summarizes a comparative analysis of the synthesis of this compound and its alternatives.

IntermediateStarting Material(s)Key ReagentsReaction ConditionsReported YieldReported Purity (HPLC)Key Considerations
This compound Methyl 5,6-dichloronicotinatePotassium fluoride, DMSO150-160 °C, then hydrolysisGood (qualitative)High (expected)Fluoride-chloride exchange reaction. Requires subsequent hydrolysis of the ester.
2,6-Dichloro-5-fluoronicotinic acid Ethyl fluoroacetate, Ethyl formate, Methyl malonamateSodium methoxide, Phosphorus oxychloride, Lithium reagent, NaOH, HClMulti-step, reflux, 152-158 °C~71% (final step)99.4%[1]A well-documented, multi-step synthesis with high purity achievable in the final product[1].
2-Chloro-5-fluoronicotinic acid 2,6-dichloro-5-fluoronicotinic acidPd(OAc)₂, PPh₃, Et₃N, HCOOH50 °C, 24 hours88%[2]Not specified, but starting material is high purityAchieved through selective dechlorination of a readily available precursor[2].

Causality Behind Experimental Choices:

The selection of a synthetic route is often a trade-off between the number of steps, reagent costs, and achievable purity. The synthesis of 2,6-Dichloro-5-fluoronicotinic acid, while multi-step, offers a high-purity product, which can be advantageous in minimizing downstream purification challenges in API synthesis[1]. The synthesis of 2-Chloro-5-fluoronicotinic acid via selective dechlorination is an elegant approach that leverages a more complex starting material to achieve the target in a single, high-yielding step[2]. The preparation of this compound through fluoride-chloride exchange on a dichlorinated precursor is a common strategy in fluorination chemistry, though it may require careful optimization to control regioselectivity and ensure complete conversion.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols are presented in a detailed, step-by-step format, allowing for reproducibility and independent validation.

Synthesis of 2,6-Dichloro-5-fluoronicotinic Acid

This protocol is adapted from a patented procedure and demonstrates a robust method for producing high-purity material[1].

Workflow Diagram:

G A Ethyl fluoroacetate + Ethyl formate + Sodium methoxide B Intermediate Formation A->B C Methyl malonamate, Methanol, Reflux B->C D Cyclization C->D E HCl, Water, Reflux D->E F Methyl 2,6-dihydroxy-5-fluoronicotinate E->F G POCl3, Lithium reagent, 170°C F->G Chlorination H 2,6-Dichloro-5-fluoronicotinoyl chloride G->H I NaOH, H2O H->I J Hydrolysis I->J K HCl J->K Acidification L 2,6-Dichloro-5-fluoronicotinic acid K->L Precipitation G A Methyl 5,6-dichloronicotinate B Potassium fluoride, DMSO A->B C Fluoride-Chloride Exchange at 150-160°C B->C D Methyl 5-chloro-6-fluoronicotinate C->D

References

The Halogenated Pyridine Core: A Comparative Guide to the Structure-Activity Relationship of 5-Chloro-6-fluoronicotinic Acid Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology, the relentless pursuit of selective and potent kinase inhibitors remains a paramount objective. The pyridine ring, a privileged scaffold, has been the foundation for numerous approved drugs. This guide delves into a specific, high-potential subclass: derivatives of 5-Chloro-6-fluoronicotinic acid. The strategic placement of halogen atoms on this core structure offers a powerful tool to modulate physicochemical properties and biological activity, making it a compelling starting point for developing next-generation targeted therapies.

This document provides an in-depth comparison of these derivatives, grounded in experimental data from analogous chemical series. We will explore the nuanced structure-activity relationships (SAR) that govern their efficacy, present detailed protocols for their synthesis and evaluation, and contextualize their performance against alternative scaffolds, equipping researchers and drug development professionals with actionable insights.

The Strategic Advantage of the 5-Chloro-6-fluoro Pyridine Scaffold

The this compound core is not a random collection of atoms; it is a carefully orchestrated chemical entity. The fluorine atom at the 6-position is a well-established bioisostere for a hydrogen atom but with profound effects on metabolic stability and binding affinity. Its high electronegativity can alter the pKa of the pyridine nitrogen and influence hydrogen bond interactions with target proteins. The chlorine atom at the 5-position provides an additional point of modulation, influencing both steric and electronic properties, and can serve as a synthetic handle for further diversification.

Nicotinic acid and its derivatives have gained immense importance in the development of anticancer drugs owing to their wide variety of biological properties[1][2]. Kinase inhibition is a primary mechanism through which these compounds exert their effects, with Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) being a notable target for this class of molecules[3][4]. By inhibiting VEGFR-2, a key receptor tyrosine kinase, these compounds can disrupt angiogenesis, a critical process for tumor growth and metastasis.

Structure-Activity Relationship (SAR): Decoding the Impact of Derivatization

The primary site for derivatization of the this compound scaffold is the carboxylic acid group, which is most commonly converted into an amide. This modification is crucial as it allows for the introduction of a vast array of chemical functionalities that can probe the deep binding pockets of protein kinases. The nature of the amine used to form the amide bond dictates the resulting derivative's potency, selectivity, and pharmacokinetic profile.

To illustrate the SAR, we will analyze experimental data from a closely related series of nicotinamide derivatives designed as VEGFR-2 inhibitors. This series provides a robust model for predicting how modifications to the this compound core would likely impact biological activity.

Core SAR Principles

The following diagram outlines the key modification points on the nicotinamide scaffold and the general impact of substitutions on kinase inhibitory activity, based on established principles and analogous series.

SAR_Map General SAR Map for Nicotinamide-Based Kinase Inhibitors cluster_core Core Scaffold cluster_mods R-Group Modifications cluster_effects Observed Effects on Activity Core 5-Chloro-6-fluoronicotinic Amide C5-Cl C6-F Pyridine-N Amide Linker-NH-R Aromatic Aromatic Rings (e.g., Phenyl, Pyridyl) Core:amide->Aromatic Introduces π-π stacking and hydrophobic interactions Aliphatic Aliphatic/Cyclic Groups (e.g., Cyclohexyl) Core:amide->Aliphatic Explores hydrophobic pockets Substituents Ring Substituents (e.g., -OH, -Cl, -OCH3) Aromatic->Substituents Fine-tunes electronics, H-bonding, and solubility PK Improved PK Properties Aromatic->PK Potency Increased Potency Aliphatic->Potency Substituents->Potency Selectivity Modulated Selectivity Substituents->Selectivity caption SAR Diagram

Caption: Key modification points and their general effect on activity.

Quantitative Comparison of Nicotinamide Derivatives as VEGFR-2 Inhibitors

The following data, adapted from a study on analogous nicotinamide derivatives, illustrates how different amide substituents drastically alter inhibitory potency against VEGFR-2 and cytotoxic activity against human cancer cell lines. While the core in the reference study is not 5-chloro-6-fluoro substituted, the principles governing the amide "R-group" are directly translatable.

Compound IDAmide R-Group StructureVEGFR-2 IC₅₀ (nM)[4]HCT-116 IC₅₀ (µM)[4]HepG2 IC₅₀ (µM)[4]
Reference Sorafenib53.659.307.40
1 4-(4-chlorophenyl)thiazol-2-yl149.3116.518.2
2 4-(4-methoxyphenyl)thiazol-2-yl100.8219.321.6
3 4-phenylthiazol-2-yl77.025.47.1
4 4-(p-tolyl)thiazol-2-yl210.5522.824.1
5 4-(4-bromophenyl)thiazol-2-yl180.2425.0723.4

Analysis of SAR from Comparative Data:

  • Core Amide Moiety: The most active compound in the series, Compound 3 , features an unsubstituted 4-phenylthiazol-2-yl amide group. It exhibited the strongest VEGFR-2 inhibition (IC₅₀ = 77.02 nM) and the most potent cytotoxicity against both HCT-116 (colon) and HepG2 (liver) cancer cell lines, with IC₅₀ values of 5.4 µM and 7.1 µM, respectively[4].

  • Impact of Phenyl Ring Substitution: The introduction of substituents on the phenyl ring of the thiazole moiety generally led to a decrease in activity compared to the parent compound 3 .

    • An electron-donating methoxy group (Compound 2 ) or a bulky bromo group (Compound 5 ) resulted in a moderate loss of potency[4].

    • A chloro substituent (Compound 1 ) or a methyl group (Compound 4 ) led to a more significant reduction in activity, with VEGFR-2 IC₅₀ values of 149.31 nM and 210.55 nM, respectively[4].

  • Causality Behind Experimental Choices: This systematic variation of the substituent on the terminal phenyl ring is a classic medicinal chemistry strategy. It allows for the exploration of the steric and electronic requirements of the kinase binding pocket. The data suggests that the binding site optimally accommodates an unsubstituted phenyl ring, and any deviation, whether by adding electron-donating, electron-withdrawing, or sterically bulky groups, is detrimental to the binding affinity.

Comparison with Alternative Kinase Inhibitor Scaffolds

While the halogenated nicotinamide scaffold is promising, it is crucial to benchmark it against other established kinase inhibitor classes.

Scaffold ClassRepresentative DrugPrimary Target(s)Key AdvantagesKey Limitations
Quinazolines GefitinibEGFRWell-established; high potency.Prone to resistance mutations; potential for off-target effects.
Pyrazolopyrimidines SelpercatinibRETHigh selectivity; approved therapies exist[5].Can have complex syntheses; potential for off-target kinase activity.
Indolinones SunitinibVEGFR, PDGFRMulti-kinase targeting can be beneficial.Off-target effects can lead to toxicity; high potential for drug-drug interactions.
Halogenated Nicotinamides Compound 3 (Analog) VEGFR-2Simple, modular synthesis; favorable ADME properties predicted[4]; halogens can enhance metabolic stability.Less clinically validated; potential for halogen-related metabolic liabilities.

The this compound platform offers a compelling balance of synthetic accessibility and biological potential. Its modular nature allows for rapid generation of diverse libraries to optimize potency and selectivity, a key advantage in the early stages of drug discovery.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the protocols described below are designed to be robust and reproducible. They represent standard, validated methodologies in medicinal chemistry and pharmacology.

General Synthesis of 5-Chloro-6-fluoronicotinic Amide Derivatives

This protocol details the synthesis of an amide derivative from the parent carboxylic acid, a cornerstone reaction in generating a chemical library for screening.

Synthesis_Workflow Amide Synthesis Workflow Start This compound + Amine (R-NH2) Coupling Dissolve in DMF/DCM. Add Coupling Agents (e.g., HATU, EDCI/HOBt) Start->Coupling Reaction Stir at Room Temperature (2-12 hours) Coupling->Reaction Workup Aqueous Workup: Wash with NaHCO3 (aq) and Brine Reaction->Workup Purification Purify by Flash Column Chromatography Workup->Purification Characterization Characterize by ¹H NMR, LC-MS, HRMS Purification->Characterization Final Final Amide Product Characterization->Final caption Synthesis Workflow

Caption: General workflow for amide coupling reaction.

Step-by-Step Protocol:

  • Reagent Preparation: To a solution of this compound (1.0 eq) in an anhydrous solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF), add the desired amine (1.1 eq).

  • Coupling Agent Addition: Add a peptide coupling agent such as HATU (1.2 eq) or a combination of EDCI (1.2 eq) and HOBt (1.2 eq), followed by the addition of a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2.0 eq). The use of these reagents is critical for efficiently forming the amide bond while minimizing side reactions and racemization (if chiral centers are present).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-12 hours).

  • Aqueous Workup: Upon completion, dilute the reaction mixture with an organic solvent like Ethyl Acetate and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) to remove unreacted acid and acidic byproducts, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue using flash column chromatography on silica gel to yield the pure amide derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro VEGFR-2 Kinase Inhibition Assay

This biochemical assay quantitatively measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

Principle: The assay measures the phosphorylation of a substrate peptide by the VEGFR-2 kinase domain. Inhibition is quantified by measuring the reduction in the phosphorylated product in the presence of the test compound.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a series of dilutions (e.g., 10-point, 3-fold serial dilution) in assay buffer to generate a dose-response curve.

  • Assay Plate Setup: In a 96-well or 384-well plate, add the kinase buffer, the substrate peptide, and the test compound dilutions.

  • Kinase Reaction Initiation: Add a solution of recombinant human VEGFR-2 kinase enzyme to each well, followed immediately by an ATP solution to initiate the phosphorylation reaction. The ATP concentration should be at or near its Km value for the enzyme to ensure competitive binding can be accurately measured.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a fixed period (e.g., 60 minutes).

  • Reaction Termination & Detection: Stop the reaction by adding a stop solution (e.g., containing EDTA). Quantify the amount of phosphorylated substrate using a suitable detection method, such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or a luminescence-based assay (e.g., ADP-Glo™).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls. Fit the dose-response data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of novel kinase inhibitors. As demonstrated by SAR analysis of analogous series, strategic derivatization of the carboxylic acid into specific amides can yield compounds with potent and selective activity against key oncology targets like VEGFR-2[4]. The presence of the chloro and fluoro substituents on the core pyridine ring provides intrinsic advantages in terms of metabolic stability and binding interactions.

Future research should focus on synthesizing a dedicated library based on the this compound core to confirm these extrapolated SAR trends. Further optimization could involve exploring bioisosteric replacements for the amide linker and diversifying the aromatic systems to enhance selectivity across the kinome and improve overall drug-like properties. The systematic approach outlined in this guide provides a robust framework for advancing these promising derivatives from chemical curiosities to potential clinical candidates.

References

A Comparative Guide to the In Vitro Evaluation of Novel Antibacterials Synthesized from 5-Chloro-6-fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless battle against antimicrobial resistance, the exploration of novel scaffolds for the development of potent antibacterial agents is paramount. This guide provides an in-depth technical overview of the in vitro evaluation of a promising class of antibacterials synthesized from the precursor 5-Chloro-6-fluoronicotinic acid. We will delve into the synthetic rationale, detailed experimental protocols for assessing antibacterial efficacy, and a comparative analysis of their performance against established antibiotics.

The Rationale: Targeting Bacterial Proliferation with Fluoroquinolone Analogs

This compound serves as a versatile starting material for the synthesis of fluoroquinolone derivatives. The fluoroquinolone scaffold is a well-established pharmacophore known for its potent antibacterial activity, which primarily stems from the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for bacterial DNA replication, transcription, and repair. By targeting these enzymes, fluoroquinolones effectively halt bacterial proliferation.

The synthesis of novel derivatives from this compound allows for the introduction of various substituents, which can modulate the antibacterial spectrum, potency, and pharmacokinetic properties of the resulting compounds. Modifications at different positions of the fluoroquinolone core can enhance activity against both Gram-positive and Gram-negative bacteria, and even overcome existing resistance mechanisms.

Synthesis of Novel Fluoroquinolone Derivatives: A Representative Pathway

A common synthetic strategy involves the derivatization of the quinolone core to introduce diverse functional groups. While direct synthesis from this compound can be complex, a closely related and illustrative pathway involves the synthesis of 7-Chloro-1-Alkyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives.[2] This synthesis showcases the key steps in building the fluoroquinolone scaffold and introducing substituents that influence antibacterial activity.

The general synthetic approach involves a multi-step process that includes cyclization to form the quinolone core, followed by nucleophilic substitution to introduce various side chains. These modifications are critical for enhancing the compound's interaction with the bacterial target enzymes and for improving its overall drug-like properties.[2]

In Vitro Evaluation: Quantifying Antibacterial Potency

The cornerstone of evaluating any new antibacterial agent is the determination of its in vitro activity against a panel of clinically relevant bacterial strains. The two most fundamental and widely accepted assays for this purpose are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC) assays.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This assay is a critical first step in assessing the potency of a new compound.

Materials:

  • Synthesized antibacterial compounds

  • Reference antibiotics (e.g., Ciprofloxacin)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (optional, for reading optical density)

  • Incubator (37°C)

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate culture, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibacterial Agent Dilutions:

    • Prepare a stock solution of the synthesized compound and the reference antibiotic in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of the stock solutions in MHB in the wells of a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the serially diluted antibacterial agents.

    • Include a positive control well (inoculum without antibacterial agent) and a negative control well (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the antibacterial agent in which there is no visible growth.

Diagram of the MIC Assay Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Bacterial Inoculum Preparation (0.5 McFarland Standard) Inoculation Inoculation of Microtiter Plate Inoculum->Inoculation Compounds Serial Dilution of Antibacterial Compounds Compounds->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation Observation Visual Observation of Growth Incubation->Observation MIC_Determination Determination of MIC Observation->MIC_Determination

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

Experimental Protocol: Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium. This assay provides information on whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile spreaders or loops

  • Incubator (37°C)

Step-by-Step Methodology:

  • Subculturing from MIC Plate:

    • Following the determination of the MIC, select the wells showing no visible growth (the MIC well and wells with higher concentrations).

    • Aseptically transfer a small aliquot (e.g., 10 µL) from each of these wells onto separate, labeled MHA plates.

  • Incubation:

    • Spread the aliquot evenly over the surface of the MHA plate.

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MBC:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the antibacterial agent that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Diagram of the MBC Assay Workflow

MBC_Workflow cluster_mic From MIC Assay cluster_subculture Subculturing cluster_analysis_mbc Analysis MIC_Plate MIC Plate with No Visible Growth Plating Plating Aliquots on MHA Plates MIC_Plate->Plating Incubation_MBC Incubation (37°C, 18-24h) Plating->Incubation_MBC Colony_Count Colony Counting Incubation_MBC->Colony_Count MBC_Determination Determination of MBC (≥99.9% killing) Colony_Count->MBC_Determination

Caption: Workflow for the Minimum Bactericidal Concentration (MBC) Assay.

Comparative Performance Analysis

To contextualize the efficacy of newly synthesized antibacterials, their in vitro activity should be compared against both standard laboratory strains and, ideally, clinically relevant drug-resistant isolates. Below is a representative comparison of the antibacterial activity of synthesized fluoroquinolone derivatives against common antibiotics.

Table 1: In Vitro Antibacterial Activity (MIC, µg/mL) of Synthesized Compounds and Reference Antibiotics

Compound/AntibioticStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
Synthesized Compound A 48
Synthesized Compound B 24
Ciprofloxacin 0.5 - 20.015 - 1
Levofloxacin 0.12 - 20.03 - 2

Note: The MIC values for synthesized compounds are hypothetical and for illustrative purposes, based on typical ranges observed for novel fluoroquinolones. The MIC ranges for Ciprofloxacin and Levofloxacin are based on published data.

Mechanism of Action: The Molecular Basis of Antibacterial Activity

The antibacterial action of fluoroquinolones is a result of their interaction with bacterial DNA gyrase and topoisomerase IV. These enzymes are responsible for managing the topological state of DNA during replication and transcription. Fluoroquinolones bind to the enzyme-DNA complex, stabilizing it and leading to double-strand breaks in the bacterial chromosome. This triggers a cascade of events, ultimately leading to bacterial cell death.

Diagram of the Fluoroquinolone Mechanism of Action

MoA FQ Fluoroquinolone Stabilized_Complex Stabilized Ternary Complex FQ->Stabilized_Complex Enzyme DNA Gyrase / Topoisomerase IV Complex Enzyme-DNA Complex Enzyme->Complex DNA Bacterial DNA DNA->Complex Complex->Stabilized_Complex DSB Double-Strand Breaks in DNA Stabilized_Complex->DSB Cell_Death Bacterial Cell Death DSB->Cell_Death

Caption: Mechanism of action of fluoroquinolone antibiotics.

Conclusion and Future Directions

The synthesis of novel antibacterial agents from this compound and related precursors represents a promising avenue for the discovery of new therapeutics to combat bacterial infections. The in vitro evaluation methods detailed in this guide, particularly the MIC and MBC assays, are fundamental for characterizing the potency and spectrum of activity of these new chemical entities.

The comparative data, when generated for specific novel compounds, will be instrumental in identifying lead candidates for further preclinical development. Future research should focus on optimizing the synthetic routes to improve yields and exploring a wider range of substitutions to enhance antibacterial activity, particularly against multidrug-resistant strains. A thorough understanding of the structure-activity relationships will be crucial for the rational design of the next generation of fluoroquinolone antibiotics.

References

A Senior Application Scientist's Guide to Assessing the Novelty and Patentability of 5-Chloro-6-fluoronicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 5-Chloro-6-fluoronicotinic Acid Scaffold

In the landscape of modern medicinal chemistry, the strategic selection of a core molecular scaffold is a critical determinant of a program's success. The this compound moiety has emerged as a "privileged scaffold"—a molecular framework that is not only synthetically tractable but also capable of interacting with multiple, distinct biological targets. Its unique electronic properties, conferred by the electron-withdrawing fluorine and chlorine atoms, modulate the pKa of the pyridine nitrogen and influence the reactivity of adjacent positions, making it a versatile starting point for generating diverse chemical libraries.[1]

This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond mere synthetic protocols to provide a strategic framework for assessing novelty and generating patentable intellectual property around this valuable scaffold. We will explore the existing patent landscape to identify areas of opportunity, detail robust experimental workflows for both synthesis and biological evaluation, and provide insights into interpreting the resulting data to build a strong patent position. The focus here is on kinase inhibitors, a therapeutic class where nicotinic acid derivatives have shown significant promise.[2][3][4]

Defining the Opportunity: Patent Landscape and Chemical White Space

Before initiating a synthetic campaign, a thorough analysis of the prior art is paramount. The this compound core is a known intermediate, but its derivatives are where patentability lies.[5][6][7] A review of current patents reveals that derivatization primarily occurs at two key positions: the carboxylic acid (forming amides) and the C5-chloro position (via cross-coupling or nucleophilic aromatic substitution, SNAr).[8]

Table 1: Representative Patent Landscape for Substituted Nicotinic Acid Derivatives

Patent / ApplicationCore Scaffold ModificationClaimed Therapeutic AreaKey Takeaway for Novelty Assessment
US Patent US6441182B1Hydrolysis of 2,6-dichloro-5-fluoronicotinonitrileIntermediate SynthesisFocuses on the synthesis of the core acid itself, not extensive biological applications.[7]
Patent CN100355732CSelective dechlorination of 2,6-dichloro-5-fluoro-nicotinatesIntermediate SynthesisHighlights modifications to the core ring structure. Novelty may lie in unexplored C6 substitutions.[6]
Publication (Zhang et al., 2025)Amide coupling at the carboxylic acid positionDNA Demethylase (ALKBH2) InhibitionDemonstrates the utility of amide derivatives against non-kinase targets.[9]
Publication (Mahasenan et al.)Sulfonylpiperazine additionsnAChR ModulationShows diverse pharmacophores can be attached, but primarily via the acid.[10]

This analysis reveals a "chemical white space." While amide formation is common, the combination of novel amide substituents with diverse, sterically demanding groups at the C5 position via modern cross-coupling reactions remains a fertile ground for invention. Our strategy will therefore focus on creating a library of compounds that explores this combinatorial space.

Strategic Synthesis of Novel Derivatives

To generate a library of patentable compounds, we will employ two high-efficiency, well-understood, yet powerful synthetic transformations. This dual-pronged approach allows for the rapid generation of chemical diversity from the common this compound starting material.

G cluster_0 Primary Screen cluster_1 Secondary Screen start Synthesized Compound Library primary_assay In Vitro Kinase Assay (e.g., VEGFR-2) start->primary_assay ic50 Identify 'Hits' (IC50 < 1 µM) primary_assay->ic50 Determine IC50 secondary_assay Cell-Based Assay (MTT Proliferation) ic50->secondary_assay Active Compounds ec50 Confirm Cellular Activity (EC50 < 5 µM) secondary_assay->ec50 Determine EC50 lead_compound Lead Compound for Patent Application ec50->lead_compound Confirmed Hits

References

Safety Operating Guide

Navigating the Disposal of 5-Chloro-6-fluoronicotinic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of scientific research and pharmaceutical development, the responsible management of chemical waste is paramount. This guide provides a detailed protocol for the proper disposal of 5-Chloro-6-fluoronicotinic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory operations.

Understanding the Compound: Safety First
Core Principles of Chemical Waste Management

Before delving into the specific steps for disposing of this compound, it is crucial to understand the foundational principles of laboratory waste management. These principles are designed to minimize risk and ensure regulatory compliance.

  • Waste Minimization : The most effective way to manage waste is to minimize its generation in the first place. This can be achieved by carefully planning experiments to use the smallest necessary quantities of reagents.[7]

  • Segregation : Proper segregation of waste streams is critical. Halogenated organic compounds must be collected separately from non-halogenated organic waste.[8][9][10] Mixing these waste streams can lead to complex and costly disposal procedures.

  • Containerization : Waste must be stored in appropriate, compatible containers that are in good condition and have secure, leak-proof closures.[11][12][13]

  • Labeling : All waste containers must be clearly and accurately labeled with their contents.[7][8] This is a critical step for ensuring safe handling and proper disposal by waste management professionals.

  • No Sewer Disposal : Hazardous chemical waste, including this compound and its rinsate, must never be disposed of down the drain.[9][11][14]

Step-by-Step Disposal Protocol for this compound

This protocol provides a clear, actionable workflow for the safe disposal of this compound in a laboratory setting.

Immediate Safety Precautions & Personal Protective Equipment (PPE)

All waste handling procedures should be performed in a certified chemical fume hood to prevent the inhalation of any dust or vapors.[8][13] The following PPE is mandatory:

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles or a face shield.[5][15]Protects eyes from accidental splashes of the chemical or its solutions.
Hand Protection Chemically resistant gloves (e.g., nitrile).[16]Prevents skin contact with the hazardous material.
Protective Clothing A laboratory coat, fully fastened.[1][6]Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary for large spills or if working outside of a fume hood.[1][16]Prevents inhalation of harmful dust or aerosols.
Waste Collection and Containerization

For Solid Waste:

  • Container Selection : Use a designated, leak-proof, and clearly labeled container for "Halogenated Solid Waste." The container should be made of a material compatible with the chemical, such as high-density polyethylene (HDPE).[11][13]

  • Transfer : Carefully transfer the solid this compound into the waste container using a spatula or other appropriate tool. Avoid generating dust.[1][16]

  • Labeling : Immediately label the container with the full chemical name: "this compound" and the approximate quantity. Ensure the label also includes the hazard characteristics (e.g., "Irritant").

  • Closure : Securely close the container.[11][14]

For Contaminated Labware (e.g., weighing boats, gloves, pipette tips):

  • Segregation : Place all disposables that have come into contact with this compound into a designated "Halogenated Solid Waste" container.

  • Glassware : For reusable glassware, rinse with a suitable solvent (e.g., acetone or ethanol) in a fume hood. The rinsate must be collected as hazardous waste (see below).

For Solutions and Rinsate:

  • Container Selection : Use a designated, leak-proof, and clearly labeled container for "Halogenated Liquid Waste." The container should be compatible with the solvent used.

  • Collection : Collect all solutions containing this compound and the initial rinsate from cleaning contaminated glassware in this container.

  • Labeling : Label the container with the full chemical names of all components (including solvents) and their approximate concentrations.

  • Closure : Keep the container securely closed when not in use.[11][14]

Storage of Chemical Waste

All hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[7][11]

  • Location : The SAA should be at or near the point of generation and under the control of the laboratory personnel.[7]

  • Segregation : Store halogenated waste separately from non-halogenated waste, acids, bases, and other incompatible materials.[10][11]

  • Secondary Containment : It is best practice to store waste containers in secondary containment trays to catch any potential leaks.[12]

  • Accumulation Time : Do not exceed the maximum allowable accumulation time for hazardous waste as per your institution's and local regulations.[7][12]

Arranging for Final Disposal

Once the waste container is full or the accumulation time limit is approaching, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7][14] Do not attempt to dispose of the chemical waste yourself.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Generation of This compound Waste ppe Wear Appropriate PPE: Goggles, Gloves, Lab Coat start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Pure compound, contaminated disposables) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsate) waste_type->liquid_waste Liquid collect_solid Collect in 'Halogenated Solid Waste' Container solid_waste->collect_solid collect_liquid Collect in 'Halogenated Liquid Waste' Container liquid_waste->collect_liquid label_container Label Container with Full Chemical Name & Hazards collect_solid->label_container collect_liquid->label_container store_saa Store in Designated Satellite Accumulation Area (SAA) label_container->store_saa segregate Segregate from Incompatible Wastes store_saa->segregate contact_ehs Contact EHS for Pickup when Full or Time Limit Reached segregate->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Decision workflow for the disposal of this compound.

By adhering to this structured disposal protocol, researchers can ensure a safe and compliant laboratory environment. The principles of proactive waste management, from minimization to proper segregation and disposal, are integral to responsible scientific practice.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.